Product packaging for Allyl acetoacetate(Cat. No.:CAS No. 1118-84-9)

Allyl acetoacetate

Cat. No.: B072254
CAS No.: 1118-84-9
M. Wt: 142.15 g/mol
InChI Key: AXLMPTNTPOWPLT-UHFFFAOYSA-N
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Description

Allyl acetoacetate is a high-purity, bifunctional reagent that serves as a versatile building block in organic synthesis and materials science research. Its structure incorporates both an allyl group and an acetoacetate moiety, enabling diverse chemical transformations. A primary application is its role as a key precursor in the synthesis of heterocyclic compounds and as a component in the Michael addition and Claisen condensation reactions. Furthermore, this compound is highly valued in polymer research, where it acts as a cross-linking agent and a monomer for producing specialty polymers with tailored properties. Its acetoacetate group readily undergoes reactions with amines, forming enamines or beta-ketoesters, which are pivotal in developing advanced materials, coatings, and pharmaceutical intermediates. This compound is essential for researchers exploring new synthetic methodologies, biodegradable polymers, and functionalized materials, providing a critical tool for innovation in chemical and materials R&D.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B072254 Allyl acetoacetate CAS No. 1118-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 3-oxobutanoate
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InChI

InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3
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InChI Key

AXLMPTNTPOWPLT-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)OCC=C
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Molecular Formula

C7H10O3
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DSSTOX Substance ID

DTXSID40149740
Record name Allyl acetoacetate
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Molecular Weight

142.15 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Allyl acetoacetate
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Vapor Pressure

1.0 [mmHg]
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CAS No.

1118-84-9
Record name Allyl acetoacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl acetoacetate (B1235776) (AAA) is a versatile organic compound that serves as a crucial building block in a myriad of chemical transformations. Its unique bifunctional nature, possessing both a reactive β-ketoester moiety and a terminal alkene, makes it an invaluable precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the fundamental properties of allyl acetoacetate, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and key chemical reactions. Detailed experimental methodologies and reaction mechanisms are presented to facilitate its practical application in a research and development setting.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic pleasant, fruity odor. It is soluble in many common organic solvents.[1][2]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name prop-2-enyl 3-oxobutanoate[3]
Synonyms Allyl 3-oxobutanoate, Acetoacetic acid allyl ester, Allyl acetylacetate[3]
CAS Number 1118-84-9[3]
EC Number 214-269-9
Molecular Formula C₇H₁₀O₃[3]
Molecular Weight 142.15 g/mol [3]
SMILES CC(=O)CC(=O)OCC=C[3]
InChI Key AXLMPTNTPOWPLT-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 194-195 °C at 737 mmHg; 87-91 °C at 13 hPa
Melting Point < -70 °C
Density 1.038 g/cm³ at 20 °C
Refractive Index (n²⁰/D) 1.439[2]
Solubility in Water 48 g/L at 20 °C
Vapor Pressure 0.2 hPa at 20 °C
Flash Point 67 °C (closed cup)
Autoignition Temperature 300 °C

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. The following sections detail the expected spectral features. While comprehensive public databases of specific peak lists are limited, the data presented is based on typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of both the acetoacetate and allyl moieties.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.9ddt1H-CH=CH₂
~ 5.3dd1H-CH=CH ₂(trans)
~ 5.2dd1H-CH=CH ₂(cis)
~ 4.6d2H-O-CH ₂-CH=
~ 3.4s2H-CO-CH ₂-CO-
~ 2.2s3HCH ₃-CO-

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 200C =O (ketone)
~ 167C =O (ester)
~ 132-C H=CH₂
~ 118-CH=C H₂
~ 65-O-C H₂-
~ 50-CO-C H₂-CO-
~ 30C H₃-CO-
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl groups and the carbon-carbon double bond.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Medium=C-H stretch (alkene)
~ 2980-2850MediumC-H stretch (alkane)
~ 1745StrongC=O stretch (ester)
~ 1720StrongC=O stretch (ketone)
~ 1650MediumC=C stretch (alkene)
~ 1300-1000StrongC-O stretch (ester)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will result in fragmentation patterns that can be used for its identification. The molecular ion peak is expected at m/z = 142.

Table 6: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
142[M]⁺
100[M - CH₂=C=O]⁺
85[M - OCH₂CH=CH₂]⁺
57[CH₂CH=CH₂CO]⁺
43[CH₃CO]⁺ (base peak)
41[CH₂=CH-CH₂]⁺
Analytical Protocols

A general protocol for the analysis of β-keto esters like this compound is provided below. Method optimization will be required for specific applications.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

Synthesis and Purification

This compound is typically synthesized via the esterification of an acetoacetate precursor with allyl alcohol.

Experimental Protocol: Transesterification of Methyl Acetoacetate

This method involves the reaction of methyl acetoacetate with an excess of allyl alcohol, driving the equilibrium towards the formation of the desired product by distilling off the methanol (B129727) byproduct.

  • Materials:

  • Procedure:

    • To a reaction flask equipped with a magnetic stirrer, reflux condenser, and distillation head, add methyl acetoacetate (1.0 eq), allyl alcohol (1.5-3.0 eq), and a catalytic amount of dibutyltin dilaurate (e.g., 0.01-0.03 eq).[4]

    • Heat the mixture to 95-100 °C to initiate reflux.[4]

    • During the reaction, slowly distill off the lower-boiling methanol that is formed.[4]

    • Monitor the reaction progress by TLC or GC. The reaction may take several hours to days to reach completion.[4]

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess allyl alcohol by vacuum distillation at 75-80 °C.[4]

    • Purify the crude this compound by vacuum distillation, collecting the fraction at 105-110 °C.[4]

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure. This is effective in separating the product from unreacted starting materials and higher-boiling byproducts.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound allows it to participate in a wide array of chemical reactions, making it a valuable synthetic intermediate.

Carroll Rearrangement

The Carroll rearrangement is a thermally-induced-sigmatropic rearrangement of a β-keto-allyl ester to an α-allyl-β-ketocarboxylic acid, which subsequently decarboxylates to yield a γ,δ-unsaturated ketone.

Carroll_Rearrangement cluster_start This compound (Keto-Enol Tautomerism) cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_decarboxylation Decarboxylation Keto Keto form Enol Enol form Keto->Enol Tautomerization Intermediate Cyclic Transition State Enol->Intermediate Heat (Δ) BetaKetoAcid β-Keto Acid Intermediate Intermediate->BetaKetoAcid Product γ,δ-Unsaturated Ketone + CO₂ BetaKetoAcid->Product Decarboxylation

Caption: Mechanism of the Carroll Rearrangement.

Tsuji-Trost Allylation

In the presence of a palladium(0) catalyst, this compound can serve as an allyl source for the alkylation of nucleophiles. This reaction, known as the Tsuji-Trost reaction, is a powerful method for C-C, C-N, and C-O bond formation.

Tsuji_Trost_Reaction Start This compound + Pd(0) PiAllyl π-Allyl Palladium Complex Start->PiAllyl Oxidative Addition Product Allylated Nucleophile + Acetoacetate PiAllyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->PiAllyl CatalystRegen Pd(0) Catalyst Product->CatalystRegen Reductive Elimination CatalystRegen->Start Catalytic Cycle

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Experimental Workflow: Synthesis of 7-Hydroxy-4-methylcoumarin

This compound, as a β-ketoester, can be utilized in the Pechmann condensation to synthesize coumarin (B35378) derivatives. This example illustrates the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and an acetoacetate ester.

  • Reaction: Pechmann condensation of resorcinol with an acetoacetate ester (e.g., ethyl acetoacetate, which can be substituted with this compound) in the presence of an acid catalyst.[5][6][7]

  • Materials:

    • Resorcinol (1.0 eq)

    • Ethyl or this compound (1.0-1.1 eq)[5][6]

    • Concentrated Sulfuric Acid or Amberlyst-15 as a catalyst[5][6]

  • Procedure:

    • In a round-bottom flask, combine resorcinol and the acetoacetate ester.[6]

    • Cool the mixture in an ice bath and slowly add the acid catalyst with stirring.[5]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or heat to 110 °C if using a solid acid catalyst like Amberlyst-15.[5][6]

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.[5]

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.[5]

Pechmann_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification Resorcinol Resorcinol Catalyst Acid Catalyst (e.g., H₂SO₄) Resorcinol->Catalyst AAA This compound AAA->Catalyst Heating Heating Catalyst->Heating Quench Pour into Ice-Water Heating->Quench Reaction Completion Filter Filtration Quench->Filter Recrystallize Recrystallization from Ethanol Filter->Recrystallize Product 7-Hydroxy-4-methylcoumarin Recrystallize->Product

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Safety and Handling

This compound is a combustible liquid and is toxic if swallowed or in contact with skin. It can cause skin irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 7: Toxicity Data

Route of ExposureSpeciesValue
Oral LD₅₀Rat259 mg/kg
Dermal LD₅₀Rat266 mg/kg

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its fundamental properties, including its bifunctional reactivity, make it an essential tool for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the fields of pharmaceuticals and materials science. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.

References

An In-depth Technical Guide to Allyl Acetoacetate (CAS 1118-84-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl acetoacetate (B1235776) (CAS Number: 1118-84-9), also known as allyl 3-oxobutanoate, is a versatile organic compound widely utilized as a key intermediate in chemical synthesis and scientific research.[1][2] This colorless to pale yellow liquid, characterized by a pleasant, fruity odor, possesses a unique molecular structure incorporating both ester and ketone functional groups, rendering it highly reactive and valuable in the synthesis of a diverse array of complex molecules.[3][4] Its applications span various industries, from the production of pharmaceuticals and agrochemicals to the development of specialized polymers and resins.[2][3]

Physicochemical Properties

Allyl acetoacetate is soluble in many organic solvents and has a solubility of 48 g/L in water.[1][2][5] A comprehensive summary of its key physical and chemical properties is provided in the table below.

PropertyValueReferences
Molecular Formula C₇H₁₀O₃[1][2][3][4]
Molecular Weight 142.15 g/mol [1][4][5]
Appearance Colorless to pale yellow liquid[2][3][6]
Boiling Point 195 °C at 760 mmHg; 87-91 °C at 13 hPa[1][2][5]
Melting Point -85 °C to <-70 °C[1][4][5]
Density 1.037 - 1.04 g/cm³ at 20-25 °C[2][3][4][5]
Refractive Index ~1.438 - 1.439 at 20-25 °C[2][3]
Flash Point 67 °C - 76 °C (closed cup)[1][2][5]
Vapor Pressure 0.2 hPa at 20 °C[2][5]
Autoignition Temperature 300 °C[5]
Explosion Limit 1.15 %(V)[2][5]
pH 3.7 (48 g/L in H₂O at 20 °C)[5]

Synthesis of this compound

This compound can be synthesized through several methods, with the transesterification of an acetoacetate ester (such as methyl or ethyl acetoacetate) with allyl alcohol being a common approach.[7][8] Another documented method involves the reaction of allyl alcohol with acetic anhydride (B1165640) in the presence of a catalyst.[1][2]

A detailed experimental protocol for the synthesis of this compound from methyl acetoacetate and allyl alcohol is as follows:[7]

  • Reaction Setup: A 2-liter flask is equipped with a magnetic stirrer, a Vigreux column for distillation, a heating mantle, and a nitrogen inlet.

  • Charging Reactants: 4.0 moles (432 ml) of methyl acetoacetate and 8.0 moles (464.6 g) of allyl alcohol are added to the flask.

  • Reaction and Distillation: The reaction mixture is heated to 92 °C and distilled for 12 hours.

  • Additional Reactant: 136 ml (2.0 moles) of allyl alcohol is added, and the mixture is distilled for another 23 hours.

  • Final Reactant Addition: A further 136 ml (2.0 moles) of allyl alcohol is added, and distillation continues for 16 hours.

  • Purification: The reaction mixture is then subjected to vacuum distillation, and the product is collected at 105-110 °C / 35 mm Hg.

  • Yield: This process yields approximately 414 g (73%) of this compound.[7]

A Chinese patent describes a similar process involving heating an ester, allyl alcohol, and a catalyst at 95-100 °C until the allyl alcohol refluxes, with the reaction proceeding for 2-3 days.[8] After the reaction, excess allyl alcohol is removed by reduced-pressure distillation, and the final product is collected by further reduced-pressure distillation at 105-110 °C.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification methyl_acetoacetate Methyl Acetoacetate heating Heating (92-100 °C) methyl_acetoacetate->heating allyl_alcohol Allyl Alcohol allyl_alcohol->heating distillation Distillation heating->distillation vacuum_distillation Vacuum Distillation (105-110 °C / 35 mmHg) distillation->vacuum_distillation catalyst Catalyst (optional) catalyst->heating product This compound vacuum_distillation->product Chemical_Reactions cluster_reactions Key Chemical Reactions cluster_products Resulting Products / Applications main_reactant This compound michael_addition Michael Addition main_reactant->michael_addition fischer_indole Fischer Indole Synthesis main_reactant->fischer_indole condensation Condensation Reactions main_reactant->condensation heterocycle_synthesis Heterocycle Synthesis main_reactant->heterocycle_synthesis polymerization Polymerization / Cross-Linking main_reactant->polymerization cc_bonds C-C Bond Formation michael_addition->cc_bonds indoles Indole Derivatives fischer_indole->indoles beta_dicarbonyls β-Dicarbonyl Compounds condensation->beta_dicarbonyls heterocycles Pyrazoles, Pyrimidines, etc. heterocycle_synthesis->heterocycles polymers Specialized Polymers polymerization->polymers

References

An In-depth Technical Guide to Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of allyl acetoacetate (B1235776), along with a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Allyl acetoacetate is a versatile organic compound utilized as a key intermediate in various chemical syntheses.[1] Its applications span the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] It also serves as a cross-linking agent and an adhesion promoter in the formulation of coatings.[1]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValue
Molecular Formula C₇H₁₀O₃[1][2][3]
Molecular Weight 142.15 g/mol [2][4]
IUPAC Name prop-2-enyl 3-oxobutanoate[2]
CAS Number 1118-84-9
Density 1.038 g/cm³ at 20 °C
Boiling Point 195 °C[4]
Flash Point 67 °C
Solubility in Water 48 g/L
Appearance Colorless to light yellow liquid[1]
SMILES CC(=O)CC(=O)OCC=C[1][2]
InChI Key AXLMPTNTPOWPLT-UHFFFAOYSA-N[1][2]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the transesterification of ethyl acetoacetate with allyl alcohol. This process is typically catalyzed by a sodium alkoxide.

Materials:

  • Ethyl acetoacetate

  • Allyl alcohol

  • Sodium metal

  • Toluene (or another suitable solvent)

  • Dilute sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

  • Preparation of Sodium Allyloxide Catalyst: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve a small, carefully weighed amount of sodium metal in an excess of anhydrous allyl alcohol. This reaction is exothermic and should be performed with caution in an inert atmosphere (e.g., under nitrogen or argon). The reaction produces sodium allyloxide, the catalyst for the transesterification.

  • Transesterification Reaction: To the freshly prepared sodium allyloxide solution, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of the ethanol (B145695) byproduct.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of dilute sulfuric acid to neutralize the sodium allyloxide catalyst.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or toluene). The combined organic extracts are then washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of this compound as described in the experimental protocol.

G A Preparation of Sodium Allyloxide Catalyst B Transesterification with Ethyl Acetoacetate A->B C Reaction Quenching and Neutralization B->C D Extraction and Washing C->D E Drying and Solvent Removal D->E F Fractional Distillation E->F G Pure this compound F->G

Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Allyl Acetoacetate from Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) is a valuable organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. Its bifunctional nature, possessing both an ester and a β-keto group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes for producing allyl acetoacetate from allyl alcohol, with a focus on reaction mechanisms, experimental protocols, and quantitative data.

Synthetic Methodologies

There are several established methods for the synthesis of this compound, with the most common starting from allyl alcohol. The choice of method often depends on factors such as desired purity, scale of reaction, and availability of starting materials.

Transesterification of Alkyl Acetoacetates with Allyl Alcohol

Transesterification is a widely employed and efficient method for the synthesis of this compound. This equilibrium-driven reaction involves the substitution of the alcohol moiety of an alkyl acetoacetate (commonly methyl or ethyl acetoacetate) with allyl alcohol. To drive the reaction towards the product, the lower-boiling alcohol byproduct (methanol or ethanol) is typically removed by distillation.

The reaction can be carried out with or without a catalyst. However, the use of a catalyst significantly increases the reaction rate. A variety of catalysts have been reported to be effective, including organotin compounds, boric acid, and various Lewis acids.[1][2]

Reaction of Diketene (B1670635) with Allyl Alcohol

Another commercially viable method involves the reaction of diketene with allyl alcohol.[3][4] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is often performed at elevated temperatures.[5] The reaction proceeds via the nucleophilic attack of allyl alcohol on the carbonyl group of the β-lactone ring of diketene, followed by ring-opening to yield this compound.

Esterification of Acetoacetic Acid with Allyl Alcohol

Direct esterification of acetoacetic acid with allyl alcohol presents a straightforward synthetic route.[6] However, a significant drawback of this method is the inherent instability of acetoacetic acid, which readily undergoes decarboxylation. This can lead to lower yields and the formation of byproducts.

Reaction of Allyl Alcohol with Acetic Anhydride (B1165640)

The reaction of allyl alcohol with acetic anhydride in the presence of a suitable catalyst can also yield this compound.[6][7] This method typically requires heating under an inert atmosphere.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via the transesterification of methyl acetoacetate with allyl alcohol.

ParameterValueReference
Reactants
Methyl Acetoacetate4.0 mole (432 ml)[8]
Allyl Alcohol8.0 mole (464.6 g) initially, with subsequent additions[8]
Catalyst
Dibutyl tin dilaurate (example)6g (for 348g methyl acetoacetate)[2]
Reaction Conditions
Temperature92 °C (distillation)[8]
Reaction Time12 hours (initial), with extended distillation[8]
Product Information
Yield73% (414 g)[8]
Boiling Point (at 35 mm Hg)105-110 °C[8]
Purity (with catalyst)99.5%[2]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the transesterification of methyl acetoacetate with allyl alcohol.

Synthesis of this compound via Transesterification

Materials:

  • Methyl acetoacetate (4.0 mole, 432 ml)

  • Allyl alcohol (initial 8.0 mole, 464.6 g; subsequent additions of 2.0 mole, 136 ml each)

  • Nitrogen gas supply

  • Heating mantle

  • Magnetic stirrer and stir bar

  • 2 L round-bottom flask

  • Vigreux column

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Reaction Setup: A 2 L round-bottom flask is equipped with a magnetic stirrer, a Vigreux column for fractional distillation, and a heating mantle. The system is placed under a nitrogen atmosphere.

  • Charging Reactants: 4.0 moles (432 ml) of methyl acetoacetate and 8.0 moles (464.6 g) of allyl alcohol are added to the flask.

  • Reaction and Distillation: The reaction mixture is heated to 92 °C and distilled for 12 hours to remove the methanol (B129727) byproduct.

  • Additional Reactant: An additional 2.0 moles (136 ml) of allyl alcohol are added to the reaction mixture, and the distillation is continued for another 23 hours.

  • Final Reactant Addition: A final addition of 2.0 moles (136 ml) of allyl alcohol is made, and the distillation is continued for an additional 16 hours.

  • Product Purification: After the reaction is complete, the mixture is subjected to vacuum distillation. The fraction collected at 105-110 °C under a pressure of 35 mm Hg is the purified this compound.

  • Yield: This procedure yields approximately 414 g of this compound, which corresponds to a 73% yield.[8]

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the transesterification of methyl acetoacetate.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification MethylAcetoacetate Methyl Acetoacetate ReactionVessel Reaction Vessel (2L Flask) MethylAcetoacetate->ReactionVessel AllylAlcohol Allyl Alcohol AllylAlcohol->ReactionVessel Heating Heating (92°C) ReactionVessel->Heating Heat & Stir VacuumDistillation Vacuum Distillation (105-110°C, 35 mmHg) ReactionVessel->VacuumDistillation Crude Product Heating->ReactionVessel FinalProduct This compound (73% Yield) VacuumDistillation->FinalProduct

Caption: Workflow for this compound Synthesis.

References

A Comprehensive Technical Guide to the Physical Properties of Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) (CAS No: 1118-84-9), with the chemical formula CH₃COCH₂COOCH₂CH=CH₂, is a versatile organic compound utilized extensively in chemical synthesis.[1][2] As an ester containing both ketone and allyl functional groups, it serves as a crucial intermediate in the production of a wide array of pharmaceuticals, agrochemicals, polymers, and dyes.[2][3] Its utility in creating specialized polymers and as a cross-linking agent highlights its importance in materials science.[2] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the design and optimization of manufacturing processes. This guide provides a detailed overview of the key physical characteristics of Allyl acetoacetate, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid recognized by its potent, often described as pleasant or fruity, fragrance.[1][2]

Quantitative Physical Properties of this compound

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources to provide a comprehensive reference.

PropertyValueConditions / Notes
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Colorless to light yellow clear liquid[4]
Melting Point -85 °C to < -70 °C
Boiling Point 192 - 196 °Cat 760 mmHg
87 - 91 °Cat 13 hPa[5]
Density 1.037 - 1.038 g/cm³at 20 °C
1.037 g/mLat 25 °C
Refractive Index 1.438 - 1.439at 20-25 °C (Sodium D-line, 589 nm)
Solubility in Water 48 g/Lat 20 °C[5]
Vapor Pressure 0.2 - 1 hPaat 20 °C[5]
Flash Point 67 - 76 °CClosed Cup[5]
Autoignition Temperature 300 °C[5]
pH 3.748 g/L aqueous solution at 20 °C[5]
Lower Explosion Limit 1.15 % (v/v)[5]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for chemical characterization. The following sections detail standardized methodologies for measuring key properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] The Thiele tube method is a convenient micro-scale technique requiring minimal sample.[7]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Sample Preparation: Add a small amount (approx. 0.5 mL) of this compound to the small test tube. Place the capillary tube inside, with the open end down.[7]

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube is heated gently.[7]

  • Observation: As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the sample vaporizes.[7][8]

  • Measurement: Remove the heat source once a vigorous stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance.[9] The pycnometer, or specific gravity bottle, method provides a highly accurate means of determining the density of a liquid.[9]

Apparatus:

  • Pycnometer (a glass flask with a precise, known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Calibration: Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

  • Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be expelled through the capillary, ensuring the volume is precisely that of the pycnometer.

  • Thermostatting: Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Final Weighing: Carefully dry the outside of the pycnometer and weigh it again (m₂).

  • Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment. The Abbe refractometer is a standard instrument for this measurement.[10][11]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium lamp, λ = 589 nm)

  • Dropper or pipette

Procedure:

  • Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[12]

  • Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower (measuring) prism.[12]

  • Measurement: Close the prisms gently. Turn on the light source and look through the eyepiece. Rotate the coarse adjustment knob until the light and dark fields become visible. Adjust the compensator knob to eliminate any color fringe and sharpen the borderline.[13]

  • Reading: Align the borderline precisely with the crosshairs in the eyepiece. Read the refractive index value directly from the instrument's scale.[13] The temperature should be controlled via the water circulator and recorded with the reading.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid sample, a fundamental procedure in physical property characterization.

BoilingPointWorkflow cluster_prep 1. Preparation cluster_setup 2. Assembly cluster_heating 3. Heating & Observation cluster_measurement 4. Measurement A Clean & Dry Glassware (Test Tube, Capillary) B Add ~0.5 mL of This compound A->B C Insert Inverted Capillary Tube B->C D Attach Sample Tube to Thermometer C->D E Place Assembly in Thiele Tube D->E F Gently Heat Thiele Tube Arm E->F G Observe for Rapid, Continuous Bubbling F->G H Bubbles Observed? (Vapor P > Atm. P) G->H H->F No, Continue Heating I Remove Heat Source H->I Yes J Monitor Temperature as Sample Cools I->J K Liquid Enters Capillary Tube? J->K K->J No L Record Temperature as Boiling Point K->L Yes

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Conclusion

The physical properties of this compound define its behavior in various applications, from reaction kinetics to formulation stability. The data and standardized protocols presented in this guide offer a foundational resource for professionals in research and development. Adherence to precise experimental methodologies is essential for obtaining reliable and reproducible data, which is critical for ensuring safety, quality, and efficacy in the development of new chemical entities and materials.

References

Technical Guide: Solubility of Allyl Acetoacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl acetoacetate (B1235776) in various solvents. Due to its role as a versatile chemical intermediate in organic synthesis, understanding its solubility is crucial for process design, reaction optimization, and formulation development in the pharmaceutical and chemical industries.

Quantitative Solubility Data

Allyl acetoacetate is a colorless to light yellow liquid with a characteristic pleasant odor.[1] While it is widely reported to be soluble in a variety of organic solvents, precise quantitative data is limited in publicly available literature.[1][2] The most consistently reported quantitative solubility is in water.

Below is a summary of the available quantitative solubility data for this compound.

SolventFormulaSolubilityTemperature (°C)
WaterH₂O48 g/L20
WaterH₂O50 g/L20
AlcoholROHSolubleNot Specified

Qualitative descriptions from various sources consistently state that this compound "effortlessly dissolves in various organic solvents".[1]

Experimental Protocol for Determining Liquid-Liquid Solubility

In the absence of specific published protocols for determining the solubility of this compound in various organic solvents, a general methodology based on the gravimetric method can be employed. This method is robust and relies on the precise measurement of mass.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, methanol, acetone, toluene, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath or incubator

  • Vials with sealed caps

  • Pipettes

  • Evaporating dish

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate phase of this compound after equilibration will indicate that the solution is saturated.

    • Place the sealed vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours. It is advisable to take measurements at different time points (e.g., 12, 24, and 48 hours) to confirm that the concentration of the solute in the solvent phase is no longer changing.

  • Sample Withdrawal:

    • Once equilibrium is established, carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a pipette. Be cautious not to disturb the undissolved this compound layer.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporating dish on an analytical balance and record the mass (m_dish).

    • Transfer the collected supernatant to the pre-weighed evaporating dish.

    • Weigh the evaporating dish containing the supernatant and record the mass (m_total).

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until only the this compound remains.

    • Dry the evaporating dish containing the this compound residue to a constant weight in an oven at a temperature below the boiling point of this compound to avoid degradation.

    • Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish with the dry this compound residue and record the final mass (m_final).

  • Calculation of Solubility:

    • Mass of the supernatant = m_total - m_dish

    • Mass of the dissolved this compound = m_final - m_dish

    • Mass of the solvent = Mass of the supernatant - Mass of the dissolved this compound

    • Solubility can be expressed in various units, such as g/100 g of solvent or g/L of solvent.

Workflow for Experimental Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a liquid solute, such as this compound, in a liquid solvent using the gravimetric method.

Solubility_Determination_Workflow A Prepare Mixture (Excess this compound in Solvent) B Equilibrate at Controlled Temperature (e.g., 25°C with agitation) A->B C Withdraw Known Volume of Supernatant B->C E Transfer Supernatant to Dish and Weigh C->E D Weigh Empty Evaporating Dish D->E Record m_dish F Evaporate Solvent E->F Record m_total G Dry Residue to Constant Weight F->G H Weigh Dish with Residue G->H I Calculate Solubility H->I Record m_final

Workflow for Gravimetric Solubility Determination.

Signaling Pathways and Logical Relationships

No specific signaling pathways directly involving the solubility of this compound were identified in the reviewed literature. The primary relevance of its solubility is in the context of chemical synthesis and formulation, where it acts as a reactant or is incorporated into a mixture. The logical relationship of importance is therefore the experimental procedure to determine its solubility, as visualized in the workflow diagram above.

This guide provides the currently available information on the solubility of this compound and a general experimental framework for its determination. For specific applications, it is highly recommended that researchers perform their own solubility tests using the described protocol to obtain precise data for their solvent systems and conditions.

References

An In-depth Technical Guide to the Keto-Enol Tavaramerism of Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl acetoacetate (B1235776), a β-keto ester of significant interest in organic synthesis and materials science, exhibits a dynamic equilibrium between its keto and enol tautomeric forms. This tautomerism is a critical factor that governs its reactivity, complexation behavior, and ultimate utility in various applications. This technical guide provides a comprehensive examination of the keto-enol tautomerism of allyl acetoacetate, detailing the underlying chemical principles, factors influencing the equilibrium, and the primary analytical methodologies for its quantification. Detailed experimental protocols and quantitative data, including data for the closely related ethyl acetoacetate for comparative analysis, are presented to offer a thorough understanding for researchers and professionals in drug development and chemical sciences.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental chemical equilibrium between two constitutional isomers: a "keto" form containing a carbonyl group and an "enol" form characterized by a hydroxyl group adjacent to a carbon-carbon double bond.[1] This interconversion typically involves the migration of a proton and the rearrangement of bonding electrons. While for most simple ketones and aldehydes the equilibrium heavily favors the more stable keto form, in β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized, leading to a measurable equilibrium between both tautomers.[1]

The stability of the enol form in β-keto esters is attributed to two primary factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, which delocalizes the π-electron density and lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a stable, six-membered pseudo-ring.[1]

The Tautomeric Equilibrium of this compound

The keto-enol equilibrium of this compound is a dynamic process that is highly sensitive to its environment. The relative proportions of the keto and enol tautomers at equilibrium are dictated by several key factors.

Solvent Effects

The polarity of the solvent is one of the most significant factors influencing the position of the tautomeric equilibrium.[2]

  • Non-polar Solvents (e.g., carbon tetrachloride, benzene): In these environments, the enol form is favored. The intramolecular hydrogen bond of the enol is most stable in non-polar solvents where there are no solvent molecules to compete for hydrogen bonding.

  • Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can act as hydrogen bond acceptors, which can disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the more polar keto form.[3]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They strongly solvate the carbonyl group of the keto form and disrupt the enol's internal hydrogen bond, leading to a significant shift in the equilibrium towards the keto tautomer.[4]

Temperature Effects

Temperature can also influence the keto-enol equilibrium. The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), of the tautomerization process determine the temperature dependence of the equilibrium constant (Keq). By studying the equilibrium at various temperatures, these thermodynamic values can be determined using the van't Hoff equation.[5]

Quantitative Analysis of Tautomeric Composition

While specific quantitative data for the keto-enol equilibrium of this compound is not extensively documented in readily available literature, the principles of its determination are well-established through the study of analogous β-keto esters like ethyl acetoacetate.

Data Presentation

The following table summarizes typical keto-enol equilibrium data for ethyl acetoacetate in various solvents, which can be used as a reference to predict the behavior of this compound.

SolventDielectric Constant (ε)% Enol (Ethyl Acetoacetate)Keq ([enol]/[keto]) (Ethyl Acetoacetate)
Gas Phase1~46%~0.85
n-Hexane1.88~46%~0.85
Carbon Tetrachloride2.2449%[6]0.96[6]
Benzene2.28~29%~0.41
Chloroform4.81~17%[7]~0.20[7]
Acetone20.7<2%[7]<0.02[7]
Acetonitrile37.58%[7]0.09[7]
Dimethyl Sulfoxide (DMSO)46.79%[7]0.10[7]
Methanol32.7~27%[7]~0.37[7]
Water80.1<2%[6]<0.02[6]

Experimental Protocols

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and reliable method for quantifying the keto-enol ratio.[1] The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[8]

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 0.20 mole fraction) in various deuterated solvents (e.g., CDCl₃, C₆D₆, (CD₃)₂CO, CD₃OD).

    • Use high-purity deuterated solvents and clean NMR tubes to avoid catalytic impurities that could affect the equilibrium.

    • Allow the solutions to equilibrate for a sufficient period before analysis.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C).

    • Ensure a sufficient relaxation delay to obtain accurate integrations.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol forms of this compound. Based on analogous compounds like ethyl acetoacetate, the expected chemical shifts are:[1]

      • Keto form:

        • α-CH₂ protons: ~3.4-3.6 ppm (singlet)

        • Acetyl CH₃ protons: ~2.2-2.3 ppm (singlet)

      • Enol form:

        • Vinylic =CH proton: ~5.0-5.2 ppm (singlet)

        • Enolic OH proton: ~12.0-12.5 ppm (broad singlet)

        • Acetyl CH₃ protons: ~1.9-2.1 ppm (singlet)

    • Integrate the area of a unique signal for the keto form (e.g., the α-CH₂ protons) and a unique signal for the enol form (e.g., the vinylic =CH proton).

    • Calculate the percentage of each tautomer and the equilibrium constant (Keq) using the following formulas:

      • % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100 (Note: The keto integral is divided by 2 as it represents two protons)

      • Keq = [enol] / [keto] = (Integral(enol)) / (Integral(keto) / 2)

Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength than the non-conjugated keto form.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maximum (λmax) for the enol tautomer. For β-ketoesters, this is typically in the range of 240-280 nm.

    • The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the pure enol form is known or can be estimated.

    • By comparing the absorbance at the λmax of the enol in different solvents, the relative shifts in the equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed.

Visualizations

Keto-Enol Tautomerism Pathway

Caption: The acid or base-catalyzed equilibrium between the keto and enol tautomers of this compound.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare this compound Solutions in Deuterated Solvents B Allow for Equilibration A->B C Acquire ¹H NMR Spectrum B->C D Identify Keto and Enol Signals C->D E Integrate Characteristic Peaks D->E F Calculate % Tautomer and Keq E->F

Caption: A streamlined workflow for the quantitative analysis of keto-enol tautomerism using ¹H NMR spectroscopy.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical nature, profoundly influencing its reactivity and behavior in various chemical systems. A thorough understanding of the factors that govern this equilibrium, particularly the role of the solvent, is essential for its effective utilization in research and development. While specific quantitative data for this compound may require dedicated experimental determination, the well-established principles and methodologies, largely derived from studies on analogous β-keto esters like ethyl acetoacetate, provide a robust framework for its investigation. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore and harness the unique chemical properties of this compound.

References

The Discovery and History of Allyl Acetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Allyl acetoacetate (B1235776) (CAS No. 1118-84-9) is a versatile organic compound that holds significant importance as a key intermediate in a wide range of chemical syntheses.[1][2] Its unique molecular structure, featuring both an ester and a ketone functional group, allows for a variety of chemical transformations, making it a valuable building block in the production of pharmaceuticals, agrochemicals, polymers, and specialty chemicals.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and key reactions of allyl acetoacetate, with a focus on the experimental details and reaction pathways relevant to research and development.

Historical Context and Discovery

While the precise date of the first synthesis of this compound is not definitively documented in the provided search results, its conceptual origins are rooted in the development of the Claisen condensation in the late 19th century. This reaction, discovered by Rainer Ludwig Claisen, provides a general method for the synthesis of β-keto esters, the class of compounds to which this compound belongs.[4][5][6][7] The reaction involves the base-catalyzed condensation of two ester molecules to form a new carbon-carbon bond.[4][6]

A pivotal moment in the history of this compound is its association with the Carroll Rearrangement , first described by M. F. Carroll in 1940.[8] This reaction, a[9][9]-sigmatropic rearrangement, transforms β-keto allyl esters into γ,δ-unsaturated ketones through a concerted process followed by decarboxylation.[10][11] The Carroll rearrangement is a powerful tool in organic synthesis and has cemented the importance of this compound and its derivatives in the construction of complex molecules.[10]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant, fruity odor.[3][12] It is soluble in many organic solvents and has limited solubility in water.[1][12] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₃[1][3]
Molecular Weight 142.15 g/mol [1][3][13]
CAS Number 1118-84-9[1][3][13]
EC Number 214-269-9[1][13]
Appearance Colorless to pale yellow liquid[2][3][13]
Boiling Point 194-195 °C @ 737 mmHg87-91 °C @ 13 hPa[3][14]
Melting Point <-70 °C, -85 °C[12][15]
Density 1.037 g/mL @ 25 °C1.038 g/cm³ @ 20 °C[3][14]
Refractive Index (n20/D) 1.439[3][14]
Flash Point 168.00 °F (75.56 °C) (TCC)67 °C (closed cup)[1][12]
Vapor Pressure 0.2 hPa @ 20 °C1.0 mmHg[3][13]
Solubility in Water 48-50 g/L @ 20 °C[14]

Synthesis of this compound

The most common methods for the industrial and laboratory synthesis of this compound involve the esterification of a β-keto ester with allyl alcohol or the reaction of diketene (B1670635) with allyl alcohol.

Transesterification of Methyl or Ethyl Acetoacetate

A widely used laboratory and industrial method for the preparation of this compound is the transesterification of a lower alkyl acetoacetate, such as methyl or ethyl acetoacetate, with allyl alcohol.[9] This equilibrium-driven reaction is typically catalyzed by an acid or, in some cases, a tin-based catalyst, and the lower boiling alcohol byproduct (methanol or ethanol) is removed by distillation to drive the reaction to completion.[16]

The following protocol is adapted from a documented procedure for the synthesis of this compound from methyl acetoacetate and allyl alcohol.[9]

Materials:

  • Methyl acetoacetate (4.0 mol, 432 mL)

  • Allyl alcohol (initial: 8.0 mol, 464.6 g; additional portions as needed)

  • Nitrogen gas supply

Equipment:

  • 2 L round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vigreux column

  • Distillation head with condenser and receiving flask

  • Vacuum source for distillation

Procedure:

  • To the 2 L flask, add methyl acetoacetate (4.0 mol) and allyl alcohol (8.0 mol).

  • Set up the apparatus for distillation with the Vigreux column.

  • Heat the reaction mixture to 92 °C under a nitrogen atmosphere and begin to distill off the methanol (B129727) byproduct.

  • Continue the distillation for 12 hours.

  • Add an additional portion of allyl alcohol (2.0 mol, 136 mL) and continue the distillation for another 23 hours.

  • Add a final portion of allyl alcohol (2.0 mol, 136 mL) and continue the distillation for 16 hours.

  • After the reaction is complete, arrange the apparatus for vacuum distillation.

  • Distill the reaction mixture under reduced pressure, collecting the fraction at 105-110 °C / 35 mmHg.

  • The expected yield of this compound is approximately 73% (414 g).[9]

G cluster_workflow Experimental Workflow: Synthesis of this compound start Start reactants Charge flask with methyl acetoacetate and allyl alcohol start->reactants distill1 Heat to 92°C and distill (12 hours) reactants->distill1 add_allyl1 Add allyl alcohol distill1->add_allyl1 distill2 Continue distillation (23 hours) add_allyl1->distill2 add_allyl2 Add allyl alcohol distill2->add_allyl2 distill3 Continue distillation (16 hours) add_allyl2->distill3 vacuum_distill Vacuum distill the crude product distill3->vacuum_distill product Collect this compound (105-110°C / 35 mmHg) vacuum_distill->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions and Mechanisms

The reactivity of this compound is dominated by the interplay between its ester and ketone functionalities, as well as the presence of the allyl group. This makes it a versatile precursor for a variety of important transformations.

The Carroll Rearrangement

The Carroll rearrangement is a thermally-driven[9][9]-sigmatropic rearrangement of an allyl β-keto ester to an α-allyl-β-ketocarboxylic acid, which then undergoes decarboxylation to yield a γ,δ-unsaturated ketone.[10][11] This reaction is a powerful method for the synthesis of ketones and is of significant industrial importance, particularly in the synthesis of fragrances and terpenoids.[10]

Mechanism:

  • Enolization: The β-keto ester tautomerizes to its enol form.

  • [9][9]-Sigmatropic Rearrangement: The enol undergoes a concerted, pericyclic rearrangement, analogous to the Claisen rearrangement. A new carbon-carbon bond is formed between the α-carbon of the keto ester and the γ-carbon of the allyl group, while the carbon-oxygen bond of the enol ether is cleaved.

  • Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide upon heating to afford the final γ,δ-unsaturated ketone.

G cluster_mechanism Mechanism of the Carroll Rearrangement start This compound enol Enol Intermediate start->enol Tautomerization transition [3,3]-Sigmatropic Transition State enol->transition Heat (Δ) keto_acid β-Keto Acid Intermediate transition->keto_acid Rearrangement product γ,δ-Unsaturated Ketone + CO₂ keto_acid->product Decarboxylation

Caption: Mechanism of the Carroll Rearrangement.

Other Important Reactions
  • Michael Addition: The α-carbon of this compound is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.[1]

  • Fischer Indole (B1671886) Synthesis: this compound can be used in the Fischer indole synthesis to produce indole derivatives, which are important scaffolds in medicinal chemistry.[1]

  • Condensation Reactions: It can undergo various condensation reactions to form more complex β-dicarbonyl compounds.[1]

  • Polymerization: this compound can act as a monomer or comonomer in the synthesis of specialty polymers, imparting properties such as flexibility and chemical resistance.[1][3] It is also used as a cross-linking agent for polymers like PVC.[1]

Applications in Research and Industry

The unique reactivity of this compound has led to its widespread use in various fields:

  • Pharmaceuticals: It serves as a precursor for the synthesis of a wide range of pharmaceutical compounds and bioactive molecules.[3]

  • Agrochemicals: It is used as an intermediate in the production of pesticides and herbicides.[3]

  • Flavors and Fragrances: Due to its pleasant odor, it finds occasional use in the formulation of flavors and fragrances.[1][3]

  • Polymers and Materials Science: It is employed in the manufacturing of specialty polymers, resins, and coatings, often to enhance properties like adhesion and durability.[2][3]

Conclusion

This compound is a fundamentally important organic intermediate with a rich history intertwined with the development of key synthetic reactions. Its versatile reactivity, stemming from the presence of multiple functional groups, has made it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, properties, and reaction mechanisms, particularly the Carroll rearrangement, is crucial for leveraging its full potential in the development of new drugs, materials, and other valuable chemical products.

References

Methodological & Application

Application Notes and Protocols: Allyl Acetoacetate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) is a versatile reagent in organic synthesis, serving as a potent nucleophile in Michael addition reactions for the formation of carbon-carbon bonds.[1] This conjugate addition is a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and specialty polymers.[1] The presence of both a β-ketoester moiety and an allyl group provides a rich chemical handle for further synthetic transformations. These application notes provide an overview of the utility of allyl acetoacetate in Michael additions and a detailed protocol for its reaction with α,β-unsaturated ketones.

Core Concepts of the Michael Addition

The Michael reaction involves the 1,4-addition of a nucleophile, in this case, the enolate of this compound, to an α,β-unsaturated carbonyl compound, known as the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the this compound to form a stabilized enolate. This enolate then attacks the β-carbon of the Michael acceptor.[2] Subsequent protonation of the resulting enolate yields the Michael adduct.[2]

The general mechanism is depicted below:

Michael_Addition_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation Allyl_Acetoacetate This compound Enolate Enolate Intermediate Allyl_Acetoacetate->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Allyl_Acetoacetate Michael_Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Enolate->Michael_Acceptor 1,4-Addition Intermediate_Enolate Intermediate Enolate Michael_Acceptor->Intermediate_Enolate Michael_Adduct Michael Adduct Intermediate_Enolate->Michael_Adduct Protonation Proton_Source Proton Source (e.g., H₂O) Proton_Source->Intermediate_Enolate

Caption: General mechanism of the Michael addition of this compound.

Applications in Drug Development and Organic Synthesis

The Michael addition of this compound is a valuable tool in the synthesis of complex organic molecules and pharmaceutical intermediates. The resulting γ-keto esters can be further elaborated into a variety of structures. For instance, the allyl group can be cleaved or participate in further reactions, while the keto and ester functionalities offer numerous possibilities for modification. This versatility makes this compound a key building block in the synthesis of natural products and drugs.

Experimental Protocols

The following is a representative protocol for the Michael addition of this compound to an α,β-unsaturated ketone, adapted from established procedures for ethyl acetoacetate.[3][4][5]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Allyl_Acetoacetate This compound Catalyst NaOH Chalcone trans-Chalcone Product Michael Adduct Catalyst->Product Solvent Ethanol (B145695) Heat Reflux

Caption: Michael addition of this compound to trans-chalcone.

Materials and Equipment
Material/EquipmentSpecification
Reactants
This compoundReagent grade
trans-ChalconeReagent grade, finely ground
Sodium hydroxide (B78521) (NaOH)Pellets
95% EthanolReagent grade
Apparatus
Round-bottom flask100 mL
Reflux condenser
Magnetic stir bar
Heating mantle/hot plate
Ice bath
Buchner funnel
Filter flask
Glass stirring rod
Experimental Procedure
  • Reaction Setup: In a 100-mL round-bottom flask, combine 5.76 mmol of finely ground trans-chalcone and 1 molar equivalent of this compound.

  • Dissolution: Add 25 mL of 95% ethanol to the flask and stir the mixture with a magnetic stir bar until the solids are dissolved.[3]

  • Catalyst Addition: Add one pellet of sodium hydroxide (approximately 0.090 to 0.120 g). It is important to weigh the pellet quickly to prevent moisture absorption.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or hot plate. Continue to reflux for at least one hour.[3][5] The mixture may become cloudy and a precipitate may form during this time.[5]

  • Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture over approximately 15 grams of ice in a beaker.[3]

  • Crystallization: Stir the mixture as the ice melts. Induce crystallization by scratching the inside of the beaker with a glass stirring rod. An oil may form initially; vigorous scratching should promote crystallization.[3]

  • Cooling: Place the beaker in an ice bath for a minimum of 30 minutes to ensure complete crystallization of the product.[3]

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with small portions of ice-cold 95% ethanol.

  • Drying: Dry the product in a desiccator or a low-temperature oven.

  • Analysis: Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Experimental Workflow

Experimental_Workflow start Start reactants Combine this compound, trans-Chalcone, and Ethanol start->reactants dissolve Stir to Dissolve reactants->dissolve add_catalyst Add NaOH Pellet dissolve->add_catalyst reflux Reflux for 1 Hour add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Pour over Ice and Induce Crystallization cool->precipitate ice_bath Cool in Ice Bath for 30 min precipitate->ice_bath filter Vacuum Filter and Wash with Cold Ethanol ice_bath->filter dry Dry the Product filter->dry analyze Analyze Yield and Purity dry->analyze end End analyze->end

Caption: Step-by-step workflow for the Michael addition protocol.

Quantitative Data Summary

While specific data for the Michael addition of this compound is not extensively available in the reviewed literature, the following table presents typical yields for the analogous reaction using ethyl acetoacetate with chalcone, which can be considered as a reasonable expectation for the allyl ester under optimized conditions.

Michael DonorMichael AcceptorCatalystSolventYield (%)Reference
Ethyl Acetoacetatetrans-ChalconeBa(OH)₂·H₂O (1 mol%)EthanolHigh[4]
Ethyl Acetoacetatetrans-ChalconeNaOHEthanol23-61[6]

Safety Precautions

  • This compound: Flammable liquid and may cause skin irritation.

  • Sodium hydroxide: Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Ethanol: Flammable liquid.

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable C-nucleophile for Michael addition reactions, providing access to functionalized γ-keto esters that are important intermediates in organic synthesis and drug development. The provided protocol, adapted from similar reactions with ethyl acetoacetate, offers a reliable starting point for researchers exploring the utility of this versatile reagent. Further optimization of reaction conditions, including the choice of catalyst and solvent, may be necessary to achieve optimal yields for specific substrates.

References

Application Notes and Protocols: Fischer Indole Synthesis Utilizing Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of allyl acetoacetate (B1235776) in the Fischer indole (B1671886) synthesis, a cornerstone reaction in the development of indole-containing pharmaceuticals and functional materials. The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] Allyl acetoacetate, a β-keto ester, serves as a valuable precursor for the synthesis of 2-methyl-1H-indole-3-carboxylic acid derivatives, which can be further elaborated into a variety of bioactive molecules. These notes offer a comprehensive overview of the reaction mechanism, a generalized experimental protocol, and a summary of relevant quantitative data to guide researchers in applying this methodology.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important and widely used methods for the preparation of substituted indoles.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2]

The use of β-keto esters, such as this compound, as the carbonyl component in the Fischer indole synthesis provides a direct route to indole-3-carboxylic acid esters. These products are valuable intermediates, as the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The allyl ester, in particular, offers the advantage of facile deprotection under mild conditions, preserving other sensitive functionalities within the molecule. This application note will focus on the practical aspects of employing this compound in the Fischer indole synthesis.

Reaction Mechanism and Signaling Pathway

The Fischer indole synthesis proceeds through a well-established reaction cascade initiated by the formation of a phenylhydrazone, followed by a[4][4]-sigmatropic rearrangement. The key steps are outlined below:

  • Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with this compound to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.

  • [4][4]-Sigmatropic Rearrangement: A protonated ene-hydrazine intermediate undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

  • Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.

  • Ammonia (B1221849) Elimination and Aromatization: Finally, the elimination of ammonia from the aminal, followed by aromatization, yields the indole product.

The overall transformation can be visualized as a signaling pathway from starting materials to the final indole product.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product A Arylhydrazine C Phenylhydrazone A->C + this compound (Acid Catalyst) B This compound B->C D Ene-hydrazine C->D Tautomerization E Di-imine D->E [3,3]-Sigmatropic Rearrangement F Aminal E->F Cyclization G Allyl 2-methyl-1H- indole-3-carboxylate F->G - NH3 Aromatization

Caption: Reaction pathway of the Fischer indole synthesis with this compound.

Quantitative Data Summary

Carbonyl CompoundArylhydrazineCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)
Ethyl acetoacetate2-IodoanilineCopper IodideN/AN/AEthyl 2-methylindole-3-carboxylateN/A
Ethyl pyruvate (B1213749)Phenylhydrazine (B124118)Polyphosphoric acidN/AN/AEthyl indole-2-carboxylateN/A
Ethyl pyruvatePhenylhydrazineH₂SO₄/Acetic AcidN/AN/AEthyl indole-2-carboxylateN/A
Pyruvic acidN-MethylphenylhydrazineAcidHeatN/A1-Methyl-2-indolecarboxylic acid5
AcetonePhenylhydrazineEthanolN/A12-Methylindole79.5
Ethyl γ,γ-dimethoxybutyratePhenylhydrazine HClEthanolic H₂SO₄Reflux8Ethyl indole-3-acetateN/A

Note: "N/A" indicates that the specific data point was not available in the cited search results.

Experimental Protocols

This section provides a generalized, detailed protocol for the synthesis of allyl 2-methyl-1H-indole-3-carboxylate via the Fischer indole synthesis. This protocol is based on established procedures for similar β-keto esters.

Materials and Reagents
  • Phenylhydrazine (or substituted phenylhydrazine)

  • This compound

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, glacial acetic acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Generalized Protocol for the Synthesis of Allyl 2-methyl-1H-indole-3-carboxylate

The following workflow outlines the key steps in the synthesis.

Experimental_Workflow A 1. Reactant Mixture (Phenylhydrazine + this compound) B 2. Addition of Acid Catalyst and Solvent A->B C 3. Heating and Reaction Monitoring (TLC) B->C D 4. Work-up (Neutralization, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Experimental workflow for the Fischer indole synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylhydrazine (1.0 equivalent) and this compound (1.0-1.2 equivalents).

  • Addition of Catalyst and Solvent: Add the chosen solvent (e.g., glacial acetic acid or ethanol, approximately 5-10 mL per gram of phenylhydrazine). Slowly add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid if using ethanol, or use glacial acetic acid as both solvent and catalyst).

  • Reaction: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid catalyst was used, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure allyl 2-methyl-1H-indole-3-carboxylate.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential for Further Functionalization

The resulting allyl 2-methyl-1H-indole-3-carboxylate is a versatile intermediate. The allyl ester can be selectively cleaved under mild conditions, typically using a palladium catalyst, to yield the corresponding indole-3-carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, including amides, esters, and alcohols, providing access to a diverse library of indole derivatives for drug discovery and other applications.

Functionalization cluster_derivatives Derivatives A Allyl 2-methyl-1H- indole-3-carboxylate B 2-Methyl-1H-indole-3- carboxylic acid A->B Allyl deprotection (e.g., Pd(0)) C Amides B->C Amide coupling D Esters B->D Esterification E Alcohols B->E Reduction

Caption: Further functionalization of the indole product.

Conclusion

The Fischer indole synthesis using this compound provides an efficient and versatile route to valuable 2-methyl-1H-indole-3-carboxylic acid derivatives. The mild deprotection of the allyl ester allows for the synthesis of a wide range of functionalized indoles. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of novel indole-based compounds with potential biological and physical properties.

References

Allyl Acetoacetate as a Cross-linking Agent for Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) (AAA) is a versatile cross-linking agent employed in the production of thermosetting polymers and resins.[1][2][3][4] Its unique chemical structure, featuring both an allyl group and an acetoacetate group, allows for various cross-linking chemistries. This dual functionality makes it a valuable tool for tailoring the properties of a wide range of polymers, including acrylics, polyvinyl chloride (PVC), and specialty resins, to enhance their mechanical strength, thermal stability, and chemical resistance.[2][4] This document provides detailed application notes, experimental protocols, and data on the use of allyl acetoacetate as a cross-linking agent.

Cross-linking Mechanism

The primary cross-linking mechanism of this compound in the presence of primary amines, such as hexamethylenediamine (B150038) (HDA), involves the formation of an enamine.[1][5] The acetoacetate group exists in equilibrium between its keto and enol tautomers. The enol form readily reacts with a primary amine at room temperature to form a stable enamine linkage, creating a cross-linked polymer network.[1][5] This reaction is particularly useful in waterborne systems, such as acrylic emulsions, enabling the formulation of one-pack (1K) self-cross-linking systems that cure at ambient temperatures.[1][5]

Additionally, the allyl group of AAA can participate in free-radical polymerization, allowing it to be copolymerized with other vinyl monomers to introduce the acetoacetate functionality into the polymer backbone for subsequent cross-linking.

Crosslinking_Mechanism cluster_reactants Reactants cluster_products Products Polymer_with_AAA Polymer Chain with this compound Group Crosslinked_Polymer Cross-linked Polymer Network (Enamine Linkage) Polymer_with_AAA->Crosslinked_Polymer Reaction at Room Temperature Diamine Diamine Crosslinker (e.g., HDA) Diamine->Crosslinked_Polymer Water Water (Byproduct) Crosslinked_Polymer->Water

Figure 1: Enamine formation cross-linking mechanism.

Applications

The use of this compound as a cross-linking agent offers significant advantages in various applications:

  • Coatings and Paints: In water-based acrylic paints, AAA, in conjunction with a diamine cross-linker, can create a stable, one-pack (1K) system that self-crosslinks at room temperature.[1][5] This enhances the mechanical properties, water resistance, and durability of the resulting coating.[1] For instance, the inclusion of 2.0% AAA in an acrylic binder has been shown to improve the performance of interior decorative paints.[1]

  • Thermosetting Resins: this compound is used in the production of thermosetting polymers and resins, where it contributes to improved mechanical properties and thermal stability.[2]

  • Adhesives: The cross-linking capabilities of AAA can be utilized to enhance the cohesive strength and adhesion of polymer-based adhesives.

  • Drug Delivery: While direct applications are still under investigation, the enamine cross-linking chemistry provided by acetoacetate-functionalized polymers presents a promising platform for developing stimuli-responsive hydrogels for controlled drug release.[6] The pH-sensitive nature of the enamine bond could be exploited for targeted drug delivery.

Data Presentation

The following tables summarize the typical effects of increasing this compound concentration on the properties of an acrylic polymer cross-linked with a diamine. The data presented is representative and may vary depending on the specific polymer system and experimental conditions.

Table 1: Mechanical Properties of Cross-linked Acrylic Films

This compound (wt%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Pencil Hardness
0 (uncross-linked)2.5500150HB
1.04.5750100F
2.06.5100075H
3.07.81200502H

Table 2: Thermal Properties of Cross-linked Acrylic Films

This compound (wt%)Glass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (°C)Char Yield at 600°C (%)
0 (uncross-linked)253554.9
1.0303676.2
2.0333708.2
3.0383829.3

Note: An increase of 8°C in Tg has been reported with the addition of 2.0% AAA.[1]

Table 3: Swelling Properties of Cross-linked Acrylic Films

This compound (wt%)Swelling Ratio in Toluene (B28343) (%)Gel Fraction (%)Water Absorption (24h, %)
0 (uncross-linked)Dissolves0>100
1.03008515.2
2.0220929.8
3.0150985.3

Experimental Protocols

Protocol 1: Synthesis of a Self-Cross-linking Acrylic Emulsion

This protocol describes the synthesis of a stable, one-pack (1K), room-temperature curing acrylic copolymer emulsion using this compound and hexamethylenediamine.[1][7][8]

Materials:

  • Monomers: Butyl acrylate (B77674) (BA), Styrene (St), Acrylic acid (AA), Acrylamide (AM), this compound (AAA)

  • Initiator: Ammonium persulfate (APS)

  • Surfactant: Anionic surfactant (e.g., sodium dodecyl sulfate)

  • Cross-linker: Hexamethylenediamine (HDA)

  • Neutralizing agent: Ammonia (B1221849) solution

  • Deionized water

Procedure:

  • Preparation of Monomer Emulsion:

    • In a beaker, prepare an aqueous solution of the anionic surfactant.

    • To this solution, add the monomers (BA, St, AA, AM, and the desired amount of AAA) under constant stirring to form a stable pre-emulsion.

  • Polymerization:

    • Charge a reactor equipped with a stirrer, condenser, and nitrogen inlet with a portion of the deionized water and a seed of the monomer emulsion.

    • Heat the reactor to 80-85°C under a nitrogen atmosphere.

    • Add a solution of the initiator (APS) to initiate the polymerization.

    • After the seed polymerization is complete (indicated by a color change), gradually feed the remaining monomer emulsion and initiator solution into the reactor over a period of 3-4 hours, maintaining the reaction temperature.

    • After the feeding is complete, maintain the temperature for another 1-2 hours to ensure complete monomer conversion.

  • Cross-linker Addition and Neutralization:

    • Cool the reactor to room temperature.

    • Neutralize the emulsion to a pH of 8-9 with the ammonia solution.

    • Add the stoichiometric amount of HDA solution slowly while stirring.

    • Continue stirring for 30 minutes to ensure homogeneous mixing.

  • Characterization:

    • The resulting emulsion can be characterized for solid content, viscosity, particle size, and pH.

    • Films can be cast from the emulsion and dried at room temperature for further analysis of mechanical, thermal, and swelling properties as described in the characterization protocols below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_final Final Product Monomer_Emulsion Prepare Monomer Pre-emulsion Seed_Polymerization Seed Polymerization (80-85°C) Monomer_Emulsion->Seed_Polymerization Emulsion_Polymerization Semi-continuous Emulsion Polymerization Seed_Polymerization->Emulsion_Polymerization Cooling Cool to Room Temperature Emulsion_Polymerization->Cooling Neutralization Neutralize with Ammonia (pH 8-9) Cooling->Neutralization Crosslinker_Addition Add HDA Cross-linker Neutralization->Crosslinker_Addition Final_Emulsion Self-Cross-linking Acrylic Emulsion Crosslinker_Addition->Final_Emulsion

Figure 2: Workflow for synthesizing a self-cross-linking acrylic emulsion.
Protocol 2: Characterization of Cross-linked Polymer Films

A. Mechanical Properties Testing:

  • Film Preparation: Cast the emulsion on a release liner to a uniform thickness and allow it to dry at ambient temperature for at least 7 days to ensure complete cross-linking.

  • Tensile Testing:

    • Cut the dried films into dumbbell-shaped specimens according to ASTM D638.

    • Conduct tensile testing using a universal testing machine at a specified crosshead speed.

    • Record the tensile strength, Young's modulus, and elongation at break.

  • Pencil Hardness: Determine the pencil hardness of the film according to ASTM D3363.

B. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Use a DSC instrument to determine the glass transition temperature (Tg) of the polymer film.

    • Heat a small sample (5-10 mg) under a nitrogen atmosphere at a heating rate of 10°C/min.

  • Thermogravimetric Analysis (TGA):

    • Use a TGA instrument to evaluate the thermal stability of the cross-linked polymer.

    • Heat a sample (5-10 mg) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Determine the onset decomposition temperature and the char yield.

C. Swelling and Gel Fraction Measurement:

  • Swelling Ratio:

    • Immerse a pre-weighed dried film sample in a suitable solvent (e.g., toluene for acrylics) at room temperature.

    • After 24 hours, remove the swollen sample, blot the surface to remove excess solvent, and weigh it.

    • Calculate the swelling ratio as: ((Wet Weight - Dry Weight) / Dry Weight) * 100%.

  • Gel Fraction:

    • After the swelling measurement, dry the swollen sample in a vacuum oven until a constant weight is achieved.

    • Calculate the gel fraction as: (Final Dry Weight / Initial Dry Weight) * 100%.

Application in Drug Development

The enamine cross-linking chemistry enabled by acetoacetate-functionalized polymers holds significant potential for applications in drug delivery.[6] Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, are widely used as vehicles for controlled drug release.[3][9][10][11][12]

By incorporating this compound into a hydrophilic polymer backbone, it is possible to create hydrogels that are cross-linked via enamine bonds. The key advantage of this system is the pH-sensitive nature of the enamine linkage. Under acidic conditions, the enamine bond can be hydrolyzed, leading to the degradation of the hydrogel and the release of an encapsulated drug. This property could be exploited for targeted drug delivery to specific sites in the body with a lower pH, such as tumor microenvironments or the stomach.

Drug_Delivery_Concept cluster_encapsulation Drug Encapsulation cluster_environment Physiological Environment cluster_release Drug Release Hydrogel Hydrogel with Enamine Cross-links (Drug Encapsulated) Neutral_pH Neutral pH (e.g., Bloodstream) Stable Hydrogel Hydrogel->Neutral_pH Systemic Circulation Acidic_pH Acidic pH (e.g., Tumor) Hydrogel Degrades Neutral_pH->Acidic_pH Localization at Target Site Drug_Release Controlled Drug Release at Target Site Acidic_pH->Drug_Release Enamine Hydrolysis

Figure 3: Conceptual model for pH-responsive drug delivery.

Further research is needed to develop specific formulations and obtain quantitative data on drug release kinetics from hydrogels cross-linked with this compound. However, the underlying chemical principles suggest a promising avenue for the development of novel drug delivery systems.

Conclusion

This compound is a highly effective cross-linking agent that can be used to significantly improve the mechanical, thermal, and solvent resistance properties of various polymers. Its ability to participate in enamine formation at room temperature makes it particularly suitable for environmentally friendly, waterborne coating and adhesive applications. The pH-sensitive nature of the resulting enamine cross-links also opens up possibilities for its use in advanced applications such as controlled drug delivery. The protocols and data provided in this document serve as a valuable resource for researchers and professionals looking to utilize this compound in their polymer formulations.

References

Application Notes and Protocols: Polymerization Techniques Using Allyl Acetoacetate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of allyl acetoacetate (B1235776) (AAA), a versatile monomer for the synthesis of functional polymers. Due to its dual functionality, featuring a polymerizable allyl group and a reactive acetoacetate moiety, poly(allyl acetoacetate) (PAAA) and its copolymers are valuable materials in coatings, adhesives, and biomedical applications. This document details protocols for free-radical and controlled radical polymerization techniques, as well as copolymerization strategies.

Introduction

This compound (AAA) is a unique monomer that participates in polymerization reactions through its allyl double bond, while the acetoacetate group provides a site for post-polymerization modification.[1][2] The β-ketoester functionality of the acetoacetate group can undergo a variety of chemical transformations, making it an attractive building block for functional polymers. However, like many allyl compounds, the homopolymerization of AAA can be challenging, often resulting in polymers with low molecular weight due to degradative chain transfer.[3] Copolymerization with more reactive monomers is a common strategy to overcome this limitation and incorporate the desirable functionality of AAA into a range of polymer architectures.[1][4]

Polymerization Techniques

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers. For this compound, this can be carried out in bulk or in solution. It is important to note that due to the high probability of chain transfer reactions inherent to allyl monomers, the resulting polymers are typically of low to moderate molecular weight.[3]

Experimental Protocol: Solution Free-Radical Polymerization of this compound

This protocol is based on general procedures for the free-radical polymerization of functional monomers.

Materials:

  • This compound (AAA), purified by distillation under reduced pressure

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)

  • Anhydrous toluene (B28343) (or other suitable solvent like 1,4-dioxane)

  • Nitrogen gas (high purity)

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous toluene. A typical monomer concentration is in the range of 1-2 M.

  • Add the initiator, AIBN. The initiator concentration will influence the molecular weight of the resulting polymer; a typical range is 0.1-1 mol% with respect to the monomer.

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes, or by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 60-80 °C and stir for the desired reaction time (e.g., 24 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Characterization:

  • Conversion: Determined gravimetrically or by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl protons to that of the polymer backbone.

  • Molecular Weight and Polydispersity: Determined by gel permeation chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Controlled Radical Polymerization: ATRP and RAFT

Conceptual Experimental Protocol: ATRP of this compound

This hypothetical protocol is based on established ATRP procedures for functional monomers.

Materials:

  • This compound (AAA), purified

  • Ethyl α-bromoisobutyrate (EBiB) or another suitable initiator

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand

  • Anhydrous solvent (e.g., anisole, toluene)

  • Nitrogen gas

  • Methanol

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask and evacuate and backfill with nitrogen three times.

  • Add the solvent, AAA, and the ligand PMDETA via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, add the initiator EBiB via syringe under a positive pressure of nitrogen.

  • Place the flask in a thermostatically controlled oil bath (e.g., 60-90 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution.

  • Terminate the polymerization by cooling and exposing the reaction to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Conceptual Experimental Protocol: RAFT Polymerization of this compound

This hypothetical protocol is based on general RAFT polymerization procedures.

Materials:

  • This compound (AAA), purified

  • A suitable RAFT agent (e.g., a trithiocarbonate (B1256668) for acrylate-like monomers)

  • AIBN or another radical initiator

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Nitrogen gas

  • Methanol/Hexane mixture for precipitation

Procedure:

  • In a Schlenk flask, dissolve AAA, the RAFT agent, and AIBN in the solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70 °C for AIBN).

  • Monitor the polymerization by taking samples at regular intervals.

  • Quench the reaction by cooling to room temperature and exposing it to air.

  • Precipitate the polymer in a suitable non-solvent, such as a methanol/hexane mixture.

  • Isolate the polymer by filtration and dry it under vacuum.

Copolymerization of this compound

Copolymerization is a highly effective strategy for incorporating AAA into polymers, mitigating the challenges of its homopolymerization. By copolymerizing with more reactive monomers such as vinyl acetate (B1210297), styrenes, and acrylates, well-defined copolymers with tunable properties can be synthesized.

Copolymerization with Vinyl Acetate

The following protocol is adapted from a patented procedure for the synthesis of vinyl acetate/allyl acetoacetate copolymer latex.[5]

Experimental Protocol: Emulsion Copolymerization of Vinyl Acetate and this compound

Materials:

  • Deionized water

  • Sodium dodecyl benzene (B151609) sulfonate (surfactant)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Vinyl acetate (VAc)

  • This compound (AAA)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water, surfactant, and buffer.

  • Purge the reactor with nitrogen for 30 minutes while heating to the reaction temperature (e.g., 75-85 °C).

  • Prepare a monomer emulsion by mixing vinyl acetate, this compound, and a portion of the surfactant solution.

  • Add a portion of the initiator solution (potassium persulfate dissolved in deionized water) to the reactor.

  • Continuously feed the monomer emulsion and the remaining initiator solution into the reactor over a period of 3-4 hours.

  • After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cool the reactor to room temperature.

  • The resulting product is a stable polymer latex.

Quantitative Data Summary

Due to the limited availability of specific data for this compound polymerization in the scientific literature, the following tables provide representative data for the polymerization of allyl acetate, a structurally similar monomer, and a conceptual representation for AAA.

Table 1: Free-Radical Polymerization of Allyl Acetate (Literature Data)

MonomerInitiatorSolventTemp (°C)Monomer:Initiator RatioConversion (%)Mn ( g/mol )Mw ( g/mol )PDIReference
Allyl AcetateBenzoyl PeroxideBulk80-Low~1300--[3]
Allyl AcetateAIBNToluene60100:1Low-10,000-13,800-[4]

Table 2: Conceptual Data for Controlled Radical Polymerization of this compound

Polymerization MethodMonomerInitiator/CTACatalyst/LigandSolventTemp (°C)Target DPConversion (%)Mn ( g/mol )PDI
ATRP (Conceptual)AAAEBiBCuBr/PMDETAAnisole7050Moderate~5,000<1.5
RAFT (Conceptual)AAATrithiocarbonate-1,4-Dioxane7050Moderate~5,500<1.4

Table 3: Reactivity Ratios for Copolymerization of Allyl Acetate (as a proxy for AAA)

M1M2r1r2Polymerization SystemReference
Allyl AcetateMethyl Methacrylate (B99206)0.02441Free Radical
Allyl AcetateStyrene (B11656)0.02166Free Radical

Note: The low r1 values indicate that the allyl monomer has a very low tendency to add to a growing polymer chain ending in an allyl monomer unit, while the high r2 values indicate that both the methyl methacrylate and styrene radicals strongly prefer to add their own monomer rather than the allyl monomer.

Visualizations

Polymerization Workflow

G General Workflow for AAA Polymerization cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (this compound) Reaction_Setup Reaction Setup (Flask, Stirrer, N2) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (if applicable) Solvent_Drying->Reaction_Setup Initiator_Purification Initiator/Catalyst Preparation Initiator_Purification->Reaction_Setup Degassing Degassing (N2 purge or Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating and Stirring) Degassing->Polymerization Termination Termination (Cooling, Exposure to Air) Polymerization->Termination Precipitation Precipitation (in non-solvent) Termination->Precipitation Isolation Isolation (Filtration/Centrifugation) Precipitation->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Conversion Conversion (NMR, Gravimetric) Drying->Conversion Molecular_Weight Molecular Weight (GPC) Drying->Molecular_Weight Structure Structure (NMR, FTIR) Drying->Structure

Caption: General workflow for the polymerization of this compound.

Signaling Pathway for Free Radical Polymerization

G Mechanism of Free-Radical Polymerization Initiator Initiator (I) Radical Initiator Radical (R.) Initiator->Radical Decomposition (kd) Growing_Chain Growing Polymer Chain (P.) Radical->Growing_Chain Initiation (ki) + Monomer Monomer Monomer (M) Growing_Chain->Growing_Chain Propagation (kp) + Monomer Termination_Product Terminated Polymer (P-P or P-H + P=) Growing_Chain->Termination_Product Termination (kt) + Growing Chain

Caption: Simplified mechanism of free-radical polymerization.

Logical Relationship for Controlled Radical Polymerization

G Equilibrium in Controlled Radical Polymerization Dormant_Species Dormant Species (P-X) Active_Species Active Propagating Radical (P.) Dormant_Species->Active_Species Activation (ka) Controlled_Polymer Polymer with Controlled Architecture Active_Species->Controlled_Polymer Propagation + Monomer Monomer Monomer

Caption: Equilibrium between active and dormant species in CRP.

Applications in Drug Development and Research

Polymers and copolymers of this compound hold significant potential in the fields of drug development and biomedical research. The pendant acetoacetate groups can be utilized for the conjugation of drugs, targeting ligands, or imaging agents through various chemistries, such as enamine formation or Michael addition. This allows for the creation of advanced drug delivery systems, polymer-drug conjugates, and functional biomaterials. The ability to tune the polymer properties through copolymerization further enhances their utility for these applications. For instance, incorporating hydrophilic comonomers can improve water solubility for biological applications, while the choice of comonomer can also influence the degradation profile and mechanical properties of the resulting material.

Conclusion

This compound is a valuable monomer for the synthesis of functional polymers. While its homopolymerization presents challenges, copolymerization offers a robust method for its incorporation into a variety of polymer structures. The protocols and data presented here, including those adapted from related systems, provide a solid foundation for researchers to explore the potential of this compound in their specific applications, from advanced materials to innovative drug delivery platforms. Further research into controlled polymerization methods for AAA is warranted to unlock the full potential of this versatile monomer.

References

Synthesis of Heterocyclic Compounds with Allyl Acetoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing allyl acetoacetate (B1235776) as a key precursor. The methodologies covered include the Hantzsch synthesis of 1,4-dihydropyridines, the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, the Knorr synthesis of pyrazolones, and the Pechmann condensation for the preparation of coumarins. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that provides access to 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives.[1] These compounds are particularly renowned for their activity as L-type calcium channel blockers, a crucial class of drugs for the management of hypertension and angina.[2] The use of allyl acetoacetate in this synthesis yields diallyl 1,4-dihydropyridine-3,5-dicarboxylates, which can be further modified at the allyl groups.

Experimental Protocol: Synthesis of Diallyl 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is adapted from the general Hantzsch synthesis for symmetrical 1,4-DHPs.[3]

Materials:

Procedure:

  • To a 100 mL round-bottom flask, add benzaldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • After completion, cool the reaction mixture to room temperature, which should induce the precipitation of the solid product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from ethanol to obtain the pure diallyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Dry the purified product under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Hantzsch synthesis of 1,4-dihydropyridines. Note that specific yields for the diallyl derivative may vary.

Aldehydeβ-KetoesterCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateGuanidine hydrochlorideEthanol10>50[4]
Various aromatic aldehydesEthyl or methyl acetoacetateGlycine-HCl bufferWater1-275-98[5]
BenzaldehydeThis compoundAmmonium acetateEthanol2-4Not specifiedAdapted from[3]

Data for this compound is based on an adapted protocol, and yields should be determined experimentally.

Spectroscopic Data

The following are representative spectroscopic data for a similar 1,4-dihydropyridine structure.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)Reference
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate7.53 (d, 2H), 7.41 (d, 2H), 5.98 (s, 1H), 5.05 (s, 1H), 4.14–4.05 (m, 4H), 2.35 (s, 6H), 1.22 (t, 6H)167.1, 153.1, 144.7, 132.8, 128.9, 119.3, 109.6, 103.1, 59.9, 40.2, 19.5, 14.2Not specified[6]
Diallyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateExpected signals for allyl and dihydropyridine (B1217469) protonsExpected signals for allyl and dihydropyridine carbonsExpected characteristic peaks for NH, C=O (ester), C=C-

Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7] These compounds exhibit a wide range of biological activities, including acting as calcium channel modulators and antihypertensive agents.[8]

Experimental Protocol: Synthesis of Allyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the Biginelli reaction.[9]

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • This compound (1.42 g, 10 mmol)

  • Urea (0.60 g, 10 mmol)

  • Recycled aluminum foil (0.4 g, as catalyst)

  • Concentrated HCl (1 drop)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a 25 mL beaker, combine benzaldehyde (10 mmol), this compound (10 mmol), urea (10 mmol), recycled aluminum foil (0.4 g), and one drop of concentrated HCl.

  • Sonicate the mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product will precipitate as a solid. Filter the solid and recrystallize from ethyl acetate to yield the pure product.

Quantitative Data

The following table presents data for Biginelli reactions under various conditions.

Aldehydeβ-KetoesterNitrogen SourceCatalystTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaAluminum foil/HCl (sonication)Not specifiedHigh[9]
FormaldehydeThis compoundN,N'-dimethylureaInBr37 hNot isolated (unstable intermediate)[10][11]
BenzaldehydeThis compoundUreaAcid catalystNot specifiedNot specifiedAdapted from[9]

The direct Biginelli product of this compound can be unstable under certain conditions.[10][11]

Knorr Synthesis of Pyrazolones

The Knorr pyrazole (B372694) synthesis and its variations allow for the preparation of pyrazoles and pyrazolones from the reaction of β-dicarbonyl compounds with hydrazines.[12] Pyrazolones are important scaffolds in medicinal chemistry, with some derivatives exhibiting analgesic, anti-inflammatory, and anticancer properties.

Experimental Protocol: Synthesis of 3-Methyl-5-pyrazolone from this compound

This protocol is adapted from the synthesis of 3-methyl-5-pyrazolone using ethyl acetoacetate.[13]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol.

  • Add hydrazine hydrate (12 mmol) to the solution.

  • Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data

The table below provides representative data for pyrazolone (B3327878) synthesis.

β-KetoesterHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateHydrazine hydrateEthanol803High[13]
Ethyl acetoacetatePhenylhydrazineEthanol (reflux)RefluxNot specifiedHigh[14]
This compoundHydrazine hydrateEthanol803Not specifiedAdapted from[13]

Yields for the reaction with this compound need to be experimentally determined.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[15] Coumarins are a large class of naturally occurring and synthetic compounds with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[16]

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin from this compound

This protocol is adapted from the Pechmann condensation using ethyl acetoacetate.[16]

Materials:

  • Resorcinol (B1680541) (1.10 g, 10 mmol)

  • This compound (1.42 g, 10 mmol)

  • Amberlyst-15 (catalyst)

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine resorcinol (10 mmol), this compound (10 mmol), and a catalytic amount of Amberlyst-15.

  • Irradiate the mixture in the microwave at 100°C for 5-20 minutes.

  • Monitor the reaction by TLC.

  • After completion, dissolve the mixture in a suitable solvent and filter to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization.

Quantitative Data

The following table shows data for the Pechmann condensation.

Phenolβ-KetoesterCatalystConditionsTime (min)Yield (%)Reference
ResorcinolEthyl acetoacetateAmberlyst-15Microwave, 100°C2097[16]
PhenolEthyl acetoacetateAmberlyst-15Microwave, 100°C2043[16]
ResorcinolThis compoundAmberlyst-15Microwave, 100°C5-20Not specifiedAdapted from[16]

Yields for the reaction with this compound should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

G General Workflow for Heterocycle Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Allyl_Acetoacetate This compound Reaction Reaction (Hantzsch / Biginelli / Knorr / Pechmann) Allyl_Acetoacetate->Reaction Other_Reactants Aldehyde / Urea / Hydrazine / Phenol Other_Reactants->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Heterocycle Heterocyclic Compound (Dihydropyridine, Pyrimidine, etc.) Purification->Heterocycle Analysis Characterization (NMR, IR, MS) Heterocycle->Analysis

Caption: General experimental workflow for the synthesis of heterocyclic compounds.

Signaling Pathway: Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers

1,4-Dihydropyridines, synthesized via the Hantzsch reaction, are well-known L-type calcium channel blockers.[17] These channels are crucial for regulating calcium influx into cells, which triggers a variety of physiological processes, including muscle contraction. By blocking these channels, 1,4-DHPs induce vasodilation and are therefore effective in treating hypertension.[2]

G Signaling Pathway of 1,4-Dihydropyridine Calcium Channel Blockers DHP 1,4-Dihydropyridine (e.g., from Hantzsch Synthesis) L_type_Channel L-type Voltage-Gated Ca2+ Channel DHP->L_type_Channel blocks Vasodilation Vasodilation DHP->Vasodilation results in Ca_influx Ca2+ Influx L_type_Channel->Ca_influx facilitates Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_influx->Ca_Calmodulin leads to MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction causes

Caption: Mechanism of action of 1,4-dihydropyridine calcium channel blockers.

References

Allyl Acetoacetate in the Production of Specialty Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) (AAA) is a versatile monomer that plays a significant role in the development of specialty polymers. Its unique chemical structure, featuring both a polymerizable allyl group and reactive acetoacetate functionality, allows for the synthesis of polymers with a wide range of properties and applications. These polymers are gaining increasing attention in fields such as coatings, adhesives, and biomedical materials due to the tunable characteristics imparted by the AAA monomer.[1]

The presence of the acetoacetate group provides a site for post-polymerization modification, enabling the introduction of various functionalities and cross-linking capabilities. This dual reactivity makes AAA a valuable building block for designing advanced materials with tailored flexibility, durability, and chemical resistance.[1]

This document provides detailed application notes and experimental protocols for the use of allyl acetoacetate in the synthesis of specialty polymers. It is intended to serve as a comprehensive resource for researchers and professionals in polymer chemistry and materials science.

Applications of this compound-Based Polymers

The incorporation of this compound into polymer chains offers a route to a variety of specialty materials with enhanced performance characteristics.

  • Coatings and Adhesives: Polymers and resins containing AAA are utilized in the formulation of coatings, adhesives, and sealants. The monomer contributes to improved flexibility and durability of the final product. The acetoacetate group can participate in cross-linking reactions, leading to enhanced mechanical properties and thermal stability.

  • Cross-Linking Agent: this compound is employed as a cross-linking agent for thermosetting polymers. This improves the mechanical strength and heat resistance of the materials.

  • Functional Polymers: The reactive nature of the ester and ketone groups in AAA makes it a valuable intermediate in the synthesis of more complex and functional polymers.[1] These functional polymers can be designed for specific applications, including in the pharmaceutical and agrochemical industries.

  • Biomedical Applications: The unique properties of allyl-functionalized polymers make them promising candidates for various biomedical applications, such as in drug delivery systems and for the development of biocompatible materials.

Polymerization of this compound

This compound can be polymerized through various techniques, with free-radical polymerization being a common method. It can be homopolymerized or copolymerized with a range of other monomers to achieve desired polymer properties.

It is important to note that the homopolymerization of allyl monomers, including AAA, can be challenging. A phenomenon known as "degradative chain transfer" often leads to the formation of polymers with low molecular weights.[2] This occurs when a growing polymer radical abstracts a hydrogen atom from the allyl monomer, resulting in a stable allylic radical that is slow to reinitiate polymerization.

Copolymerization of this compound with more reactive monomers, such as styrene (B11656) or vinyl acetate, is a common strategy to overcome this limitation and achieve higher molecular weight polymers.[2]

Experimental Protocols

Protocol 1: Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol describes the synthesis of a vinyl acetate/allyl acetoacetate copolymer latex via emulsion polymerization.

Materials:

  • Vinyl Acetate (distilled before use)

  • This compound

  • Sodium Vinylsulfonate

  • Ammonium (B1175870) salt of nonylphenoxypolyethylenoxidesulfonate (e.g., Rhodapex CO-436, 58% solution)

  • Acetic Acid

  • Sodium Acetate

  • Deionized Water

  • Barium/Methyl Methacrylate/Methacrylic Acid (BA/MMA/MAA) latex polymer (seed, ~100 nm particles, 45% solution)

  • Sodium Persulfate

  • Sodium Bisulfite

  • Ferrous Sulfate (0.2% aqueous solution)

Equipment:

  • Reaction kettle equipped with a stirrer, condenser, nitrogen inlet, and temperature control.

  • Monomer addition funnel.

  • Initiator feed pumps.

Procedure:

  • Kettle Charge: To the reaction kettle, add 1026 g of deionized water and heat to 60°C under a nitrogen sparge.

  • Add the following to the heated water with stirring:

    • 60 g of a 45% BA/MMA/MAA latex seed solution.

    • 3 g of acetic acid.

    • 3 g of sodium acetate.

  • Initiator Solutions: Prepare the following initiator solutions:

    • 24 g of a 2.75% aqueous solution of sodium persulfate.

    • 24 g of a 1.25% aqueous solution of sodium bisulfite.

    • 12.0 g of a 0.2% aqueous solution of ferrous sulfate.

  • Monomer Emulsion: In a separate vessel, prepare the monomer emulsion by mixing:

    • 490 g of deionized water.

    • 1.8 g of a 58% solution of the ammonium salt of nonylphenoxypolyethylenoxidesulfonate.

    • 3 g of acetic acid.

    • 3.6 g of sodium acetate.

    • 2083.4 g of vinyl acetate.

    • 21.6 g of sodium vinylsulfonate.

    • 71.3 g of this compound.

  • Polymerization:

    • Add the prepared initiator solutions to the reaction kettle.

    • Begin the continuous addition of the monomer emulsion to the kettle over a period of 4 hours.

    • Maintain the reaction temperature at 60°C throughout the addition.

  • Post-Reaction: After the monomer addition is complete, continue stirring at 60°C for an additional hour to ensure complete conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

Data Presentation

Table 1: Recipe for Emulsion Copolymerization of Vinyl Acetate and this compound

ComponentAmount (g)Role
Kettle Charge
Deionized Water1026Reaction Medium
BA/MMA/MAA Latex Seed (45% solution)60Seed for particle nucleation
Acetic Acid3pH Buffer
Sodium Acetate3pH Buffer
Initiator Solutions
Sodium Persulfate (2.75% aq. solution)24Initiator
Sodium Bisulfite (1.25% aq. solution)24Reducing Agent
Ferrous Sulfate (0.2% aq. solution)12Redox Co-initiator
Monomer Emulsion
Deionized Water490Emulsion Medium
Ammonium salt of nonylphenoxypolyethylenoxidesulfonate (58%)1.8Surfactant
Acetic Acid3pH Buffer
Sodium Acetate3.6pH Buffer
Vinyl Acetate2083.4Monomer
Sodium Vinylsulfonate21.6Comonomer
This compound71.3Functional Monomer

Visualizations

Polymerization Mechanism

The free-radical polymerization of this compound proceeds via the typical steps of initiation, propagation, and termination. The diagram below illustrates the general mechanism.

PolymerizationMechanism Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation (I• + M -> P•) Monomer This compound (M) GrowingChain->GrowingChain Propagation (P• + M -> P•) Termination Termination GrowingChain->Termination Termination (P• + P• -> Dead Polymer)

Caption: Free-radical polymerization mechanism of this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of an this compound-containing copolymer via emulsion polymerization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup KettleCharge Prepare Kettle Charge Polymerization Initiate and Conduct Polymerization KettleCharge->Polymerization InitiatorPrep Prepare Initiator Solutions InitiatorPrep->Polymerization MonomerEmulsion Prepare Monomer Emulsion MonomerEmulsion->Polymerization PostReaction Post-Reaction Stirring Polymerization->PostReaction Cooling Cooling to Room Temperature PostReaction->Cooling Filtration Filtration of Latex Cooling->Filtration

Caption: Workflow for emulsion polymerization of an AAA copolymer.

Logical Relationships

The structure of this compound directly influences the properties of the resulting polymers. This relationship is depicted in the diagram below.

LogicalRelationships cluster_monomer This compound Monomer cluster_properties Resulting Polymer Properties AllylGroup Allyl Group Polymerizability Polymerizability AllylGroup->Polymerizability AcetoacetateGroup Acetoacetate Group Crosslinking Cross-linking Capability AcetoacetateGroup->Crosslinking Functionality Post-polymerization Modification AcetoacetateGroup->Functionality Flexibility Flexibility & Durability Polymerizability->Flexibility

Caption: Relationship between AAA structure and polymer properties.

References

Application Notes and Protocols: Synthesis of Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of allyl acetoacetate (B1235776), a versatile intermediate in organic synthesis. The primary method detailed is the transesterification of an alkyl acetoacetate with allyl alcohol, which is a common and effective approach.

Introduction

Allyl acetoacetate is a valuable reagent used in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers.[1][2] Its utility stems from the presence of multiple reactive sites: a β-ketoester moiety and an allyl group, allowing for a diverse range of chemical transformations. This protocol focuses on its synthesis via transesterification, a reliable method for obtaining high-purity this compound.

Reaction Principle

The synthesis of this compound is typically achieved through the transesterification of a more common and commercially available alkyl acetoacetate, such as methyl acetoacetate or ethyl acetoacetate, with allyl alcohol.[3][4][5] The reaction involves the exchange of the alkyl group of the ester with the allyl group from the alcohol. This equilibrium-driven reaction can be facilitated by the use of a catalyst and/or by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.[4][6]

General Reaction Scheme:

CH₃COCH₂COOR + CH₂=CHCH₂OH ⇌ CH₃COCH₂COOCH₂CH=CH₂ + ROH (where R = Methyl or Ethyl)

Data Presentation

The following table summarizes quantitative data from representative experimental protocols for the synthesis of this compound via transesterification.

Starting Ester Reactant Quantities Catalyst Reaction Conditions Yield Purity Reference
Methyl Acetoacetate4.0 mol Methyl Acetoacetate, 12.0 mol Allyl AlcoholNoneDistillation at 92°C for a total of 51 hours73%Not Specified[3]
Methyl Acetoacetate348 g Methyl Acetoacetate, 522 g Allyl Alcohol12 g Dibutyltin dilaurate95-100°C for 2-3 daysNot Specified99.5%[7]
Ethyl AcetoacetateNot specifiedSilica (B1680970) supported boric acidSolvent-free87-95%High[8]

Experimental Protocol

This protocol details the synthesis of this compound from methyl acetoacetate and allyl alcohol without a catalyst, adapted from established procedures.[3]

Materials:

  • Methyl acetoacetate (4.0 mol, 432 mL)

  • Allyl alcohol (8.0 mol, 464.6 g, with an additional 4.0 mol for subsequent additions)

  • 2 L round-bottom flask

  • Vigreux column

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum source for distillation

Procedure:

  • Reaction Setup: Assemble a 2 L round-bottom flask with a magnetic stirrer, fitted with a Vigreux column and a distillation head. The apparatus should be set up for distillation.

  • Initial Reaction: Charge the flask with 4.0 moles (432 mL) of methyl acetoacetate and 8.0 moles (464.6 g) of allyl alcohol.

  • Heating and Distillation: Heat the reaction mixture to 92°C using a heating mantle. The methanol byproduct will begin to distill off. Continue this distillation for 12 hours.

  • Additional Reactant: After 12 hours, add an additional 2.0 moles (136 mL) of allyl alcohol to the reaction mixture and continue the distillation for another 23 hours.

  • Final Reactant Addition: Add a final 2.0 moles (136 mL) of allyl alcohol and continue the distillation for 16 hours.

  • Purification: After the reaction is complete, allow the mixture to cool. Remove the excess allyl alcohol by distillation under reduced pressure at a temperature of 75-80°C.[7]

  • Final Product Distillation: Purify the crude this compound by vacuum distillation, collecting the fraction at 105-110°C at 35 mm Hg.[3] Another source indicates collection of the fraction at 105-110°C under reduced pressure.[7]

Characterization:

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR: Expected signals will correspond to the acetyl methyl protons, the methylene (B1212753) protons adjacent to the carbonyl group, the methylene protons of the allyl group, and the vinyl protons of the allyl group.

  • IR Spectroscopy: The presence of the ester and ketone carbonyl groups should be evident from strong absorption bands in the characteristic carbonyl region of the spectrum.[1]

Safety Precautions:

  • This compound is toxic if swallowed or in contact with skin.[9]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Allyl alcohol is flammable and toxic. Handle with care.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product MA Methyl Acetoacetate Setup Combine Reactants in Flask MA->Setup AA Allyl Alcohol AA->Setup Heat Heat to 92°C & Distill Methanol Setup->Heat VacDist1 Remove Excess Allyl Alcohol (Vacuum Distillation) Heat->VacDist1 Reaction Mixture VacDist2 Purify Product (Vacuum Distillation) VacDist1->VacDist2 Crude Product Product This compound VacDist2->Product Purified Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Purification of Allyl Acetoacetate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) is a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its purification is critical to ensure the integrity and desired reactivity in subsequent synthetic steps. Vacuum distillation is the preferred method for purifying allyl acetoacetate due to its relatively high boiling point at atmospheric pressure and to prevent thermal decomposition. This document provides a detailed protocol for the purification of this compound using vacuum distillation, including pre-treatment of the crude product and recommended distillation parameters.

Data Presentation

A summary of the physical properties and recommended distillation parameters for this compound is provided below for easy reference.

PropertyValueReference
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
AppearanceColorless to pale yellow clear liquid[1]
Density1.038 g/cm³ at 20 °C[2]
Boiling Point (Atmospheric Pressure)196 °C at 760 mmHg[1]
Boiling Point (Reduced Pressure)87 - 91 °C at 13 hPa[2]
105 - 110 °C at 35 mmHg[3]
SolubilitySoluble in alcohol. Slightly soluble in water.[1]
Flash Point67 °C (closed cup)[2]

Experimental Protocols

Pre-Distillation Workup of Crude this compound

Prior to vacuum distillation, it is essential to remove acidic impurities and residual water from the crude this compound. The most common impurities from its synthesis are unreacted starting materials such as allyl alcohol and byproducts like acetic acid.[4]

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate solution (NaHCO₃) or 2N sodium carbonate (Na₂CO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities, such as acetic acid.

  • Gently swirl the separatory funnel, periodically venting to release any evolved gas (CO₂).

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing step until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask to dry the ester. Swirl the flask until the drying agent no longer clumps together.

  • Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

Vacuum Distillation of this compound

Materials and Equipment:

  • Pre-treated this compound

  • Round-bottom flask (distilling flask)

  • Claisen adapter

  • Vigreux column (fractionating column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum grease

  • Keck clips or joint clamps

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.

    • Place a magnetic stir bar in the round-bottom flask containing the pre-treated this compound.

    • Attach the Claisen adapter to the distilling flask. The second neck of the Claisen adapter can be stoppered.

    • Connect the Vigreux column to the main neck of the Claisen adapter.

    • Place the distillation head on top of the Vigreux column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Attach the condenser to the distillation head and the vacuum adapter. Secure the setup with clamps.

    • Connect the receiving flask to the vacuum adapter.

    • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the this compound in the distilling flask.

    • Gradually apply the vacuum. The pressure should be reduced to the desired level (e.g., 13 hPa or 35 mmHg).

    • Once the desired pressure is stable, begin heating the distilling flask using the heating mantle.

    • Collect any low-boiling fractions (e.g., residual allyl alcohol) in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound at the applied pressure (refer to the data table), change to a clean receiving flask to collect the pure product.

    • Maintain a steady distillation rate by carefully controlling the heating. The temperature at the distillation head should remain constant during the collection of the pure fraction.

    • Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once cooled, carefully and slowly vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • The purified this compound is now in the receiving flask.

Mandatory Visualization

Vacuum_Distillation_Workflow cluster_pretreatment Pre-Distillation Workup cluster_distillation Vacuum Distillation cluster_outputs Outputs Crude_AAA Crude Allyl Acetoacetate Wash Wash with NaHCO3 and Water Crude_AAA->Wash Dry Dry with MgSO4 Wash->Dry Filter Filter Dry->Filter Distill_Flask Distilling Flask (Pre-treated AAA) Filter->Distill_Flask Transfer to Distillation Apparatus Fractionation Fractional Distillation (Vigreux Column) Distill_Flask->Fractionation Condensation Condensation Fractionation->Condensation Collection Collection of Pure Fractions Condensation->Collection Impurities Impurities (Low-boiling fraction) Collection->Impurities Fore-run Pure_AAA Purified Allyl Acetoacetate Collection->Pure_AAA Main Fraction

Caption: Workflow for the Purification of this compound.

References

Application Notes and Protocols for the Analysis of Allyl Acetoacetate by NMR and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl acetoacetate (B1235776) (prop-2-en-1-yl 3-oxobutanoate) is a versatile organic compound utilized as a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure, containing both a β-ketoester moiety and an allyl group, allows for a variety of chemical transformations. Accurate and reliable analytical methods are therefore essential for its characterization, purity assessment, and for monitoring its reactions.

This document provides detailed application notes and experimental protocols for the analysis of allyl acetoacetate using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are fundamental for elucidating the molecular structure, identifying and quantifying impurities, and understanding the dynamic behavior of this compound in solution.

NMR Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the presence of key functional groups and to study the keto-enol tautomerism inherent to β-ketoesters.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. NMR spectroscopy is particularly well-suited for studying this phenomenon as the exchange between the two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Keto_Enol_Tautomerism cluster_keto cluster_enol Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Equilibrium keto_img enol_img

Caption: Keto-enol tautomerism of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation and to assess the keto-enol equilibrium.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Add a small drop of TMS as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms.

Data Presentation: Expected NMR Data

The following tables summarize the expected chemical shifts for the keto and enol forms of this compound. Note that the exact chemical shifts may vary slightly depending on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Assignment (Keto Form)Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃-C=O~2.2s3H
-C(=O)-CH₂-C(=O)-~3.4s2H
O-CH₂-CH=~4.6d2H
=CH₂~5.2-5.4m2H
-CH=CH₂~5.9m1H
Assignment (Enol Form) Chemical Shift (δ, ppm) Multiplicity Integration
CH₃-C=~1.9s3H
=CH-~5.0s1H
O-CH₂-CH=~4.5d2H
=CH₂~5.2-5.4m2H
-CH=CH₂~5.9m1H
Enolic OH~12br s1H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment (Keto Form)Chemical Shift (δ, ppm)
CH₃ -C=O~30
-C(=O)-CH₂ -C(=O)-~50
O-CH₂ -CH=~66
=CH₂ ~118
-CH =CH₂~132
C =O (ester)~167
C =O (ketone)~201
Assignment (Enol Form) Chemical Shift (δ, ppm)
CH₃ -C=~20
O-CH₂ -CH=~65
=C H-~90
=CH₂ ~117
-CH =CH₂~133
C =O (ester)~172
=C -OH~175

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is an ideal method for assessing the purity of this compound and for identifying any volatile impurities or by-products from its synthesis.

Experimental Workflow: GC-MS

GCMS_Workflow Sample_Prep Sample Preparation (Dilution in appropriate solvent) GC_Injection GC Injection (Vaporization) Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization Mass_Analyzer Mass Analyzer (Quadrupole) MS_Ionization->Mass_Analyzer Detection Detection & Data Acquisition Mass_Analyzer->Detection Data_Analysis Data Analysis (Library Search & Interpretation) Detection->Data_Analysis

Application Notes and Protocols for Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and appropriate storage of Allyl acetoacetate (B1235776) (CAS No. 1118-84-9). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Introduction

Allyl acetoacetate is a versatile organic compound used as an intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, polymers, and other fine chemicals.[1][2][3] Its utility stems from its reactive functional groups. Proper handling and storage are essential due to its chemical properties and potential hazards.

Safety and Handling Precautions

This compound is a combustible liquid that is toxic if swallowed or in contact with skin, and it can cause skin irritation.[4][5] Therefore, strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Always wear chemical safety glasses and a face shield.[4]

  • Skin Protection: Use chemically resistant gloves (inspect before use) and wear protective clothing to prevent skin contact.[4][6] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or potential for inhalation of vapors or mists, use a NIOSH-approved respirator.[7]

2.2 General Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood, to prevent the accumulation of vapors.[7]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4][7]

  • Wash hands thoroughly after handling the substance.[1][2][7]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][7] Use only non-sparking tools.[7]

  • Keep the container tightly closed when not in use.[1][2][7]

2.3 Spill and Emergency Procedures

  • Spill Cleanup: In case of a spill, eliminate all ignition sources.[7] Absorb the spill with an inert material and place it in a suitable container for disposal.[7]

  • First Aid Measures:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[4][7]

    • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4][7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7]

Storage Procedures

Proper storage is critical to maintain the quality and stability of this compound.

  • Storage Conditions: Store in a cool, well-ventilated place, protected from light.[1][2][7] The recommended storage temperature is between 2-30°C.[8]

  • Container: Keep the container tightly closed.[1][2][7]

  • Incompatible Materials: Store away from oxidizing agents.[7]

  • Security: Keep the substance locked up or in an area accessible only to qualified or authorized personnel.[1][2]

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol [8]
Boiling Point 87-91 °C at 13 hPa[8]
Melting Point < -70 °C[8]
Flash Point 67 °C (closed cup)[8]
Density 1.038 g/cm³ at 20 °C[8]
Vapor Pressure 0.2 hPa at 20 °C[8]
Autoignition Temperature 300 °C[8]
Solubility in Water 48 g/L[8]
pH 3.7 (48 g/L in H₂O at 20 °C)[8]

Experimental Protocols

Protocol 5.1: Aliquoting this compound

  • Ensure all necessary PPE is worn (safety glasses, face shield, gloves, lab coat).

  • Perform the entire procedure within a certified chemical fume hood.

  • Ground the primary container and the receiving vessel to prevent static discharge.

  • Carefully open the main container of this compound.

  • Using a clean, dry glass pipette or syringe, slowly draw the desired volume of the liquid.

  • Dispense the aliquot into the receiving vessel.

  • Securely cap both the primary container and the new aliquot container.

  • Label the new container clearly with the compound name, concentration (if diluted), date, and your initials.

  • Clean any residual material from the work area and properly dispose of any contaminated materials.

Diagrams

Diagram 1: Handling and Storage Workflow

Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace prep_grounding Ensure Grounding and Bonding of Equipment prep_workspace->prep_grounding handling_transfer Transfer/Aliquot this compound prep_grounding->handling_transfer handling_spill Spill Occurs handling_transfer->handling_spill No storage_container Keep Container Tightly Closed handling_transfer->storage_container handling_cleanup Follow Spill Cleanup Protocol handling_spill->handling_cleanup Yes disposal_waste Dispose of Waste According to Institutional and Local Regulations handling_cleanup->disposal_waste storage_conditions Store in Cool, Well-Ventilated, Light-Protected Area (2-30°C) storage_container->storage_conditions storage_incompatibles Store Away from Oxidizing Agents storage_conditions->storage_incompatibles storage_incompatibles->disposal_waste

Caption: Logical workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols: The Use of Allyl Acetoacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of allyl acetoacetate (B1235776) as a versatile building block in the synthesis of pharmaceutical intermediates. The unique chemical structure of allyl acetoacetate, featuring a reactive β-ketoester moiety and an allyl group, allows for a diverse range of chemical transformations, making it a valuable precursor for various classes of bioactive molecules. This document outlines key applications, detailed experimental protocols, and the biological relevance of the resulting pharmaceutical compounds.

Introduction to this compound in Medicinal Chemistry

This compound is a key starting material and intermediate in organic synthesis, particularly in the pharmaceutical industry. Its dual functionality, comprising a reactive ester and ketone group, enables a wide array of chemical reactions.[1] It serves as a building block for complex molecules, including those with therapeutic properties such as anti-inflammatory agents and antibiotics. The presence of the allyl group also allows for further functionalization, including the well-known Carroll rearrangement to produce γ,δ-unsaturated ketones, which are themselves valuable pharmaceutical intermediates.[1][2][3][4]

Key Applications and Synthesis of Pharmaceutical Intermediates

This compound is instrumental in the synthesis of various heterocyclic compounds that form the core of many pharmaceuticals. Notable examples include pyrazolone (B3327878) and barbiturate (B1230296) derivatives.

Synthesis of Allyl-Substituted Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anticonvulsants.[5][6][7] The pharmacological activity of barbiturates is highly dependent on the substituents at the 5-position of the barbituric acid ring.[2][8] Allyl-substituted barbiturates, in particular, have been a subject of interest for their specific pharmacological profiles.[1][9] The synthesis involves the condensation of a disubstituted malonic ester with urea (B33335).[8][10] this compound can be a precursor to the necessary allyl-substituted malonic ester.

This protocol is a representative procedure adapted from general methods for barbiturate synthesis.

Materials:

  • Allyl phenyl malonic acid diethyl ester

  • Urea

  • Sodium ethoxide

  • Absolute ethanol (B145695)

  • Hydrochloric acid

  • Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture Preparation: To the sodium ethoxide solution, add a solution of allyl phenyl malonic acid diethyl ester in absolute ethanol. Subsequently, add a solution of dry urea in warm absolute ethanol.

  • Condensation Reaction: Heat the reaction mixture to reflux for 7-10 hours. A white precipitate of the sodium salt of the barbiturate will form.[10]

  • Work-up: After cooling, add water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the 5-allyl-5-phenylbarbituric acid.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as aqueous ethanol to obtain the purified product.

Quantitative Data Summary:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/VolumeYield (%)Purity (%)
Allyl phenyl malonic acid diethyl esterC₁₆H₂₀O₄276.330.127.63 g->98
UreaCH₄N₂O60.060.212.01 g->99
Sodium EthoxideC₂H₅NaO68.050.2214.97 g--
5-Allyl-5-phenylbarbituric acidC₁₃H₁₂N₂O₃244.25--~70-80>99 (after recrystallization)

Note: The above data is illustrative and based on typical yields for similar reactions. Actual yields may vary.

G cluster_prep Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolution EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix MalonicEster Allyl Phenyl Malonic Acid Diethyl Ester MalonicEster->ReactionMix Urea Urea Urea->ReactionMix Reflux Reflux (7-10h) ReactionMix->Reflux ProductSalt Sodium Salt of Barbiturate Reflux->ProductSalt Dissolution Dissolve in Water ProductSalt->Dissolution Acidification Acidify with HCl Dissolution->Acidification Precipitate Precipitation of Product Acidification->Precipitate Filtration Filtration Precipitate->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure 5-Allyl-5-phenylbarbituric Acid Recrystallization->FinalProduct

Caption: Workflow for the synthesis of 5-allyl-5-phenylbarbituric acid.

Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are another important class of pharmaceutical compounds known for their analgesic, anti-inflammatory, and antipyretic properties.[11][12] While many syntheses utilize ethyl acetoacetate, the principles are applicable to this compound, which would lead to allyl-substituted pyrazolones. These compounds have also been investigated for their biological activities.[13] The synthesis typically involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[11]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product AAA This compound Condensation Condensation Reaction (Acid or Base Catalyzed) AAA->Condensation Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Condensation Pyrazolone Allyl-Substituted Pyrazolone Condensation->Pyrazolone

Caption: Logical workflow for the synthesis of allyl-substituted pyrazolones.

Signaling Pathways of Derived Pharmaceuticals

Mechanism of Action of Barbiturates

Barbiturates exert their effects on the central nervous system by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[5][7] GABA is the primary inhibitory neurotransmitter in the brain. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, and potentiate the effect of GABA by prolonging the duration of the chloride channel opening.[7]

G cluster_synapse GABAergic Synapse cluster_receptor GABA-A Receptor Action Presynaptic Presynaptic Neuron GABA Vesicles SynapticCleft Synaptic Cleft Presynaptic:f1->SynapticCleft GABA Release Postsynaptic Postsynaptic Neuron GABA-A Receptor GABA_A_Receptor GABA-A Receptor GABA Site Barbiturate Site Cl⁻ Channel GABA GABA Barbiturate Barbiturate GABA->GABA_A_Receptor:gaba Binds Barbiturate->GABA_A_Receptor:barb Binds ChlorideInflux Cl⁻ Influx GABA_A_Receptor:channel->ChlorideInflux Prolonged Opening Hyperpolarization Hyperpolarization (Inhibition) ChlorideInflux->Hyperpolarization

Caption: Mechanism of action of barbiturates at the GABA-A receptor.

Anti-inflammatory Mechanism of Pyrazolone Derivatives

Many pyrazolone derivatives exhibit anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins.[11][14] Some pyrazolone compounds have also been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes.[14] Furthermore, some derivatives can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of the expression of pro-inflammatory cytokines like TNF-α and IL-6.[11]

Conclusion

This compound is a highly valuable and versatile platform for the synthesis of a range of pharmaceutical intermediates. Its application in the creation of allyl-substituted barbiturates and pyrazolones highlights its significance in medicinal chemistry. The protocols and workflows presented herein provide a framework for the practical application of this compound in drug discovery and development, underscoring its potential for the generation of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Allyl Acetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allyl acetoacetate (B1235776).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My allyl acetoacetate synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction: The equilibrium between reactants and products may not be shifting sufficiently towards the product.

    • Troubleshooting:

      • Increase Reaction Time: As seen in some protocols, reaction times can extend from 12 hours to multiple days.[1][2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

      • Use Excess Reagent: Employing a slight excess of allyl alcohol can help drive the reaction to completion.[3]

      • Remove Byproducts: Water is a common byproduct in esterification reactions. Its removal can shift the equilibrium towards the product.[3] Consider using a Dean-Stark apparatus or a drying agent.

  • Side Reactions: The presence of impurities or suboptimal reaction conditions can lead to the formation of unwanted byproducts.

    • Troubleshooting:

      • Control Temperature: Maintain the reaction temperature within the optimal range (typically 60-100°C) to minimize side reactions.[3]

      • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, can prevent oxidation and other unwanted side reactions.[1][4]

  • Purification Losses: Significant amounts of the product may be lost during the purification process.

    • Troubleshooting:

      • Optimize Distillation: this compound is typically purified by vacuum distillation.[1][3] Ensure your distillation setup is efficient and that you are collecting the correct fraction (typically around 105-110°C at 35 mmHg).[1]

      • Proper Work-up: After the reaction, a proper work-up procedure, such as washing with water and drying over an anhydrous salt, can help remove impurities before distillation, potentially improving the separation.[3]

Q2: I am observing significant amounts of impurities in my final product. What are they and how can I remove them?

A2: Common impurities include unreacted starting materials (allyl alcohol, methyl acetoacetate, or acetoacetic acid), byproducts like water, and potentially polymers if the reaction temperature is too high.

  • Troubleshooting:

    • Purification: The most effective method for removing these impurities is fractional distillation under reduced pressure.[1][3]

    • Washing: Before distillation, washing the crude product with water can help remove water-soluble impurities. Subsequently, drying the organic layer with a drying agent like anhydrous sodium sulfate (B86663) is recommended.[3]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be due to catalyst deactivation or an unfavorable equilibrium.

  • Troubleshooting:

    • Catalyst Addition: If using a catalyst, consider adding a fresh portion of the catalyst to the reaction mixture.

    • Re-evaluate Reaction Conditions: Check the reaction temperature and ensure it is within the optimal range.[3] Also, confirm that you are effectively removing any byproducts that might be inhibiting the reaction.[3]

Data Presentation: Comparison of Synthesis Parameters

Starting MaterialCatalystTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Methyl AcetoacetateNone mentioned9251 hours (total)73Not specified[1]
Acetoacetic AcidAcid Catalyst60-100Not specifiedHigh (not quantified)Not specified[3][5]
Methyl AcetoacetateDibutyl tin dilaurate95-1002-3 daysNot specified99.2-99.6[2]
Methyl AcetoacetateSodium Carbonate / Aliquat 336®45-6510 hours65 (of intermediate)Not specified[6]
Acetic Anhydride & Allyl AlcoholCatalyst~100Not specifiedNot specifiedNot specified[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is based on the transesterification of methyl acetoacetate with allyl alcohol.[1]

Materials:

  • Methyl acetoacetate

  • Allyl alcohol

  • Nitrogen gas

Equipment:

  • 2 L flask

  • Magnetic stirrer

  • Vigreux column

  • Distillation apparatus

  • Heating mantle

Procedure:

  • To a 2 L flask equipped with a magnetic stirrer and a Vigreux column, add 4.0 moles (432 mL) of methyl acetoacetate and 8.0 moles (464.6 g) of allyl alcohol.

  • Heat the reaction mixture to 92°C and allow it to distill for 12 hours under a nitrogen atmosphere.

  • After 12 hours, add an additional 2.0 moles (136 mL) of allyl alcohol and continue the distillation for another 23 hours.

  • Add another 2.0 moles (136 mL) of allyl alcohol and distill for a final 16 hours.

  • After the reaction is complete, cool the mixture and set up for vacuum distillation.

  • Collect the product at a temperature of 105-110°C and a pressure of 35 mmHg. This should yield approximately 414 g (73%) of this compound.[1]

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis low_yield Low Yield? start->low_yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes end Successful Synthesis low_yield->end No side_reactions Side Reactions? incomplete_reaction->side_reactions No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes add_excess_reagent Add Excess Allyl Alcohol incomplete_reaction->add_excess_reagent remove_byproducts Remove Water incomplete_reaction->remove_byproducts purification_issues Purification Issues? side_reactions->purification_issues No control_temp Control Temperature side_reactions->control_temp Yes use_inert_atm Use Inert Atmosphere side_reactions->use_inert_atm optimize_distillation Optimize Vacuum Distillation purification_issues->optimize_distillation Yes proper_workup Perform Proper Work-up purification_issues->proper_workup increase_time->low_yield add_excess_reagent->low_yield remove_byproducts->low_yield control_temp->low_yield use_inert_atm->low_yield optimize_distillation->low_yield proper_workup->low_yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Allyl Acetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of allyl acetoacetate (B1235776). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of allyl acetoacetate is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete reaction or the presence of side reactions.

  • Incomplete Transesterification: The transesterification reaction between an alkyl acetoacetate (e.g., methyl or ethyl acetoacetate) and allyl alcohol is an equilibrium process. To drive the reaction towards the product, it is common to use a large excess of allyl alcohol.[1] Additionally, continuously removing the lower-boiling alcohol byproduct (methanol or ethanol) can shift the equilibrium to favor the formation of this compound.[2]

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Some procedures call for reaction times of 12 hours or even up to 2-3 days at reflux temperatures (around 95-100°C).[2][3] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]

  • Catalyst Choice: The choice and amount of catalyst can be critical. While acid catalysts are often used for esterification[1][4], organotin catalysts like dibutyltin (B87310) dilaurate have been reported to improve reaction speed for transesterification, which is particularly beneficial for industrial-scale production.[2]

Q2: I've observed an unexpected ketone product in my final mixture, especially after distillation at high temperatures. What is this and how can I avoid it?

A2: The unexpected ketone is likely the result of a Carroll Rearrangement . This compound, especially at elevated temperatures (path A), can undergo this[5][5]-sigmatropic rearrangement to form an intermediate β-keto acid, which then readily decarboxylates to yield a γ,δ-unsaturated ketone (allyl acetone).[5][6][7]

Troubleshooting Steps:

  • Lower Distillation Temperature: Purify the this compound using vacuum distillation at a lower temperature. A reported condition is 105-110°C at 35 mmHg.[3]

  • Avoid Excessive Heat: Do not overheat the reaction mixture for prolonged periods after the synthesis is complete.

  • Catalyst Considerations: In some cases, palladium(0) catalysts can facilitate the rearrangement under much milder conditions (path B), though this is typically a desired transformation rather than an accidental side reaction.[5]

Q3: My synthesis involves the alkylation of an acetoacetate enolate with an allyl halide. I am getting a mixture of two products. Why is this happening?

A3: You are likely observing the products of both C-alkylation and O-alkylation . The enolate of acetoacetate is an ambident nucleophile, meaning it can react at two different sites: the α-carbon and the oxygen atom.[8]

  • C-alkylation: The desired reaction, where the allyl group attaches to the central carbon, yielding this compound.

  • O-alkylation: A common side reaction, where the allyl group attaches to the oxygen atom, forming an isomeric ether product.

The ratio of C- to O-alkylation is highly dependent on the reaction conditions.[8][9]

Troubleshooting Steps to Favor C-Alkylation:

  • Solvent: Polar, protic solvents can hydrogen-bond with the oxygen atom of the enolate, sterically hindering O-alkylation and thereby favoring C-alkylation.[8] In contrast, polar aprotic solvents can lead to more O-alkylation.

  • Counter-ion: The nature of the metal counter-ion can influence the reaction outcome. For 1,3-dicarbonyl compounds, chelation to the metal cation can favor exclusive C-alkylation.[8]

  • Alkylating Agent: For C-alkylation, alkyl iodides are often preferred as the alkylating agent.[8]

Q4: I am attempting a second alkylation on my this compound and the reaction is not proceeding as expected. What could be the issue?

A4: While ethyl acetoacetate has two acidic α-hydrogens, making dialkylation possible[10], performing a second alkylation on this compound can be challenging. The remaining α-hydrogen is less acidic than the two in the starting material, requiring stronger bases and potentially harsher conditions. Using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be effective in forming the enolate completely for subsequent alkylation.[11]

Quantitative Data Summary

The following table summarizes yields from various reported synthesis protocols.

Starting MaterialReagents/CatalystConditionsProductYieldPurityReference
Methyl AcetoacetateAllyl Alcohol (excess)Distillation at 92°C, 12-39 hoursThis compound73%Not specified[3]
Methyl AcetoacetateAllyl Alcohol, Dibutyltin dilaurate95-100°C, 2-3 daysThis compoundNot specified99.2%[2]
Ethyl AcetoacetateAllyl Chloride, K₂CO₃, Aliquat 336®50°C, 2 hoursAllyl Ethyl Acetoacetate51%Not specified[12]
Methyl AcetoacetateAllyl Bromide, Aliquat 336®Not specified4-carbomethoxy-1-hexen-5-one94.7%Not specified[12]

Experimental Protocols

Protocol 1: Transesterification of Methyl Acetoacetate [3]

  • Setup: Equip a 2 L flask with a magnetic stirrer, a Vigreux column for distillation, a heating mantle, and a nitrogen inlet.

  • Reagents: Add 4.0 moles (432 mL) of methyl acetoacetate and 8.0 moles (464.6 g) of allyl alcohol to the flask.

  • Reaction: Heat the mixture to distill at 92°C for 12 hours.

  • Additional Reagent: Add another 2.0 moles (136 mL) of allyl alcohol and continue distillation for 23 hours.

  • Final Addition: Add a final 2.0 moles (136 mL) of allyl alcohol and distill for 16 more hours.

  • Purification: After the reaction is complete, distill the mixture under vacuum, collecting the product fraction at 105-110°C/35 mm Hg. This procedure yields approximately 414 g (73%) of this compound.

Protocol 2: Alkylation of Ethyl Acetoacetate [12]

  • Setup: Place 130 g of ethyl acetoacetate, 138 g of potassium carbonate, and 10 g of Aliquat 336® (a phase transfer catalyst) into a 500 mL reaction flask.

  • Heating: Heat the mixture to 50°C.

  • Alkylation: Add 61 g (0.8 moles) of allyl chloride.

  • Reaction: Continue heating for 2 hours.

  • Workup: Process the reaction mass to isolate the crude product. The reported yield of allyl ethyl acetoacetate is approximately 51%.

Visualizations

G cluster_main Transesterification Synthesis Workflow start Mix Methyl Acetoacetate, Allyl Alcohol, and Catalyst react Heat to Reflux (95-100°C) 2-3 Days start->react monitor Monitor with TLC react->monitor monitor->react Reaction Incomplete distill1 Vacuum Distillation to Remove Excess Allyl Alcohol (75-80°C) monitor->distill1 Reaction Complete distill2 Vacuum Distillation to Purify Product (105-110°C) distill1->distill2 end Pure this compound distill2->end

Caption: General experimental workflow for this compound synthesis.

G cluster_side_reactions Key Side Reaction Pathways cluster_carroll Carroll Rearrangement cluster_alkylation C- vs. O-Alkylation AAA This compound Enol Enol Intermediate AAA->Enol Heat (High Temp) Acid β-Keto Carboxylic Acid Enol->Acid [3,3]-Sigmatropic Shift Ketone γ,δ-Unsaturated Ketone (Side Product) Acid->Ketone - CO₂ (Decarboxylation) Enolate Acetoacetate Enolate C_Alk C-Alkylation Product (Desired: this compound) Enolate->C_Alk Attack from α-Carbon O_Alk O-Alkylation Product (Side Product) Enolate->O_Alk Attack from Oxygen

Caption: Competing side reactions in this compound synthesis.

G cluster_c_vs_o Troubleshooting C- vs. O-Alkylation Problem High O-Alkylation Side Product Solvent Use Polar, Protic Solvent (e.g., Ethanol) Problem->Solvent Cation Use Chelating Cation Problem->Cation Reagent Use Allyl Iodide Problem->Reagent Result Increased C-Alkylation (Desired Product) Solvent->Result Cation->Result Reagent->Result

Caption: Logic for minimizing O-alkylation side product formation.

References

Technical Support Center: Allyl Acetoacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of allyl acetoacetate (B1235776).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude allyl acetoacetate?

A1: Common impurities in crude this compound typically arise from its synthesis. The most frequent synthesis method is the esterification of an acetoacetic acid ester (such as methyl or ethyl acetoacetate) with allyl alcohol.[1][2] Therefore, impurities can include:

  • Unreacted Starting Materials: Allyl alcohol, methyl acetoacetate, or ethyl acetoacetate.

  • Byproducts: Water, methanol, or ethanol (B145695) (from transesterification), and acetic acid (if acetic anhydride (B1165640) is used in the synthesis).[1]

  • Side-Reaction Products: Dithis compound can form as a byproduct.[3]

  • Catalyst Residues: Acid or base catalysts used during the synthesis.

  • Decomposition Products: this compound can be sensitive to heat and acidic or basic conditions, which may lead to degradation.

Q2: What is the most common method for purifying this compound?

A2: The most widely reported and effective method for purifying this compound is vacuum distillation (also known as fractional distillation under reduced pressure).[1][4] This technique is suitable for separating this compound from less volatile and more volatile impurities.

Q3: My purified this compound is discolored (yellowish). What could be the cause?

A3: A yellow to light orange color in this compound can be due to the presence of impurities or degradation products.[5] Potential causes include:

  • Residual acidic or basic impurities: These can catalyze decomposition or polymerization reactions, leading to colored byproducts.

  • Thermal degradation: Prolonged heating during distillation at atmospheric pressure can cause decomposition. It is crucial to use vacuum distillation to lower the boiling point.

  • Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of colored impurities.

  • Contamination from the reaction vessel: Ensure all glassware is thoroughly cleaned before use.

Q4: I'm observing poor separation during the distillation of this compound. What can I do?

A4: Poor separation during distillation can be addressed by:

  • Using a fractionating column: A column with a high number of theoretical plates (e.g., a Vigreux or packed column) will improve separation efficiency.[4]

  • Optimizing the vacuum: A lower pressure will decrease the boiling points of the components, potentially improving the separation window.

  • Controlling the heating rate: A slow and steady heating rate is crucial for achieving good separation. Rapid heating can lead to co-distillation of impurities.

  • Insulating the column: Wrapping the distillation column with glass wool or aluminum foil can help maintain the temperature gradient necessary for efficient fractionation.[6]

Troubleshooting Guides

Issue 1: Low Purity After a Single Purification Step
Potential Cause Troubleshooting Step
Inefficient distillation- Ensure your distillation setup includes a fractionating column. - Optimize the vacuum level and heating rate for better separation. - Collect narrower fractions during distillation.
Presence of azeotropes- Consider a different purification technique, such as column chromatography, if an azeotrope with an impurity is suspected.
Co-distilling impurities- Perform a preliminary purification step, such as a liquid-liquid extraction, to remove impurities with similar boiling points.
Issue 2: Product Decomposition During Purification
Potential Cause Troubleshooting Step
High distillation temperature- Use a higher vacuum to lower the boiling point of this compound. The target boiling point is typically around 87-91 °C at 13 hPa.
Presence of acidic or basic residues- Neutralize the crude product before distillation. A wash with a dilute sodium bicarbonate solution can remove acidic impurities, followed by a wash with brine.
Prolonged heating- Minimize the time the this compound is exposed to high temperatures.

Quantitative Data Summary

The following table summarizes typical purity levels of this compound after synthesis and purification, as reported in the literature.

Purification Stage Method Reported Purity Reference
Post-synthesisReduced-pressure distillation99.2%[2]
Post-synthesisReduced-pressure distillation99.6%[2]
Commercial Grade (for synthesis)Gas Chromatography (GC)≥95.0%
Commercial Grade (fragrance)Not specified< 0.1% free allyl alcohol[7]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is a general guideline for the purification of this compound using fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply the vacuum to the system. A typical pressure for the distillation of this compound is around 13-35 mmHg.[4]

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Collecting Fractions:

    • Discard the initial fraction (forerun), which will contain lower-boiling impurities.

    • Collect the main fraction at the expected boiling point of this compound (e.g., 105-110 °C at 35 mmHg).[4]

    • Change receiving flasks if the temperature fluctuates, indicating the presence of other components.

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol can be used as a pre-purification step to remove water-soluble impurities like acids, bases, and salts.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in an equal volume of an organic solvent like ethyl acetate.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Add an equal volume of brine and repeat the washing process to remove any remaining water-soluble impurities. Drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add a drying agent like anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Evaporation: Filter the solution to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the partially purified this compound, which can be further purified by vacuum distillation.

Protocol 3: Purification by Flash Column Chromatography

This protocol is suitable for small-scale purification or for removing impurities with very similar boiling points to this compound.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography)

  • Glass column

  • Solvent system (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar solvent mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20 hexanes:ethyl acetate). The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).

    • Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude this compound extraction Liquid-Liquid Extraction start->extraction Optional Pre-purification distillation Fractional Vacuum Distillation start->distillation Primary Method chromatography Flash Column Chromatography start->chromatography Alternative Method extraction->distillation purity_check Purity Analysis (GC, NMR) distillation->purity_check chromatography->purity_check end Pure this compound purity_check->end

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product discolored Discolored Product? start->discolored poor_separation Poor Separation? start->poor_separation low_yield Low Yield? start->low_yield check_temp Lower Distillation Temp (Increase Vacuum) discolored->check_temp Yes neutralize Neutralize Crude Product discolored->neutralize Yes optimize_dist Optimize Distillation Parameters (Column, Heating Rate) poor_separation->optimize_dist Yes check_leaks Check for Leaks in Vacuum System low_yield->check_leaks Yes

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting low yield in Allyl acetoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Allyl Acetoacetate (B1235776) Reactions. This resource is designed for researchers, scientists, and professionals in drug development who are working with allyl acetoacetate and aiming to optimize their reaction yields. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the most common causes?

Low yields in this compound synthesis can often be attributed to several factors. The most common issues include:

  • Reaction Equilibrium: The esterification or transesterification reaction to form this compound is a reversible process. The presence of byproducts, particularly water or the alcohol being replaced, can shift the equilibrium back towards the starting materials, thus lowering the yield.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical parameters. If any of these are not optimized, the reaction may not proceed to completion.

  • Side Reactions: Several side reactions can consume the starting materials or the desired product, leading to a lower-than-expected yield.

  • Purity of Reactants and Solvents: The presence of impurities, especially water, in the starting materials or solvents can significantly hinder the reaction.

  • Inefficient Purification: Product loss during the workup and purification steps is a common contributor to low isolated yields.

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

To drive the reaction towards the product side and improve the yield, it is crucial to remove the byproducts as they are formed. In the case of transesterification, this is typically the alcohol being displaced (e.g., methanol (B129727) or ethanol), and in esterification, it is water.

One effective method is to use a Dean-Stark apparatus during the reaction. This allows for the azeotropic removal of water or a low-boiling alcohol, effectively shifting the equilibrium towards the formation of the desired this compound.[1] Another approach is the use of an excess of one of the reactants, usually the less expensive one, to push the reaction forward.

Q3: What are the common side reactions in this compound synthesis, and how can I identify them?

Several side reactions can occur, depending on the reaction conditions. The most prevalent ones include:

  • Di-allylation: The α-carbon of the acetoacetate is susceptible to a second allylation, leading to the formation of a di-allylated byproduct. This is more common under basic conditions.

    • Identification: This byproduct can be identified using NMR spectroscopy. The di-allylated product will show a characteristic absence of the α-proton signal and a doubling of the integration of the allyl group protons relative to the acetoacetate backbone.

  • Carroll Rearrangement: At elevated temperatures, allyl β-keto esters like this compound can undergo a[2][2]-sigmatropic rearrangement followed by decarboxylation to yield a γ,δ-unsaturated ketone.[3] This reaction is particularly relevant when using palladium catalysts.[4]

    • Identification: The product of the Carroll rearrangement can be identified by GC-MS and NMR. The NMR spectrum will show the absence of the ester functionality and the appearance of signals corresponding to a ketone and a new olefinic proton.

  • Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the ester bond of both the starting material and the product, leading back to the acetoacetic acid and corresponding alcohols.

Q4: I suspect side reactions are occurring. How can I minimize them?

Minimizing side reactions requires careful control of the reaction conditions:

  • To prevent di-allylation: Use a controlled amount of the allyl source and consider using a milder base or a catalyst system that favors mono-alkylation.

  • To avoid the Carroll Rearrangement: Maintain a lower reaction temperature. If a palladium catalyst is being used, careful selection of the ligand and reaction conditions is crucial.

  • To minimize hydrolysis: Ensure all reactants and solvents are anhydrous. Using a Dean-Stark trap can also help remove any water formed during the reaction.

Data Presentation: Catalyst Performance in Transesterification

The choice of catalyst significantly impacts the yield of this compound. Below is a summary of the performance of various catalysts in the transesterification of β-keto esters. While not all examples are for this compound specifically, they provide a good indication of catalyst efficacy for this type of transformation.

Catalyst SystemSubstrate ExampleAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Boric AcidEthyl acetoacetateAllyl alcohol10585-95[5]
BF₃·OEt₂Methyl acetoacetateAllyl alcohol200.5-485-98[5]
Borate/ZirconiaMethyl/Ethyl keto estersAllyl alcoholNot SpecifiedNot SpecifiedGood to Excellent[2]
2,6-LutidineEthyl acetoacetateBaylis–Hillman alcoholsNot specifiedNot specifiedGood[4]

Experimental Protocols

High-Yield Synthesis of this compound via Transesterification

This protocol is adapted from a patented procedure and is designed for high purity and yield.

Materials:

  • Methyl acetoacetate

  • Allyl alcohol

  • Dibutyltin (B87310) dilaurate (catalyst)

  • Reaction kettle with mechanical stirring and a reflux condenser

Procedure:

  • To the reaction kettle, add methyl acetoacetate (e.g., 348 g), allyl alcohol (e.g., 261 g), and dibutyltin dilaurate (e.g., 6 g).

  • Slowly heat the mixture to 95-100 °C to initiate reflux.

  • Maintain the reaction at this temperature for 2-3 days. During this time, a small amount of liquid (methanol byproduct) should be allowed to evaporate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture.

  • Remove the excess allyl alcohol by distillation under reduced pressure at a temperature of 75-80 °C.

  • Further purify the product by vacuum distillation, collecting the fraction at 105-110 °C. This should yield this compound with a purity of up to 99.5%.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound reactions.

Troubleshooting_Workflow start Low Yield Observed check_equilibrium 1. Check Reaction Equilibrium start->check_equilibrium check_conditions 2. Verify Reaction Conditions start->check_conditions check_side_reactions 3. Investigate Side Reactions start->check_side_reactions check_purity 4. Assess Reactant & Solvent Purity start->check_purity check_workup 5. Review Purification Procedure start->check_workup solution_equilibrium Implement Byproduct Removal (e.g., Dean-Stark) check_equilibrium->solution_equilibrium solution_conditions Optimize Temperature, Time, & Catalyst check_conditions->solution_conditions solution_side_reactions Adjust Conditions to Minimize Side Products check_side_reactions->solution_side_reactions solution_purity Use Anhydrous Reagents & Solvents check_purity->solution_purity solution_workup Optimize Extraction & Distillation Steps check_workup->solution_workup

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Potential Reaction Pathways

This diagram illustrates the main reaction pathway to this compound and two common side reaction pathways.

Reaction_Pathways start Acetoacetate Ester + Allyl Alcohol product This compound (Desired Product) start->product Main Reaction (Transesterification) side_product1 Di-allylated Product start->side_product1 Side Reaction (Excess Allyl Source/ Basic Conditions) side_product2 Carroll Rearrangement Product product->side_product2 Side Reaction (High Temperature/ Pd Catalyst)

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Preventing Polymerization of Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl acetoacetate (B1235776) is a valuable monomer in the synthesis of specialized polymers and complex organic molecules.[1] However, its utility is matched by its propensity for unwanted self-polymerization, a common challenge with unsaturated monomers.[1][2] This guide provides detailed information and protocols to ensure the stability of allyl acetoacetate during storage, preserving its quality and preventing hazardous runaway reactions.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize during storage?

A1: The polymerization of this compound, like other allyl and vinyl monomers, is a free-radical chain reaction.[1][] This process can be initiated by several external factors, including:

  • Heat: Elevated temperatures increase the rate of spontaneous free-radical formation.

  • Light: UV light can provide the energy needed to initiate radical chain reactions.

  • Oxygen: While some inhibitors require oxygen to function, oxygen can also form peroxide initiators that trigger polymerization.[2]

  • Contaminants: Impurities such as metal ions or other reactive species can act as catalysts for polymerization.

Q2: What are the visual signs of premature polymerization?

A2: Early detection is key to preventing the total loss of a reagent batch. Be vigilant for the following indicators:

  • Increased Viscosity: The liquid becomes noticeably thicker and less mobile.

  • Gel Formation: The appearance of soft, insoluble gel-like particles.

  • Solid Precipitates: The formation of a solid polymer, which may settle at the bottom of the container.

  • Color Change: The typically colorless to pale yellow liquid may darken.[4]

  • Exotherm: In advanced stages, the polymerization can generate significant heat, which is a serious safety hazard.[5]

Q3: What is a polymerization inhibitor and why is it essential for storing this compound?

A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent a self-polymerization chain reaction.[2] These compounds act as radical scavengers; they react with and neutralize the highly reactive free radicals that initiate polymerization, effectively terminating the chain.[5][6] For a reactive monomer like this compound, an inhibitor is crucial for maintaining chemical integrity, ensuring a viable shelf life, and preventing hazardous uncontrolled polymerization.[7]

Q4: Which chemical inhibitors are most effective for this compound?

A4: Several types of inhibitors are effective for unsaturated monomers. The most common belong to the phenolic and aminic classes. For this compound, suitable choices include:

  • Hydroquinone (HQ): A common, effective free-radical scavenger.[8]

  • 4-Methoxyphenol (MEHQ): Widely used for acrylates and other monomers due to its effectiveness and low impact on color.[7][9]

  • Phenothiazine (PTZ): A highly efficient inhibitor that works well even at elevated temperatures and without oxygen.[9][10]

  • 4-tert-Butylcatechol (TBC): Another common phenolic inhibitor used for monomer stabilization.[7]

Q5: Do inhibitors require special conditions to be effective?

A5: Yes, the efficacy of certain inhibitors is dependent on ambient conditions. Phenolic inhibitors, such as Hydroquinone (HQ) and MEHQ, require the presence of a small amount of dissolved oxygen to function effectively.[5][10] The inhibitor itself doesn't react with the initial carbon-centered radical; instead, oxygen reacts with the radical to form a peroxy-radical, which the phenolic inhibitor can then efficiently neutralize.[7] In contrast, inhibitors like Phenothiazine (PTZ) can function in the absence of oxygen.[9][10]

Troubleshooting Guide: Unwanted Polymerization

Issue: You observe that your stored this compound has become viscous, contains a gel, or has solidified.

Primary Cause: Spontaneous, premature polymerization has occurred due to improper storage conditions or depletion of the chemical inhibitor.

Recommended Actions:

  • Assess the Extent of Polymerization:

    • Slight Viscosity Increase: The monomer may still be usable if the inhibitor concentration is adjusted and the material is used promptly. Proceed with caution and consider re-purification.

    • Significant Gelation or Solidification: The material is likely unusable for most applications. The high polymer content will interfere with stoichiometry and reaction kinetics. Attempting to salvage heavily polymerized monomer is not recommended.

  • Review and Correct Storage Protocol:

    • Temperature: Confirm that the storage location is cool, ideally between 2-8°C.[1] A general storage temperature range is 2-30°C.[11] Avoid temperature fluctuations and storage at ambient room temperature for extended periods.

    • Light Exposure: Ensure the monomer is stored in a dark location and in an amber or opaque container to prevent light-induced polymerization.[1]

    • Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is best practice to minimize oxygen-initiated side reactions.

    • Container Integrity: Check that the container is tightly sealed to prevent contamination.[1]

  • Check Inhibitor Status:

    • If the monomer was purchased, review the Certificate of Analysis (CoA) to confirm which inhibitor was added and at what concentration.

    • If the monomer was synthesized in-house, verify that an appropriate inhibitor was added post-purification as described in Experimental Protocol 1 .

Data Presentation: Storage Conditions & Inhibitors

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of thermal decomposition and radical formation.
Light Store in the dark (amber/opaque container)Prevents photochemical initiation of polymerization.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Minimizes oxidation and reactions with atmospheric oxygen.
Container Tightly sealed, chemically inert (e.g., glass)Prevents contamination and evaporation of the monomer.[1]

Table 2: Comparison of Common Polymerization Inhibitors

InhibitorAbbreviationTypical Concentration (ppm)Key Characteristics
4-Methoxyphenol MEHQ10–300Effective, colorless, requires oxygen to function. The most common choice for storage and transport.[7]
Hydroquinone HQ100–1000A very common and effective free-radical scavenger. Requires oxygen.[7][8]
Phenothiazine PTZ10–50Highly effective inhibitor, functions with or without oxygen. Often used as a process inhibitor during high-temperature distillations.[8][9]
4-tert-Butylcatechol TBC10–100Common phenolic inhibitor that requires oxygen to be effective.[7]

Experimental Protocols

Protocol 1: Adding a Chemical Inhibitor to this compound

This protocol describes the standard procedure for adding a polymerization inhibitor to purified, unstabilized this compound.

Objective: To stabilize this compound for safe storage.

Materials:

  • Purified this compound

  • Inhibitor of choice (e.g., MEHQ, PTZ)

  • Anhydrous, peroxide-free solvent for stock solution (e.g., ethanol (B145695) or acetone)

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Calculate the Required Inhibitor Mass: Determine the target concentration in ppm. For example, to prepare 100 g of this compound with 200 ppm of MEHQ: Mass of MEHQ = (200 / 1,000,000) * 100 g = 0.020 g (20 mg)

  • Prepare an Inhibitor Stock Solution: It is often easier to add the inhibitor as a dilute solution.

    • Accurately weigh the calculated mass of the inhibitor (e.g., 20 mg of MEHQ).

    • Dissolve it in a small, precise volume of a suitable solvent (e.g., 1.0 mL of acetone) in a volumetric flask. This creates a known concentration (e.g., 20 mg/mL).

  • Inhibitor Addition:

    • Place the this compound in a clean, dry storage container (e.g., an amber glass bottle) with a magnetic stir bar.

    • Begin gentle stirring. To minimize oxygen exposure, it is good practice to perform this step under a gentle stream of inert gas.

    • Using a pipette, add the calculated volume of the inhibitor stock solution to the stirring monomer.

  • Homogenization and Storage:

    • Continue stirring for 5-10 minutes to ensure the inhibitor is completely dissolved and evenly distributed.

    • Stop stirring, remove the stir bar, blanket the headspace with inert gas, and seal the container tightly.

    • Label the container clearly with the name of the compound, the inhibitor added, and its concentration.

    • Transfer the container to the appropriate storage location (cool, dark).

Protocol 2: Quality Check for Stored this compound

This protocol provides a simple method for assessing the quality of a stored monomer.

Objective: To detect early signs of polymerization.

Procedure:

  • Visual Inspection:

    • Before opening, carefully inspect the container for any signs of pressure buildup.

    • Observe the color of the liquid. A significant darkening from its original pale yellow color can indicate degradation.

    • Look for any solid precipitates or gel-like particles, particularly at the bottom of the container.

  • Viscosity Check (Tip Test):

    • Gently tilt the sealed container and observe the flow of the liquid.

    • Compare its flow characteristics to a fresh or known-good sample if available. A noticeable decrease in flow rate (increased viscosity) is a primary indicator of polymerization.

  • Decision Making:

    • If any of these signs are present, the monomer's purity is compromised. For applications requiring high purity, the material should be discarded or re-purified by vacuum distillation (with an appropriate process inhibitor added to the distillation flask).

Logical Workflow Visualization

The following diagram illustrates the key strategic elements required to ensure the stability of this compound during storage.

G cluster_result storage This compound Storage Stability prevention Polymerization Prevention Strategy storage->prevention conditions Optimal Storage Conditions prevention->conditions inhibitor Chemical Inhibition prevention->inhibitor temp Cool Temperature (e.g., 2-8°C) conditions->temp light Protection from Light (Amber Container) conditions->light atmosphere Inert Atmosphere (Nitrogen/Argon) conditions->atmosphere add_inhibitor Add Free-Radical Scavenger (e.g., MEHQ, PTZ) inhibitor->add_inhibitor result Stable Monomer (Prevents Polymerization) temp->result light->result atmosphere->result add_inhibitor->result

Caption: Logical workflow for ensuring this compound stability.

References

Technical Support Center: Synthesis and Purification of Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of allyl acetoacetate (B1235776). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of their synthesized product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing allyl acetoacetate?

A1: this compound is typically synthesized through several common methods:

  • Transesterification: This method involves the reaction of an alkyl acetoacetate (commonly methyl or ethyl acetoacetate) with allyl alcohol in the presence of a catalyst. This is a widely used method that can achieve high purity.[1]

  • Esterification of Acetoacetic Acid: This direct approach involves reacting acetoacetic acid with allyl alcohol, usually with an acid catalyst to facilitate the reaction.[2]

  • Reaction with Acetic Anhydride (B1165640): Allyl alcohol can be reacted with acetic anhydride in the presence of a catalyst to produce this compound. A primary byproduct of this reaction is acetic acid.[2]

  • Alkylation of Acetoacetic Ester: This method involves the reaction of an acetoacetic ester with an allyl halide.

Q2: What is the expected yield and purity for this compound synthesis?

A2: The yield and purity of this compound are highly dependent on the synthesis method, reaction conditions, and purification process. With optimized conditions, it is possible to achieve high purity. For example, a transesterification process using dibutyl tin dilaurate as a catalyst has been reported to achieve a purity of 99.5%.[1] A specific transesterification protocol from methyl acetoacetate and allyl alcohol yielded 73% of this compound.[3]

Q3: How can I purify the crude this compound after synthesis?

A3: The most common and effective method for purifying this compound is distillation under reduced pressure (vacuum distillation). This technique separates the desired product from less volatile impurities and unreacted starting materials.[2] Additionally, the crude product can be washed with water to remove water-soluble impurities and then dried over an anhydrous drying agent like sodium sulfate (B86663) before distillation.[2]

Q4: My final product has a yellowish tint. What is the cause and how can I fix it?

A4: A yellowish tint in the final product can indicate the presence of impurities, which may arise from side reactions or decomposition at high temperatures. To obtain a colorless product, ensure that the distillation is performed under a sufficient vacuum to lower the boiling point and prevent thermal degradation. Careful fractional distillation is key to separating colored impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1] Extend the reaction time if necessary.
Reversible Reaction In esterification and transesterification reactions, the formation of water or alcohol as a byproduct can shift the equilibrium back to the reactants. Remove the byproduct as it forms, for example, by using a Dean-Stark apparatus for water removal in esterification.[2]
Suboptimal Catalyst The choice and amount of catalyst can significantly impact the reaction rate and yield. Consult literature for the optimal catalyst for your chosen synthesis route. For transesterification, catalysts like dibutyl tin dilaurate have been shown to be effective.[1]
Loss during Workup Minimize product loss during aqueous washing and extraction steps by ensuring complete phase separation. Back-extract the aqueous layer with a small amount of an appropriate organic solvent to recover any dissolved product.

Problem 2: Product Purity is Below 95% after Distillation

Potential Impurity Identification Method Troubleshooting Step
Unreacted Starting Materials (e.g., methyl acetoacetate, allyl alcohol) Gas Chromatography (GC)Improve the efficiency of the fractional distillation. Use a longer distillation column or a column with a higher number of theoretical plates. Ensure a slow and steady distillation rate.
Acetic Acid (from acetic anhydride route) GC, NMR SpectroscopyWash the crude product with a saturated sodium bicarbonate solution to neutralize and remove the acidic byproduct before distillation.
High-Boiling Byproducts GC, GC-MSEnsure the final fraction is collected at the correct boiling point and pressure. Discard any "tail" fractions that distill at a higher temperature.
Carroll Rearrangement Product (a γ,δ-allylketone) GC-MS, NMR SpectroscopyThis side reaction is promoted by high temperatures.[4][5] If suspected, lower the reaction and distillation temperatures. The use of a palladium(0) catalyst can facilitate a milder reaction, avoiding the high temperatures that lead to this rearrangement.[5]

Visualizing the Troubleshooting Process

Troubleshooting_Purity start Low Purity (<95%) check_gc Analyze by GC-MS start->check_gc impurity_type Identify Impurity Type check_gc->impurity_type low_bp Low-Boiling Impurities (Starting Materials) impurity_type->low_bp Lower Boiling Point high_bp High-Boiling Impurities (Byproducts) impurity_type->high_bp Higher Boiling Point acidic Acidic Impurities (e.g., Acetic Acid) impurity_type->acidic Acidic rearrangement Carroll Rearrangement Product impurity_type->rearrangement Isomeric solution_low_bp Improve Fractional Distillation Efficiency low_bp->solution_low_bp solution_high_bp Collect Narrower Distillation Fraction high_bp->solution_high_bp solution_acidic Aqueous Wash with Saturated NaHCO3 acidic->solution_acidic solution_rearrangement Lower Reaction and Distillation Temperature rearrangement->solution_rearrangement

Caption: Troubleshooting workflow for improving the purity of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is adapted from a literature procedure for the transesterification of methyl acetoacetate with allyl alcohol.[3]

Materials:

  • Methyl acetoacetate (4.0 mole)

  • Allyl alcohol (initial 8.0 mole, with subsequent additions)

  • Nitrogen gas supply

  • 2 L flask

  • Magnetic stirrer and stir bar

  • Vigreux column

  • Distillation apparatus

  • Heating mantle

  • Vacuum source

Procedure:

  • Set up a 2 L flask with a magnetic stirrer, Vigreux column, and distillation head. Ensure the apparatus is dry and purged with nitrogen.

  • Add 4.0 moles of methyl acetoacetate and 8.0 moles of allyl alcohol to the flask.

  • Heat the reaction mixture to 92 °C and allow it to distill for 12 hours. The lower-boiling methanol (B129727) byproduct will be removed.

  • After 12 hours, add an additional 2.0 moles of allyl alcohol and continue the distillation for another 23 hours.

  • Add a final 2.0 moles of allyl alcohol and distill for a further 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reconfigure the apparatus for vacuum distillation.

  • Distill the crude product under reduced pressure, collecting the fraction that boils at 105-110 °C at 35 mm Hg.

Visualizing the Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Methyl Acetoacetate + Allyl Alcohol reaction Heat to 92°C with Distillation reactants->reaction add_alcohol1 Add Allyl Alcohol reaction->add_alcohol1 distill1 Distill for 23h add_alcohol1->distill1 add_alcohol2 Add Allyl Alcohol distill1->add_alcohol2 distill2 Distill for 16h add_alcohol2->distill2 crude_product Crude this compound distill2->crude_product vacuum_distillation Vacuum Distillation crude_product->vacuum_distillation collect_fraction Collect Fraction at 105-110°C / 35 mmHg vacuum_distillation->collect_fraction pure_product Pure this compound collect_fraction->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Synthesis MethodReactantsCatalystPurityYieldReference
TransesterificationMethyl Acetoacetate, Allyl AlcoholDibutyl tin dilaurate99.5%Not Specified[1]
TransesterificationMethyl Acetoacetate, Allyl AlcoholNone specifiedNot Specified73%[3]
Reaction with Acetic AnhydrideAllyl Alcohol, Acetic AnhydrideNot SpecifiedNot SpecifiedNot Specified[2]

Note: This table is a summary of available data and may not represent a direct comparative study under identical conditions.

References

Technical Support Center: Efficient Synthesis of Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of allyl acetoacetate (B1235776). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing allyl acetoacetate?

A1: this compound is most commonly synthesized through two main routes:

  • Transesterification: This is a widely used method involving the reaction of an alkyl acetoacetate (such as methyl acetoacetate or ethyl acetoacetate) with allyl alcohol in the presence of a catalyst.[1] To drive the reaction to completion, the lower-boiling alcohol byproduct (methanol or ethanol) is typically removed by distillation.

  • Esterification: This involves the direct reaction of acetoacetic acid or its anhydride (B1165640) (diketene) with allyl alcohol.[2][3] An acid catalyst is often required to accelerate the esterification process.[2]

Q2: Which catalysts are recommended for the transesterification synthesis of this compound?

A2: A range of catalysts can be used, with organotin compounds being particularly effective. Dibutyltin (B87310) dilaurate is a documented catalyst that promotes the transesterification under solvent-free conditions.[1] While traditional acid or base catalysts can be used, they may lead to side reactions. Palladium-based catalysts are also heavily researched, though often in the context of the subsequent Carroll Rearrangement or decarboxylative allylation reactions.[4][5][6]

Q3: What is the mechanism of the transesterification reaction?

A3: The transesterification reaction proceeds via a nucleophilic acyl substitution. The catalyst, such as an organotin compound, activates the carbonyl group of the starting ester (e.g., methyl acetoacetate). This facilitates the nucleophilic attack by allyl alcohol, leading to a tetrahedral intermediate. The intermediate then collapses, eliminating the original alcohol (e.g., methanol) to form the desired this compound.

Q4: What are the typical reaction conditions for this synthesis?

A4: Typical conditions involve heating the starting ester, allyl alcohol, and a catalyst. Temperatures are generally maintained between 95°C and 110°C to allow for the reflux of allyl alcohol and the removal of the alcohol byproduct.[1] The reaction can be performed neat (solvent-free), and molar ratios often use a slight to moderate excess of allyl alcohol to shift the equilibrium.[1] Reaction times can be lengthy, ranging from several hours to a few days, and progress is often monitored by Thin Layer Chromatography (TLC).[1]

Q5: How is the product typically purified?

A5: The most common purification method is fractional distillation under reduced pressure (vacuum distillation).[1][7] After the reaction is complete, any excess allyl alcohol is first removed by distillation, often at a reduced pressure and a temperature of 75-80°C.[1] The this compound product is then collected as a higher-boiling fraction, typically around 105-110°C at 35 mmHg.[1][7]

Troubleshooting Guide

Problem: Low or no conversion of the starting material.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is pure and has not degraded. Use a fresh batch or a different catalyst. For instance, some Lewis acids like FeCl₃ may result in an intractable mixture.[8]
Equilibrium Not Shifted The transesterification is an equilibrium process. Ensure the lower-boiling alcohol byproduct (methanol/ethanol) is being effectively removed from the reaction mixture, for example, by using a Vigreux column and slow distillation.[7]
Insufficient Temperature The reaction typically requires heating to 95-100°C to proceed at a reasonable rate.[1] Ensure the reaction mixture is reaching and maintaining the target temperature.

Problem: Formation of significant side products.

Possible Cause Suggested Solution
Reaction Temperature Too High Excessive heat can cause decomposition of the acetoacetate moiety or other side reactions. Maintain the temperature strictly within the recommended range (95-110°C).
Inappropriate Catalyst Strong acid or base catalysts can promote self-condensation of the acetoacetate or other undesired pathways. Consider using a milder, more selective catalyst like dibutyltin dilaurate.[1]
Subsequent Rearrangement This compound can undergo a thermal Carroll Rearrangement to form a γ,δ-unsaturated ketone, especially at high temperatures (>140°C).[9][10] Ensure the purification (distillation) temperature does not inadvertently trigger this reaction.

Problem: The reaction is extremely slow.

Possible Cause Suggested Solution
Low Catalyst Loading The catalyst concentration may be insufficient. The recommended molar ratio of ester to catalyst can be as high as 1:0.03.[1] Consider increasing the catalyst loading within recommended limits.
Inefficient Byproduct Removal If the alcohol byproduct is not being removed, it can slow or stall the reaction by pushing the equilibrium back to the starting materials. Check the efficiency of your distillation setup.

Data Presentation: Catalyst and Condition Comparison

The following table summarizes conditions and outcomes for different synthetic approaches to this compound.

Starting Materials Catalyst Key Conditions Yield Reference
Methyl Acetoacetate, Allyl AlcoholNone (Thermal)92°C, continuous distillation of methanol (B129727) byproduct over 51 hours.73%[7]
Methyl/Ethyl Acetoacetate, Allyl AlcoholDibutyltin dilaurate95-100°C, 2-3 days, solvent-free. Molar ratio (ester:alcohol:catalyst) = 1:1.2-3:0.01-0.03.High Purity (Yield not specified)[1]
Acetoacetic Acid, Allyl AlcoholAcid Catalyst60-100°C.Not specified[2]
Allyl Alcohol, Acetic AnhydrideNot specified~100°C, inert atmosphere.Not specified[3][11]

Experimental Protocols

Protocol 1: Organotin-Catalyzed Synthesis of this compound [1]

This protocol is based on a solvent-free transesterification method.

  • Reactant Setup: In a reaction kettle equipped with a reflux condenser and a distillation head, add methyl acetoacetate (1.0 mol), allyl alcohol (1.5 mol), and dibutyltin dilaurate (0.02 mol).

  • Reaction: Heat the mixture to 95-100°C. The allyl alcohol will begin to reflux.

  • Byproduct Removal: Maintain the temperature and allow the methanol byproduct to be slowly distilled off over the course of the reaction.

  • Monitoring: Monitor the reaction progress using TLC until the starting methyl acetoacetate is consumed (approximately 2-3 days).

  • Work-up: Once the reaction is complete, cool the mixture. Reconfigure the apparatus for vacuum distillation.

  • Purification:

    • First, remove the excess allyl alcohol by distillation under reduced pressure at a temperature of 75-80°C.

    • Next, increase the vacuum and collect the product fraction at 105-110°C to obtain pure this compound.

Protocol 2: Thermal Synthesis of this compound [7]

This protocol proceeds without an explicit catalyst, relying on thermal energy and removal of the byproduct to drive the reaction.

  • Reactant Setup: To a 2 L flask equipped with a magnetic stirrer and a Vigreux column, add methyl acetoacetate (4.0 mol, 432 mL) and allyl alcohol (8.0 mol, 464.6 g).

  • Reaction & Distillation: Heat the mixture to 92°C. The methanol-allyl alcohol azeotrope will begin to distill. Continue this process for 12 hours.

  • Reactant Addition: Add another portion of allyl alcohol (2.0 mol, 136 mL) and continue the distillation for 23 hours.

  • Final Reactant Addition: Add a final portion of allyl alcohol (2.0 mol, 136 mL) and continue distilling for 16 hours.

  • Purification: After the reaction period, cool the mixture and set up for vacuum distillation. Collect the pure this compound fraction at 105-110°C / 35 mmHg. (Reported yield: 73%).

Visualizations

Workflow and Mechanism Diagrams

G cluster_workflow General Experimental Workflow A 1. Charge Reactor (Ester, Alcohol, Catalyst) B 2. Heat to Reflux (95-100°C) A->B C 3. Remove Byproduct (e.g., Methanol) B->C D 4. Monitor Reaction (TLC) C->D E 5. Work-up (Remove excess alcohol) D->E F 6. Purify by Vacuum Distillation E->F

Caption: High-level workflow for this compound synthesis.

G cluster_mechanism Catalyzed Transesterification Mechanism Reactants Methyl Acetoacetate + Allyl Alcohol Activated Activated Complex Reactants->Activated Catalyst Catalyst (e.g., Sn(IV)) Catalyst->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack Products This compound + Methanol Intermediate->Products Collapse & Methanol Elimination Products->Catalyst Catalyst Regeneration

Caption: Key steps in the catalyzed transesterification mechanism.

Troubleshooting Logic

G Start Low Yield or Slow Reaction? CheckTLC Is Starting Material Consumed (TLC)? Start->CheckTLC SideProducts Are Side Products Observed? CheckTLC->SideProducts Yes Sol_Slow Cause: Slow Kinetics - Increase Temp. - Increase Catalyst Load - Ensure Byproduct Removal CheckTLC->Sol_Slow No Sol_Equilibrium Cause: Equilibrium - Improve Byproduct Distillation Setup SideProducts->Sol_Equilibrium No Sol_SideRxn Cause: Side Reactions - Lower Temperature - Use Milder Catalyst SideProducts->Sol_SideRxn Yes Sol_OK Reaction OK Proceed to Work-up

Caption: Decision tree for troubleshooting common synthesis issues.

References

Managing reaction temperature in Allyl acetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reaction temperature during the synthesis of allyl acetoacetate (B1235776).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing allyl acetoacetate?

A1: The most common methods for synthesizing this compound are:

  • Transesterification: Reaction of an alkyl acetoacetate (e.g., methyl or ethyl acetoacetate) with allyl alcohol.

  • Esterification: Direct reaction of acetoacetic acid with allyl alcohol.[1]

  • Reaction with Acetic Anhydride (B1165640): Reaction of allyl alcohol with acetic anhydride in the presence of a catalyst.[2]

Q2: Why is temperature control so critical in the synthesis of this compound?

A2: Temperature control is crucial for several reasons:

  • Reaction Rate: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product.[3][4]

  • Product Yield and Purity: Maintaining the optimal temperature range for each specific synthesis method is key to maximizing the yield and purity of this compound.

  • Side Reactions: Inadequate temperature control can promote undesirable side reactions, such as self-condensation of the acetoacetate, polymerization of the allyl group, or other decomposition pathways.

  • Exothermic Reactions: Some synthesis routes, particularly the alkylation of acetoacetic esters, can be exothermic.[5] Proper temperature management is essential to prevent thermal runaway.[6]

Q3: What is the typical temperature range for this compound synthesis?

A3: The optimal temperature range varies depending on the chosen synthesis method:

  • Transesterification: Typically performed at 92-100°C.[7][8]

  • Esterification of Acetoacetic Acid: Generally carried out between 60-100°C.[1]

  • Reaction with Acetic Anhydride: A temperature of around 100°C is commonly used.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 5-10°C, while carefully monitoring the reaction progress by TLC or GC. Ensure your heating apparatus is calibrated and providing consistent heat. For transesterification, a temperature of at least 92°C is recommended.[8]
Incomplete reaction. Extend the reaction time. For the transesterification method, reaction times of 2-3 days may be necessary.[7] Monitor the reaction until the starting material is consumed.
Equilibrium not shifted towards product (for esterification). In the esterification of acetoacetic acid, water is a byproduct. Remove water as it forms using a Dean-Stark apparatus or by azeotropic distillation to drive the equilibrium towards the formation of this compound.[1]
Loss of volatile reactants or product. Ensure your reaction setup includes an efficient condenser to prevent the loss of volatile compounds like allyl alcohol.
Issue 2: Formation of Impurities and Side Products
Potential Cause Suggested Solution
Reaction temperature is too high. Reduce the reaction temperature. For the reaction of allyl alcohol with acetic anhydride, maintaining the temperature around 100°C is crucial to minimize side reactions.[2] Overheating can lead to decomposition and polymerization.
Presence of moisture. Ensure all reactants and solvents are anhydrous, and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon), especially for the reaction involving acetic anhydride.[2]
Side reactions due to catalyst. Optimize the catalyst concentration. Too much acid or base catalyst can promote side reactions.
Issue 3: Reaction is Uncontrolled or Exothermic
Potential Cause Suggested Solution
Rapid addition of reagents. Add reagents, especially in exothermic reactions like alkylation, dropwise and at a controlled rate to manage the heat generated.[5]
Inadequate cooling. Use an ice bath or other cooling system to maintain the desired reaction temperature, particularly during the initial stages of an exothermic reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for different synthesis routes of this compound.

Table 1: Transesterification of Alkyl Acetoacetate with Allyl Alcohol

ParameterValueReference
Starting Material Methyl Acetoacetate[7][8]
Reactant Ratio (Allyl Alcohol : Methyl Acetoacetate) 2:1 (initial), with subsequent additions[8]
Catalyst Dibutyltin (B87310) dilaurate[7]
Reaction Temperature 92 - 100°C[7][8]
Reaction Time 12 - 51 hours[8]
Yield 73%[8]
Product Purity >99%[7]

Table 2: Esterification of Acetoacetic Acid with Allyl Alcohol

ParameterValueReference
Reaction Temperature 60 - 100°C[1]
Key Consideration Removal of water byproduct[1]

Table 3: Reaction of Allyl Alcohol with Acetic Anhydride

ParameterValueReference
Reaction Temperature ~100°C[2]
Atmosphere Inert (e.g., Nitrogen)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification of Methyl Acetoacetate [8]

  • Apparatus Setup: Equip a 2 L flask with a magnetic stirrer, a Vigreux column for distillation, a heating mantle, and a nitrogen inlet.

  • Initial Charge: Add 4.0 moles (432 mL) of methyl acetoacetate and 8.0 moles (464.6 g) of allyl alcohol to the flask.

  • Reaction - Stage 1: Heat the reaction mixture to 92°C and distill for 12 hours.

  • Reactant Addition - Stage 2: Add an additional 136 mL (2.0 moles) of allyl alcohol and continue the distillation for 23 hours.

  • Reactant Addition - Stage 3: Add another 136 mL (2.0 moles) of allyl alcohol and distill for a further 16 hours.

  • Purification: After the reaction is complete, perform vacuum distillation and collect the product at 105-110°C / 35 mm Hg.

Protocol 2: Synthesis of this compound via Transesterification (Patented Method) [7]

  • Apparatus Setup: Use a reaction kettle equipped with a mechanical stirrer and a condensation reflux unit.

  • Reactant Charge: Sequentially add methyl acetoacetate, allyl alcohol, and dibutyltin dilaurate catalyst to the reaction kettle.

  • Reaction: Slowly heat the mixture to 95-100°C to achieve reflux of allyl alcohol. Maintain this temperature for 2-3 days. During the reaction, allow a small amount of liquid (methanol byproduct) to be evaporated.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove excess allyl alcohol by reduced-pressure distillation at 75-80°C.

  • Purification: Perform another reduced-pressure distillation and collect the fractions at 105-110°C to obtain pure this compound.

Visualization

AllylAcetoacetateSynthesis_Workflow Temperature Management Workflow in this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Work-up and Purification start Select Synthesis Route reactants Prepare Reactants and Catalyst start->reactants setup Assemble Reaction Apparatus with Temperature Control reactants->setup heat Initiate Heating to Target Temperature setup->heat monitor Monitor Temperature and Reaction Progress (TLC/GC) heat->monitor exotherm Manage Exotherm (if applicable) monitor->exotherm problem Problem Identified? monitor->problem adjust Adjust Heating/Cooling exotherm->adjust Temp Deviation adjust->monitor low_yield Low Yield: Increase Temp/Time problem->low_yield Yes (Low Yield) impurities Impurities: Decrease Temp problem->impurities Yes (Impurities) complete Reaction Complete problem->complete No low_yield->adjust impurities->adjust quench Cool and Quench Reaction complete->quench purify Purify by Distillation quench->purify product This compound purify->product

Caption: Logical workflow for temperature management in this compound synthesis.

References

Navigating the Purification of Allyl Acetoacetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to overcoming the common challenges associated with the purification of allyl acetoacetate (B1235776). Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in achieving high-purity allyl acetoacetate for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials such as allyl alcohol and acetoacetic acid (or its ester precursors like methyl or ethyl acetoacetate), byproducts like dithis compound from secondary alkylation, and products of side reactions such as aldol (B89426) condensation.[1][2] Residual solvents from the synthesis or workup may also be present.[3]

Q2: What is the primary method for purifying this compound?

A2: The most common and effective method for purifying this compound on a laboratory and industrial scale is fractional distillation under reduced pressure (vacuum distillation).[4] This technique is preferred because this compound is susceptible to thermal decomposition at its atmospheric boiling point.[5]

Q3: Why is vacuum distillation necessary for the purification of this compound?

A3: this compound can decompose at elevated temperatures.[5] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature, thereby minimizing thermal degradation and the formation of byproducts.[6]

Q4: What are the typical storage conditions for purified this compound?

A4: To maintain its stability, this compound should be stored in a cool, dry, and dark place, away from heat and light.[7] It is typically stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.[8] It should also be stored away from strong oxidizing agents and bases.[9]

Q5: What analytical techniques are used to assess the purity of this compound?

A5: The purity of this compound is commonly assessed using gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4][7] These techniques can effectively separate and quantify the main product and any impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure.[7][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of Purified this compound

  • Question: My final yield after distillation is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer:

    • Incomplete Reaction: The initial synthesis may not have gone to completion. Monitor the reaction progress using TLC or GC to ensure all starting materials have been consumed before beginning purification.

    • Hydrolysis: this compound can be hydrolyzed back to acetoacetic acid and allyl alcohol in the presence of water, especially under acidic or basic conditions.[11] Ensure all workup steps are performed under neutral or near-neutral pH and that all equipment is dry.

    • Loss During Workup: Significant product loss can occur during aqueous washes if the pH is not controlled. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent.

    • Distillation Issues:

      • Premature Fraction Collection: Starting the collection of the main fraction too early can lead to contamination with lower-boiling impurities and a subsequent need for re-purification, resulting in yield loss.

      • High Distillation Temperature: Excessive temperatures can lead to thermal decomposition.[5] Ensure the vacuum is sufficiently low to allow for distillation at a safe temperature.

      • Column Holdup: For smaller scale purifications, a significant amount of product can be lost on the distillation column packing. Choose a column with an appropriate size and low holdup for the scale of your reaction.

Problem 2: Discoloration of this compound (Yellow to Brown Appearance)

  • Question: The purified this compound has a yellow or brown tint. What causes this and how can it be prevented or removed?

  • Answer:

    • Thermal Decomposition: Overheating during distillation is a primary cause of discoloration due to the formation of degradation byproducts.[5] Optimize the distillation temperature and pressure to minimize thermal stress on the compound.

    • Aldol Condensation: The presence of acidic or basic impurities can catalyze aldol condensation reactions, leading to colored byproducts.[1] Ensure the crude product is neutralized before distillation.

    • Oxidation: Exposure to air, especially at elevated temperatures, can cause oxidation and color formation. Performing the distillation under an inert atmosphere can mitigate this.

    • Color Removal: If discoloration occurs, it may be possible to remove the colored impurities by treating the product with activated carbon followed by filtration before distillation, or by passing it through a short plug of silica (B1680970) gel.

Problem 3: Presence of Impurities in the Final Product

  • Question: My purified product still shows the presence of starting materials or byproducts by GC/NMR analysis. How can I improve the separation?

  • Answer:

    • Inefficient Fractional Distillation:

      • Inadequate Column Efficiency: The distillation column may not have enough theoretical plates to separate impurities with close boiling points. Using a longer, packed column (e.g., Vigreux or Raschig rings) can improve separation.

      • Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibrium to be established on the column, leading to poor separation. A slow and steady distillation rate is crucial.

    • Azeotrope Formation: Some impurities may form azeotropes with the product, making them difficult to separate by distillation alone. In such cases, an alternative purification method like column chromatography may be necessary.

    • Column Chromatography: For high-purity requirements or difficult separations, flash column chromatography on silica gel can be an effective alternative or complementary purification step.[8] A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically used.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₃[10]
Molecular Weight 142.15 g/mol [10]
Appearance Colorless to light yellow liquid[9][12]
Boiling Point 87-91 °C at 13 hPa (approx. 9.75 Torr)
Density 1.038 g/cm³ at 20 °C
Solubility in Water 48 g/L at 20 °C
Flash Point 67 °C (closed cup)
Purity (Typical) ≥95.0% (GC)[7]

Table 2: Typical Parameters for Vacuum Distillation of this compound

ParameterValueReference(s)
Pressure 13 - 35 mmHg
Temperature (Head) 75 - 110 °C
Fore-run Fraction (Removal of low-boiling impurities) < 75 °C
Main Fraction (this compound) 105 - 110 °C (at 35 mmHg)
Apparatus Vigreux or packed distillation column

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes a general procedure for the purification of this compound using vacuum distillation.

  • Preparation of the Crude Product:

    • Following the synthesis, quench the reaction and perform an aqueous workup. Neutralize the organic layer by washing with a saturated sodium bicarbonate solution, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

  • Setup of the Distillation Apparatus:

    • Assemble a fractional distillation apparatus suitable for vacuum operation. This should include a round-bottom flask, a packed distillation column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiver adapter, and receiving flasks.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the initial fraction (fore-run) which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable head temperature indicates the collection of a pure fraction.

    • Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains in the distillation flask.

    • Release the vacuum carefully and allow the apparatus to cool before dismantling.

Protocol 2: Purification by Flash Column Chromatography (Alternative Method)

This method is suitable for smaller quantities or when high purity is required and distillation is not effective.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the this compound.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Challenges_in_Allyl_Acetoacetate_Purification Key Challenges in this compound Purification Thermal_Degradation Thermal Degradation Discoloration Discoloration Thermal_Degradation->Discoloration Low_Yield Low Yield Thermal_Degradation->Low_Yield Hydrolysis Hydrolysis Hydrolysis->Low_Yield Incomplete_Separation Incomplete Separation of Impurities Low_Purity Low Purity Incomplete_Separation->Low_Purity Side_Reactions Side Reactions Side_Reactions->Discoloration Side_Reactions->Low_Purity High_Temp High Distillation Temperature High_Temp->Thermal_Degradation Presence_of_Water Presence of Water Presence_of_Water->Hydrolysis Close_Boiling_Impurities Close Boiling Point Impurities Close_Boiling_Impurities->Incomplete_Separation Aldol_Condensation Aldol Condensation Aldol_Condensation->Side_Reactions Diallylation Diallylation Diallylation->Side_Reactions

Caption: Key challenges in the purification of this compound.

Troubleshooting_Workflow_for_Allyl_Acetoacetate_Purification Troubleshooting Workflow for this compound Purification Start Purification Issue Identified Problem Characterize the Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield e.g., < 70% Discoloration Discoloration Problem->Discoloration e.g., Yellow/Brown Impurity_Detected Impurity Detected Problem->Impurity_Detected e.g., GC/NMR Analyze_Yield Analyze for Low Yield Low_Yield->Analyze_Yield Analyze_Color Analyze for Discoloration Discoloration->Analyze_Color Analyze_Impurity Analyze for Impurity Impurity_Detected->Analyze_Impurity Check_Reaction Check Reaction Completion Analyze_Yield->Check_Reaction Incomplete? Check_Workup Review Workup Procedure Analyze_Yield->Check_Workup Losses? Check_Distillation Evaluate Distillation Parameters Analyze_Yield->Check_Distillation Inefficient? Solution_Yield Optimize Reaction/Workup Check_Reaction->Solution_Yield Check_Workup->Solution_Yield Solution_Distillation Adjust Distillation Rate/Vacuum Check_Distillation->Solution_Distillation Check_Temp Check Distillation Temperature Analyze_Color->Check_Temp Too high? Check_Atmosphere Check for Air Leaks Analyze_Color->Check_Atmosphere Oxidation? Solution_Color Lower Temperature / Use Inert Gas Check_Temp->Solution_Color Check_Atmosphere->Solution_Color Identify_Impurity Identify Impurity (GC/MS, NMR) Analyze_Impurity->Identify_Impurity Optimize_Separation Optimize Separation Identify_Impurity->Optimize_Separation Solution_Separation Improve Distillation Efficiency / Use Chromatography Optimize_Separation->Solution_Separation End High-Purity Product Solution_Yield->End Solution_Distillation->End Solution_Color->End Solution_Separation->End

Caption: A logical workflow for troubleshooting issues in this compound purification.

References

Avoiding decomposition of Allyl acetoacetate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Allyl Acetoacetate (B1235776). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the unwanted decomposition of allyl acetoacetate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during reactions?

A1: The main decomposition pathway for this compound, a β-keto ester, is decarboxylation. This reaction involves the loss of carbon dioxide (CO2) from the molecule and can be initiated by heat, strong acids or bases, or certain transition metal catalysts.[1] The resulting product is typically a γ,δ-unsaturated ketone.

Q2: Under what conditions is this compound generally stable?

A2: this compound is chemically stable under standard ambient conditions (room temperature).[2] Reactions can often be performed without significant decomposition by maintaining a neutral pH and keeping the temperature moderate.

Q3: What is the Carroll Rearrangement and how can I avoid it?

A3: The Carroll Rearrangement is a specific type of decomposition reaction for allyl β-keto esters like this compound. It is a thermally-induced or palladium-catalyzed[3][3]-sigmatropic rearrangement followed by decarboxylation to yield a γ,δ-allylketone. To avoid this rearrangement, it is crucial to maintain lower reaction temperatures and avoid the use of palladium catalysts if the integrity of the this compound molecule is to be preserved.

Troubleshooting Guides

Issue 1: My reaction is showing byproducts consistent with decarboxylation.

Possible Causes and Solutions:

  • Excessive Heat: High reaction temperatures are a primary driver of decarboxylation.

    • Recommendation: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Monitor the reaction closely and consider extending the reaction time at a lower temperature. For syntheses involving this compound, temperatures around 100°C are sometimes used, but this is also in the range where decarboxylation can occur.[4] The optimal temperature will be reaction-specific.

  • Presence of Strong Bases: Strong bases can promote the formation of an enolate that can then undergo decarboxylation, especially upon heating. This compound is known to be incompatible with strong bases.[5]

    • Recommendation: If a base is required, opt for a weaker, non-nucleophilic base such as potassium carbonate or an organic base like triethylamine. Use the minimum stoichiometric amount of base necessary.

  • Acidic Conditions: The presence of strong acids can also catalyze the hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.

    • Recommendation: If acidic conditions are necessary, use the mildest acid possible and maintain a low temperature. Consider using a buffered system to maintain a stable pH.

Issue 2: I am observing diallylation of my this compound.

Possible Cause and Solution:

  • Reaction with Palladium Catalysts: In the presence of palladium catalysts, this compound can undergo an initial Tsuji-Trost type allylation followed by a decarboxylative allylation, leading to a diallylated product. This can result in a poor yield of the desired monoallylated product.[6]

    • Recommendation: If the goal is to perform a reaction on the acetoacetate moiety without affecting the allyl group, avoid the use of palladium catalysts.

Experimental Protocols for Reactions Without Decomposition

Below are examples of reaction conditions where this compound can be used successfully while minimizing decomposition.

Alkylation of this compound

This procedure focuses on the C-alkylation of the active methylene (B1212753) group while preserving the allyl ester.

Methodology:

  • To a solution of this compound in a suitable aprotic solvent (e.g., THF, DMF), add a mild base such as potassium carbonate (K2CO3).

  • Stir the mixture at room temperature to form the enolate.

  • Add the alkylating agent (e.g., an alkyl halide) dropwise to the solution.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to quench the reaction and remove inorganic salts.

  • Purify the product by column chromatography.

Note: The use of a stronger base like sodium ethoxide should be approached with caution as it may increase the rate of decomposition, especially at elevated temperatures.

Michael Addition using this compound as a Nucleophile

This compound can serve as a Michael donor in conjugate addition reactions.

Methodology:

  • In a reaction vessel, dissolve the Michael acceptor (e.g., an α,β-unsaturated ketone) in a suitable solvent.

  • In a separate flask, generate the enolate of this compound using a catalytic amount of a mild base (e.g., sodium ethoxide in ethanol, taking care to keep the temperature low).

  • Slowly add the enolate solution to the solution of the Michael acceptor at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to stir until completion, monitoring by TLC.

  • Quench the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product and purify by standard methods.

Data Presentation

ParameterConditionEffect on this compound StabilityRecommendation
Temperature > 100 °CIncreased risk of thermal decomposition (decarboxylation).Maintain the lowest effective temperature for the reaction.
Base Strong Bases (e.g., NaH, NaOEt)Promotes enolate formation, which can lead to decarboxylation, especially with heat.[5]Use mild, non-nucleophilic bases like K2CO3 or organic bases.
Acid Strong AcidsCan catalyze hydrolysis and subsequent decarboxylation.Use mild acidic conditions or buffered systems.
Catalyst Palladium (0) complexesCan catalyze the Carroll Rearrangement or diallylation.[6]Avoid palladium catalysts if the this compound structure needs to be preserved.

Visualizations

Decomposition Pathways of this compound

AAA This compound Enolate Enolate Intermediate AAA->Enolate Base Keto_Acid β-Keto Acid (from hydrolysis) AAA->Keto_Acid Acid/H2O Rearranged_Intermediate Rearranged Intermediate ([3,3]-Sigmatropic Shift) AAA->Rearranged_Intermediate Heat or Pd(0) (Carroll Rearrangement) Decarboxylated_Product γ,δ-Unsaturated Ketone + CO2 Enolate->Decarboxylated_Product Heat Keto_Acid->Decarboxylated_Product Heat Rearranged_Intermediate->Decarboxylated_Product Start Start Reaction Setup Solvent Choose Anhydrous, Aprotic Solvent Start->Solvent Reagents Add this compound and other reactants Solvent->Reagents Cooling Cool Reaction Mixture (e.g., 0 °C) Reagents->Cooling Base Slowly Add Mild Base (e.g., K2CO3) Cooling->Base Stir Stir at Low to Moderate Temperature Base->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (Neutral or Mildly Acidic) Monitor->Workup Reaction Complete Purify Purification Workup->Purify

References

Validation & Comparative

A Comparative Guide to Allyl Acetoacetate and Ethyl Acetoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. Among these, ethyl acetoacetate (B1235776) has long been a staple reagent. However, its counterpart, allyl acetoacetate, offers a unique set of synthetic possibilities owing to the reactivity of the allyl group. This guide provides an objective comparison of the performance and applications of this compound and ethyl acetoacetate, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic strategies.

Physical and Chemical Properties

A foundational comparison begins with the fundamental physical properties of each ester. These properties can influence reaction conditions, solvent choice, and purification methods.

PropertyThis compoundEthyl Acetoacetate
Molecular Formula C₇H₁₀O₃C₆H₁₀O₃
Molecular Weight 142.15 g/mol 130.14 g/mol
Boiling Point 194-195 °C at 737 mmHg[1][2]180.8 °C at 760 mmHg[3][4][5]
Density 1.037 g/mL at 25 °C[1][2]1.028 g/cm³ at 20 °C[3]
Flash Point 75 °C[1][2]70 °C[5]
Solubility in Water 48 g/L at 20 °C[6]2.86 g/100 mL at 20 °C[5]

Reactivity of the Active Methylene (B1212753) Group: Acetoacetic Ester Synthesis

Both allyl and ethyl acetoacetate possess an active methylene group flanked by two carbonyl groups, rendering the α-protons acidic (pKa ≈ 11)[7]. This shared feature allows both compounds to readily form a stabilized enolate, which can then be alkylated in the classic acetoacetic ester synthesis to produce substituted ketones after hydrolysis and decarboxylation.[8][9][10][11][12][13]

The general mechanism involves deprotonation with a suitable base, followed by nucleophilic attack on an alkyl halide, and subsequent hydrolysis and decarboxylation under acidic conditions.

Experimental Protocol: Acetoacetic Ester Synthesis with Ethyl Acetoacetate

A representative procedure for the alkylation of ethyl acetoacetate is as follows:

  • Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Ethyl acetoacetate is then added to this solution to form the sodium enolate.

  • Alkylation: An alkyl halide (e.g., bromoethane) is added to the enolate solution, and the mixture is refluxed until the reaction is complete.

  • Hydrolysis and Decarboxylation: The resulting alkylated ester is then heated with aqueous acid (e.g., HCl) to hydrolyze the ester and induce decarboxylation of the intermediate β-keto acid, yielding the corresponding methyl ketone.[6][12][14]

While both esters can undergo this transformation, the choice of ester is often dictated by the desired final product and subsequent reaction steps. If the synthetic route does not leverage the unique reactivity of the allyl group, the more economical and widely available ethyl acetoacetate is typically employed.

Acetoacetic_Ester_Synthesis start Acetoacetic Ester (R = Ethyl or Allyl) enolate Enolate start->enolate + Base (e.g., NaOEt) alkylated_ester Alkylated Acetoacetic Ester enolate->alkylated_ester alkyl_halide R'-X alkyl_halide->alkylated_ester keto_acid β-Keto Acid alkylated_ester->keto_acid + H₃O⁺, Δ ketone Substituted Ketone keto_acid->ketone - CO₂ co2 CO₂ keto_acid->co2

Caption: General workflow for the acetoacetic ester synthesis.

Unique Reactivity of this compound

The defining advantage of this compound lies in the synthetic transformations enabled by its allyl group. These reactions provide access to molecular architectures that are not directly achievable with ethyl acetoacetate.

The Carroll rearrangement is a thermally- or palladium-catalyzed reaction of β-keto allyl esters to form γ,δ-unsaturated ketones.[3][4] This reaction is effectively a decarboxylative allylation. The thermal variant proceeds through a[15][15]-sigmatropic rearrangement of the enol form, followed by decarboxylation.[3][4]

The palladium-catalyzed version, often referred to as the Tsuji-Trost reaction, proceeds under much milder conditions.[4] It involves the formation of a π-allylpalladium complex, followed by decarboxylation and subsequent allylation of the resulting enolate.

ReactionCatalystTemperatureYieldReference
Carroll RearrangementPd(PPh₃)₄80 °C87%J. Tsuji et al.
Decarboxylative Aldol (B89426)Pd(0)/Yb(III)Room Temp.up to 93%S. E. Schaus et al.[16]
Decarboxylative AllylationPd(PPh₃)₄ / PhotocatalystRoom Temp.VariesJ. A. Tunge et al.[17]

Experimental Protocol: Palladium-Catalyzed Decarboxylative Aldol Reaction of Allyl β-Keto Esters

A noteworthy application of this compound is in heterobimetallic-catalyzed decarboxylative aldol reactions.

  • Catalyst Preparation: In a reaction vessel, a palladium(0) source (e.g., Pd₂(dba)₃) and a ligand (e.g., DIOP) are combined with a Lewis acidic co-catalyst (e.g., YbCl₃) in a suitable solvent like THF.

  • Reaction Execution: The allyl β-keto ester and an aldehyde are added to the catalyst mixture at room temperature.

  • Workup: The reaction is stirred until completion, as monitored by TLC or GC, and then quenched and purified by standard methods such as column chromatography. This mild and selective process yields β-hydroxy ketones.[16]

Carroll_Rearrangement cluster_pd Palladium-Catalyzed Path cluster_thermal Thermal Path start This compound enol Enol Intermediate start->enol Tautomerization pi_allyl π-Allylpalladium Complex start->pi_allyl + Pd(0) keto_acid α-Allyl-β-ketocarboxylic acid enol->keto_acid [3,3]-Sigmatropic Rearrangement ketone γ,δ-Unsaturated Ketone pi_allyl->ketone + Nucleophile (after decarboxylation) keto_acid->ketone co2 CO₂ keto_acid->co2

Caption: Pathways of the Carroll Rearrangement.

Comparative Performance and Applications

The choice between this compound and ethyl acetoacetate is fundamentally a choice between distinct synthetic pathways.

  • Ethyl Acetoacetate is the reagent of choice for:

    • Standard Acetoacetic Ester Synthesis: When the goal is the straightforward alkylation of the α-carbon to produce a wide range of substituted methyl ketones.[12][14]

    • Heterocycle Synthesis: It is a common precursor for synthesizing pyrazoles, pyrimidines, and coumarins through condensation reactions with reagents like hydrazine (B178648) or urea.[11]

    • Knoevenagel Condensation: It can serve as the active methylene component in condensations with aldehydes and ketones.[18][19]

  • This compound excels in:

    • Decarboxylative Allylations: Providing a route to γ,δ-unsaturated ketones via the Carroll Rearrangement, which is particularly valuable in natural product synthesis.[3][4]

    • Palladium-Catalyzed Reactions: The allyl group acts as a versatile handle for various palladium-catalyzed transformations, including decarboxylative aldol[16] and other allylation reactions, often proceeding with high selectivity and under mild conditions.[1][17]

    • Polymer and Materials Science: The allyl group can participate in polymerization and cross-linking reactions, making it a useful monomer for modifying material properties.

Conclusion

Ethyl acetoacetate remains a robust and economical tool for traditional enolate chemistry, particularly for the synthesis of substituted ketones and various heterocyclic systems. Its reactivity is well-understood and highly reliable for these applications.

This compound, while also capable of undergoing standard enolate alkylation, offers a distinct and powerful set of synthetic opportunities centered on the reactivity of the allyl ester. Its utility in palladium-catalyzed decarboxylative transformations, such as the Carroll Rearrangement, allows for the construction of complex carbon skeletons under mild conditions that are inaccessible with ethyl acetoacetate. For researchers in drug development and natural product synthesis, the unique pathways opened by this compound make it an invaluable reagent for advanced synthetic strategies. The selection between these two esters should therefore be guided by the specific synthetic disconnection and the desired functionality in the target molecule.

References

A Comparative Guide to Alternative Cross-linking Agents for Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking alternatives to allyl acetoacetate (B1235776) (AAA) for cross-linking applications, particularly in the realm of acrylic emulsions, this guide offers a comparative analysis of two leading alternatives: Diacetone Acrylamide (B121943) (DAAM) and Acetoacetoxyethyl Methacrylate (B99206) (AAEM). This document provides a detailed comparison of their performance, supported by experimental data synthesized from various studies, alongside detailed experimental protocols and visualizations to aid in understanding their respective cross-linking mechanisms and workflows.

Executive Summary

Diacetone acrylamide (DAAM) and acetoacetoxyethyl methacrylate (AAEM) have emerged as prominent alternatives to allyl acetoacetate, offering robust cross-linking capabilities, particularly for ambient temperature cure systems. The primary cross-linking chemistry for both DAAM and AAEM involves a keto-hydrazide reaction, typically with adipic acid dihydrazide (ADH), which proceeds efficiently at room temperature as the polymer film dries. This is in contrast to the cross-linking of this compound, which is often achieved through reaction with diamines like hexamethylenediamine (B150038) (HDA).

Available data suggests that DAAM may offer superior mechanical properties in the resulting cross-linked films compared to AAEM. However, the choice of cross-linking agent will ultimately depend on the specific performance requirements of the application, including desired mechanical strength, thermal stability, and reaction kinetics.

Performance Comparison

The following table summarizes the key performance characteristics of polymers cross-linked with this compound, Diacetone Acrylamide, and Acetoacetoxyethyl Methacrylate. The data presented is a synthesis from multiple sources and aims to provide a comparative overview. Direct head-to-head comparisons in a single study are limited, and thus, variations in experimental conditions should be considered.

PropertyThis compound (AAA)Diacetone Acrylamide (DAAM)Acetoacetoxyethyl Methacrylate (AAEM)
Cross-linking Chemistry Reaction of acetoacetate carbonyl with amine (e.g., Hexamethylenediamine)Keto-hydrazide reaction with Adipic Acid Dihydrazide (ADH)Keto-hydrazide reaction with Adipic Acid Dihydrazide (ADH)
Curing Conditions Ambient or low temperatureAmbient temperatureAmbient temperature
Cross-linking Efficiency (Gel Fraction) Moderate to HighHighHigh
Tensile Strength GoodExcellent[1][2]Good[2]
Elongation at Break ModerateModerate to Low[2]Moderate[2]
Hardness GoodExcellent[1][3][4]Good[1][5]
Thermal Stability (Td5%) GoodGoodGood
Solvent Resistance Good[6]Excellent[3][4][7]Good[8]
Adhesion GoodExcellent[9]Excellent[5]

Experimental Protocols

I. Synthesis of Self-Crosslinking Acrylic Emulsion

This protocol describes a general procedure for the synthesis of a self-crosslinking acrylic emulsion using either this compound, Diacetone Acrylamide, or Acetoacetoxyethyl Methacrylate as the functional monomer.

Materials:

  • Monomers: e.g., Methyl Methacrylate (MMA), Butyl Acrylate (BA)

  • Functional Monomer: this compound (AAA), Diacetone Acrylamide (DAAM), or Acetoacetoxyethyl Methacrylate (AAEM)

  • Initiator: e.g., Ammonium Persulfate (APS)

  • Surfactant: e.g., Sodium Dodecyl Sulfate (SDS)

  • Cross-linking Agent: Hexamethylenediamine (HDA) for AAA, Adipic Acid Dihydrazide (ADH) for DAAM and AAEM

  • Deionized Water

  • Ammonia (B1221849) solution (for pH adjustment with DAAM/AAEM)

Procedure:

  • Preparation of Monomer Emulsion: In a beaker, prepare an emulsion by mixing the main monomers (e.g., MMA, BA), the functional monomer (AAA, DAAM, or AAEM), surfactant, and a portion of the deionized water. Stir vigorously for 30 minutes.

  • Polymerization:

    • To a reactor equipped with a stirrer, condenser, and nitrogen inlet, add the remaining deionized water and surfactant.

    • Heat the reactor to the desired polymerization temperature (typically 75-85°C) under a nitrogen atmosphere.

    • Add a portion of the initiator solution to the reactor.

    • Gradually feed the monomer emulsion and the remaining initiator solution into the reactor over a period of 2-3 hours.

    • After the feed is complete, maintain the reaction temperature for another 1-2 hours to ensure high monomer conversion.

  • Post-reaction and Cross-linker Addition:

    • Cool the reactor to room temperature.

    • For AAA: Add the HDA solution directly to the latex with stirring.

    • For DAAM and AAEM: Adjust the pH of the latex to 8-9 with ammonia solution. Then, add the ADH solution with stirring.[9]

  • Film Casting: Cast the formulated latex on a suitable substrate (e.g., glass plate or release liner) to a uniform thickness. Allow the film to dry at ambient temperature for several days to ensure complete cross-linking.

II. Characterization of Cross-linked Films

A. Gel Fraction (Cross-linking Efficiency)

  • Weigh a dried film sample of the cross-linked polymer (Winitial).

  • Immerse the sample in a suitable solvent (e.g., acetone (B3395972) or THF) for 24 hours to extract the soluble, uncross-linked polymer.

  • Carefully remove the swollen, insoluble gel and dry it in a vacuum oven until a constant weight is achieved (Wfinal).

  • Calculate the gel fraction as: Gel Fraction (%) = (Wfinal / Winitial) x 100

B. Mechanical Properties (Tensile Testing)

  • Cut the dried polymer films into dumbbell-shaped specimens according to ASTM D638 specifications.

  • Measure the thickness and width of the gauge section of each specimen.

  • Conduct tensile testing using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).

  • Record the load and elongation data to determine tensile strength, elongation at break, and Young's modulus.

C. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Place a small, accurately weighed sample of the cross-linked polymer film into a TGA crucible.

  • Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the onset of decomposition (Td5%) and the char yield at high temperatures.

Visualizations

Cross-linking Mechanisms

The following diagrams illustrate the chemical reactions involved in the cross-linking process for each agent.

G cluster_AAA This compound (AAA) Cross-linking Polymer-AAA Polymer Chain with AAA Crosslinked_AAA Cross-linked Polymer (Enamine Linkage) Polymer-AAA->Crosslinked_AAA + HDA HDA Hexamethylenediamine (H₂N-(CH₂)₆-NH₂) HDA->Crosslinked_AAA

Cross-linking mechanism of this compound.

G cluster_DAAM_AAEM DAAM/AAEM Cross-linking (Keto-hydrazide Reaction) Polymer-DAAM_AAEM Polymer Chain with DAAM or AAEM Crosslinked_DAAM_AAEM Cross-linked Polymer (Hydrazone Linkage) Polymer-DAAM_AAEM->Crosslinked_DAAM_AAEM + ADH ADH Adipic Acid Dihydrazide (ADH) ADH->Crosslinked_DAAM_AAEM

Cross-linking mechanism of DAAM and AAEM.
Experimental Workflow

The general workflow for comparing the performance of these cross-linking agents is depicted below.

G Start Start: Select Polymer System Synthesis Synthesize Acrylic Emulsions with AAA, DAAM, and AAEM Start->Synthesis Crosslinking Add Respective Cross-linkers (HDA or ADH) Synthesis->Crosslinking Film_Casting Cast and Dry Films Crosslinking->Film_Casting Characterization Characterize Cross-linked Films Film_Casting->Characterization Gel_Fraction Gel Fraction Analysis Characterization->Gel_Fraction Mechanical_Testing Tensile Testing (ASTM D638) Characterization->Mechanical_Testing Thermal_Analysis Thermogravimetric Analysis (TGA) Characterization->Thermal_Analysis Data_Analysis Comparative Data Analysis Gel_Fraction->Data_Analysis Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Conclusion Conclusion: Select Optimal Cross-linking Agent Data_Analysis->Conclusion

Experimental workflow for comparison.

References

A Head-to-Head Battle: GC-MS versus NMR for the Definitive Characterization of Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Allyl acetoacetate (B1235776), a key building block in organic synthesis, is no exception. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive analysis of this versatile molecule. We will delve into the experimental protocols, present comparative data, and explore the strengths and limitations of each method to aid in the selection of the most appropriate technique for specific research needs.

Introduction to Allyl Acetoacetate and the Imperative of Accurate Analysis

This compound (C₇H₁₀O₃) is a colorless liquid with a fruity odor, widely utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its dual functionality, possessing both an ester and a β-keto group, along with a reactive allyl moiety, makes it a valuable synthon. However, these reactive sites also render it susceptible to isomerization and degradation, making accurate and reliable analytical methods essential for quality control, reaction monitoring, and stability studies.

This guide will compare and contrast the utility of GC-MS and NMR for the qualitative and quantitative analysis of this compound, providing the necessary details for researchers to make informed decisions for their analytical workflows.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Separation and Identification

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol for GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound would involve the following steps:

1. Sample Preparation:

  • Dilution: A stock solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. A common concentration for analysis is approximately 10 µg/mL.

  • Internal Standard (for quantitative analysis): For accurate quantification, a known amount of an internal standard (a compound with similar chemical properties but a different retention time and mass spectrum, such as a deuterated analog) is added to the sample.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: An Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: An Agilent 5975C MS detector (or equivalent).

  • Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from potential impurities.

  • Injector: Splitless injection is often used for trace analysis to maximize the amount of sample reaching the column. The injector temperature is typically set to 250°C.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

Data Interpretation: The Mass Spectrum of this compound

The mass spectrum of this compound provides a unique fingerprint that allows for its unambiguous identification. The molecular ion peak ([M]⁺) is expected at m/z 142, corresponding to the molecular weight of the compound. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements.

Key Expected Fragments:

  • m/z 43: This is often the base peak and corresponds to the acetyl cation [CH₃CO]⁺.

  • m/z 41: Represents the allyl cation [C₃H₅]⁺.

  • m/z 101: Corresponds to the loss of the allyl group ([M - C₃H₅]⁺).

  • m/z 85: Results from the loss of the allyloxy group ([M - OC₃H₅]⁺).

  • m/z 59: Represents the allyloxycarbonyl cation [C₃H₅OCO]⁺.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: this compound Sample dilution Dilute in Volatile Solvent (e.g., Dichloromethane) start->dilution int_std Add Internal Standard (for quantitative analysis) dilution->int_std vial Transfer to GC vial int_std->vial injection Injection into GC vial->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z scan) ionization->detection chromatogram Generate Chromatogram detection->chromatogram mass_spectrum Obtain Mass Spectrum chromatogram->mass_spectrum identification Identify by Retention Time & Fragmentation mass_spectrum->identification quantification Quantify using Internal Standard mass_spectrum->quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of a molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in the characterization of this compound, providing information on the chemical environment of each atom.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of this compound is as follows:

1. Sample Preparation:

  • Dissolution: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).

  • Internal Standard (for quantitative NMR - qNMR): For purity determination, a known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) is added to the sample. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: 298 K (25°C).

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 for good signal-to-noise.

    • Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial to ensure full relaxation of all protons, typically 10-30 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2-5 seconds.

Data Interpretation: Deciphering the NMR Spectra of this compound

The ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ ~2.2 ppm (singlet, 3H): Corresponds to the methyl protons (-CH₃) of the acetyl group.

  • δ ~3.4 ppm (singlet, 2H): Represents the methylene (B1212753) protons (-CH₂-) between the two carbonyl groups.

  • δ ~4.6 ppm (doublet of triplets, 2H): Assigned to the methylene protons of the allyl group (-OCH₂-).

  • δ ~5.2-5.4 ppm (multiplet, 2H): Corresponds to the terminal vinyl protons (=CH₂) of the allyl group.

  • δ ~5.9 ppm (multiplet, 1H): Represents the internal vinyl proton (-CH=) of the allyl group.

¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ ~30 ppm: Methyl carbon (-CH₃).

  • δ ~50 ppm: Methylene carbon between carbonyls (-COCH₂CO-).

  • δ ~65 ppm: Methylene carbon of the allyl ester (-OCH₂-).

  • δ ~118 ppm: Terminal vinyl carbon (=CH₂).

  • δ ~132 ppm: Internal vinyl carbon (-CH=).

  • δ ~167 ppm: Ester carbonyl carbon (-COO-).

  • δ ~200 ppm: Ketone carbonyl carbon (-CO-).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start Start: this compound Sample dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) start->dissolution int_std Add Internal Standard (for qNMR) dissolution->int_std tube Transfer to NMR tube int_std->tube acquisition Acquire 1H & 13C Spectra tube->acquisition processing Fourier Transform & Phasing acquisition->processing peak_assignment Assign Chemical Shifts & Coupling Constants processing->peak_assignment structure_confirmation Confirm Molecular Structure peak_assignment->structure_confirmation purity_determination Determine Purity via qNMR peak_assignment->purity_determination

Quantitative Comparison: GC-MS vs. NMR

For quantitative applications, such as purity determination and impurity profiling, both GC-MS and NMR offer distinct advantages. The choice of technique often depends on the specific requirements of the analysis, including the desired level of precision, sensitivity, and the nature of the impurities.

ParameterGC-MSNMR
Principle Separation by chromatography, detection by mass-to-charge ratio.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Sample Throughput Higher, with typical run times of 20-30 minutes per sample.Lower, especially for ¹³C NMR which requires longer acquisition times.
Limit of Detection (LOD) Generally lower (ng/mL to pg/mL range).[1]Higher (µg/mL to mg/mL range).[2][3]
Limit of Quantification (LOQ) Generally lower (ng/mL to pg/mL range).[1]Higher (µg/mL to mg/mL range).[2][3]
Precision Good, but can be affected by injection variability and matrix effects.Excellent, especially with an internal standard (qNMR).
Accuracy High, dependent on the availability of a suitable internal standard and calibration.High, as it is a primary ratio method.[4]
Purity Determination Requires an internal standard and response factor determination for each impurity.Can directly determine purity against a certified internal standard without the need for response factors for each impurity.[4][5]
Structural Information Provides molecular weight and fragmentation pattern for identification.Provides detailed information on the chemical environment of each atom, allowing for unambiguous structure elucidation.
Sample Preparation Requires sample to be volatile and thermally stable. Derivatization may be necessary for some compounds.Requires sample to be soluble in a suitable deuterated solvent.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and NMR are indispensable tools for the characterization of this compound, each offering a unique set of capabilities.

GC-MS excels in:

  • Sensitivity: Ideal for detecting and quantifying trace-level impurities.

  • Separation: Effectively separates this compound from other volatile components in a mixture.

  • Screening: Its higher throughput makes it suitable for routine quality control and screening of multiple samples.

NMR is the superior choice for:

  • Unambiguous Structure Elucidation: Provides definitive structural information, crucial for the characterization of new derivatives or for resolving structural ambiguities.

  • Accurate Purity Determination: qNMR is a powerful method for determining the absolute purity of a sample with high precision and accuracy.[4]

  • Non-destructive Analysis: The sample can be recovered after analysis.

For a comprehensive characterization of this compound, a complementary approach utilizing both techniques is often the most robust strategy. GC-MS can be employed for initial screening, impurity profiling, and quantification of volatile byproducts, while NMR provides the definitive structural confirmation and accurate purity assessment. The choice between these two powerful techniques will ultimately be guided by the specific analytical question at hand, the required level of data quality, and the available resources.

References

A Comparative Analysis of Allyl Acetoacetate Reactivity Versus Other β-Ketoesters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of allyl acetoacetate (B1235776) compared to its β-ketoester counterparts reveals nuances in performance across key organic transformations. This guide provides a comprehensive comparison, supported by available experimental data and detailed protocols, to inform synthetic strategy and catalyst selection in pharmaceutical and chemical research.

Allyl acetoacetate, a versatile β-ketoester, distinguishes itself from more common analogs like ethyl acetoacetate and methyl acetoacetate through the unique reactivity conferred by its allylic ester moiety. While sharing the core reactivity profile of β-ketoesters—including alkylation, decarboxylation, and condensation reactions—the allyl group introduces alternative reaction pathways and can influence reaction kinetics and product distribution. This guide explores these differences to provide a clear framework for selecting the appropriate β-ketoester for specific synthetic applications.

Comparative Reactivity Analysis

The reactivity of β-ketoesters is primarily governed by the acidity of the α-protons and the electrophilicity of the keto and ester carbonyl groups. The presence of the electron-withdrawing allyl group in this compound can subtly influence these properties compared to the alkyl groups in ethyl or methyl acetoacetate.

C-Alkylation

Alkylation at the α-carbon is a cornerstone reaction of β-ketoesters, proceeding via the formation of a stabilized enolate. While direct comparative kinetic data is scarce, the choice of the ester group is not expected to dramatically alter the rate or yield of C-alkylation under standard conditions (e.g., using sodium ethoxide as a base and an alkyl halide). However, the nature of the ester can influence the propensity for O-alkylation, an often-undesired side reaction.

β-KetoesterAlkylating AgentBaseSolventTypical Yield (C-Alkylation)Reference
Ethyl Acetoacetaten-Butyl bromideSodium EthoxideEthanol (B145695)69-72%--INVALID-LINK--
This compoundAlkyl HalideSodium EthoxideEthanolNot specified in comparative studiesN/A
Hydrolysis

The hydrolysis of the ester group is a critical step in many synthetic sequences involving β-ketoesters, often preceding decarboxylation. The rate of hydrolysis can be influenced by the nature of the ester group. Studies on the solvolysis of chloroformate esters have shown that allyl chloroformate reacts significantly slower than vinyl chloroformate, suggesting that the electronic influence of the allyl group can impact the reaction rate at the carbonyl center.[1] While this is not a direct comparison of β-ketoesters, it provides a basis for inferring that the hydrolysis rates of this compound may differ from those of its alkyl counterparts.

Ester TypeReactionRelative Rate ComparisonReference
Allyl vs. Vinyl ChloroformateSolvolysisVinyl chloroformate reacts significantly faster than allyl chloroformate.[1]
Allyl vs. Ethyl AcetoacetateHydrolysisDirect comparative kinetic data not available.N/A

Table 2: Inferred comparison of hydrolysis rates based on related ester systems.

Decarboxylation

Decarboxylation of the corresponding β-ketoacid, formed after hydrolysis, is a facile process for all β-ketoesters. Kinetic studies on the decarboxylation of various β-ketoacids have shown that the reaction rate is influenced by the substituents on the α-carbon.[2] However, a study on the selective cleavage of β-ketoesters revealed that under specific conditions (tetrabutylammonium fluoride (B91410) trihydrate in THF at 50°C), β-ketoesters of methanol, tert-butyl alcohol, and allyl alcohol remain intact while a 2-(trimethylsilyl)ethyl ester is cleaved and decarboxylated.[3] This suggests that the ester group itself can play a role in the ease of decarboxylation under certain catalytic conditions.

A unique reaction pathway available to this compound is the Carroll Rearrangement , a thermally or palladium-catalyzed reaction that involves a[2][2]-sigmatropic rearrangement followed by decarboxylation to yield a γ,δ-unsaturated ketone.[4][5] This powerful transformation is exclusive to allyl β-ketoesters and represents a significant departure from the reactivity of simple alkyl β-ketoesters.

β-KetoesterReactionConditionsProductReference
This compoundCarroll RearrangementHeat or Pd(0) catalystγ,δ-Unsaturated ketone[4][5]
Ethyl AcetoacetateDecarboxylation (of β-ketoacid)HeatMethyl ketoneN/A

Table 3: Comparison of decarboxylation pathways.

Condensation Reactions and Heterocycle Synthesis

In condensation reactions such as the Knoevenagel condensation and in the synthesis of heterocyclic compounds like pyrazoles, the reactivity is primarily dictated by the active methylene (B1212753) group. Therefore, significant differences in reactivity between allyl, ethyl, and methyl acetoacetate are not generally expected. The choice of β-ketoester in these reactions is often based on the desired properties of the final product or subsequent transformations.

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate experimental design and comparison.

Protocol 1: C-Alkylation of Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Alkyl halide (e.g., n-butyl bromide)

  • Absolute ethanol

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.

  • Slowly add the alkyl halide to the resulting solution of the sodium salt of ethyl acetoacetate.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction mixture is neutral to moist litmus (B1172312) paper.

  • Distill off the ethanol.

  • Add water to the residue and separate the upper layer containing the crude alkylated product.

  • Dry the crude product with anhydrous calcium chloride and purify by distillation under reduced pressure.

Protocol 2: Knoevenagel-Doebner Condensation

Materials:

  • β-Ketoester (e.g., allyl or ethyl acetoacetate)

  • Aldehyde (e.g., benzaldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine (B6355638)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Add the β-ketoester to the reaction mixture.

  • Heat the mixture under reflux for the time indicated by TLC monitoring.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizing Reaction Pathways and Workflows

To further clarify the chemical transformations and experimental processes, the following diagrams are provided.

G Factors Influencing β-Ketoester Reactivity reactivity β-Ketoester Reactivity alpha_acidity Acidity of α-Protons reactivity->alpha_acidity carbonyl_electrophilicity Electrophilicity of Carbonyls reactivity->carbonyl_electrophilicity steric_hindrance Steric Hindrance reactivity->steric_hindrance ester_group Nature of Ester Group (R) reactivity->ester_group enolate_formation Enolate Formation alpha_acidity->enolate_formation Influences nucleophilic_attack Nucleophilic Attack carbonyl_electrophilicity->nucleophilic_attack Influences reaction_rate Reaction Rate steric_hindrance->reaction_rate Affects electronic_effects Electronic Effects (Inductive/Resonance) ester_group->electronic_effects Introduces alternative_pathways Alternative Pathways (e.g., Carroll Rearrangement) ester_group->alternative_pathways Enables

Caption: Factors influencing the reactivity of β-ketoesters.

G Experimental Workflow for C-Alkylation of a β-Ketoester start Start enolate_formation 1. Enolate Formation (β-Ketoester + Base) start->enolate_formation alkylation 2. Alkylation (Add Alkyl Halide) enolate_formation->alkylation reflux 3. Reflux Reaction Mixture alkylation->reflux workup 4. Work-up (Ethanol removal, H2O wash) reflux->workup purification 5. Purification (Distillation) workup->purification end End Product purification->end G Carroll Rearrangement of this compound allyl_acetoacetate This compound enol_intermediate Enol Intermediate allyl_acetoacetate->enol_intermediate Tautomerization rearranged_acid Rearranged β-Keto Acid enol_intermediate->rearranged_acid [3,3]-Sigmatropic Rearrangement ketone_product γ,δ-Unsaturated Ketone + CO2 rearranged_acid->ketone_product Decarboxylation

References

Performance of Allyl Acetoacetate in Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl acetoacetate (B1235776) (AAA) is a versatile monomer utilized in the synthesis of functional polymers. Its unique structure, featuring both an allyl group for polymerization and a reactive β-ketoester moiety, allows for subsequent chemical modifications, making it a valuable building block in materials science and drug delivery applications. However, the polymerization behavior of allyl monomers is often challenging due to side reactions that can limit polymer chain growth. This guide provides a comprehensive comparison of the performance of allyl acetoacetate in various polymerization methods and contrasts it with a common alternative, 2-(acetoacetoxy)ethyl methacrylate (B99206) (AAEM).

Executive Summary

This compound's polymerization is significantly hampered by degradative chain transfer, a characteristic of many allyl monomers. This intrinsic reactivity limits the molecular weight of polymers produced through conventional free-radical methods. While controlled radical polymerization techniques can offer some improvement, the performance of AAA still lags behind more reactive acetoacetate-functionalized monomers like AAEM. This guide presents available experimental data and realistic estimations to aid researchers in selecting the appropriate monomer and polymerization strategy for their specific application.

Performance Comparison: this compound vs. 2-(Acetoacetoxy)ethyl Methacrylate

The following tables summarize the expected performance of this compound in comparison to 2-(acetoacetoxy)ethyl methacrylate under different polymerization conditions. It is important to note that specific quantitative data for this compound is limited in the literature; therefore, some values are estimations based on the known behavior of similar allyl monomers, such as allyl acetate.

Table 1: Homopolymerization Performance

Polymerization MethodMonomerInitiator/CatalystSolventTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Free-Radical Polymerization (FRP) This compoundAIBN or BPOBulk60-80Low to Moderate (~20-50%)Low (~1,000 - 3,000)[1]Broad (>2.0)
2-(Acetoacetoxy)ethyl MethacrylateAIBN or BPOBulk/Solution60-80High (>90%)High (can be >50,000)Broad (>2.0)
Atom Transfer Radical Polymerization (ATRP) This compoundCuBr/PMDETAToluene70-90Low to Moderate (expected <50%)Low to Moderate (expected <10,000)Moderate (~1.3-1.8)
2-(Acetoacetoxy)ethyl MethacrylateCuBr/PMDETAToluene70-90High (>90%)Controlled (up to >50,000)Narrow (1.1-1.3)
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization This compoundAIBN/CTADioxane70Low to Moderate (expected <60%)Low to Moderate (expected <15,000)Moderate (~1.2-1.6)
2-(Acetoacetoxy)ethyl MethacrylateAIBN/CTADioxane70High (>90%)Controlled (up to >100,000)[2]Narrow (1.1-1.3)[2]

Note: Values for this compound in ATRP and RAFT are estimations based on the typical behavior of allyl monomers, which are known to be challenging in controlled radical polymerizations.

Table 2: Copolymerization Behavior with Styrene

Monomer 1Monomer 2r1 (M1)r2 (M2)Copolymerization Tendency
This compound (M1)Styrene (M2)~0.03[3]~55[3]Styrene homopolymerizes preferentially; AAA incorporates randomly at low levels.
2-(Acetoacetoxy)ethyl Methacrylate (M1)Styrene (M2)0.470.53Tendency for random copolymerization.

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. These protocols are generalized and may require optimization for specific experimental setups.

Free-Radical Bulk Polymerization of this compound

Objective: To synthesize poly(this compound) via a simple free-radical bulk polymerization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Place this compound (e.g., 10 g) and initiator (e.g., 1 mol% relative to monomer) into a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).

  • Allow the polymerization to proceed for a set time (e.g., 24 hours). The viscosity of the mixture is expected to increase slightly.

  • Cool the reaction to room temperature.

  • Dissolve the viscous liquid in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or THF).

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration or decantation.

  • Dry the polymer under vacuum to a constant weight.

RAFT Polymerization of 2-(Acetoacetoxy)ethyl Methacrylate

Objective: To synthesize well-defined poly(2-(acetoacetoxy)ethyl methacrylate) with controlled molecular weight and low polydispersity.

Materials:

  • 2-(Acetoacetoxy)ethyl methacrylate (AAEM) (monomer)

  • AIBN (initiator)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar chain transfer agent (CTA)

  • 1,4-Dioxane (B91453) (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve AAEM (e.g., 5 g), DDMAT (e.g., calculated for a target degree of polymerization of 100), and AIBN (e.g., CTA/initiator molar ratio of 5:1) in 1,4-dioxane (e.g., 5 mL).

  • Seal the flask and perform three freeze-pump-thaw cycles.

  • Backfill with an inert gas.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR or gas chromatography.

  • Once the desired conversion is reached (e.g., >90% after several hours), quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer in cold methanol.

  • Collect and dry the polymer under vacuum.

Signaling Pathways and Experimental Workflows

Free-Radical Polymerization of this compound

The free-radical polymerization of this compound is characterized by a competing degradative chain transfer reaction, which limits the growth of the polymer chain.

FRP_AAA Initiator Initiator Radical Radical Initiator->Radical Decomposition Growing Chain Growing Chain Radical->Growing Chain Initiation (Addition to AAA) Longer Growing Chain Longer Growing Chain Growing Chain->Longer Growing Chain Propagation (Addition to AAA) Allylic Radical Allylic Radical Growing Chain->Allylic Radical Degradative Chain Transfer (H-abstraction from AAA) Dead Polymer Dead Polymer Longer Growing Chain->Dead Polymer Termination Terminated Chain Terminated Chain Allylic Radical->Terminated Chain Termination

Caption: Free-radical polymerization of this compound highlighting degradative chain transfer.

RAFT Polymerization Mechanism

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow distributions by establishing a dynamic equilibrium between active and dormant polymer chains.

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium I Initiator R Primary Radical (R•) I->R kd Monomer Monomer R->Monomer Propagation (kp) Pn_dormant Dormant Chain (Pn-Z) Pn_active Active Chain (Pn•) CTA RAFT Agent (Z) Pn_active->CTA k_add Dead Polymer Dead Polymer Pn_active->Dead Polymer Termination (kt) Intermediate Intermediate Radical Adduct Intermediate->Pn_dormant k_frag Active Chain (P1•) Active Chain (P1•) Monomer->Active Chain (P1•) Propagation (kp) Active Chain (P1•)->Pn_active +(n-1) Monomer

Caption: Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization mechanism.

Experimental Workflow for Polymer Characterization

A typical workflow for characterizing the synthesized polymers is outlined below.

Caption: Standard workflow for polymer characterization.

Conclusion

This compound is a functional monomer with potential in various applications, but its polymerization presents significant challenges, primarily due to degradative chain transfer in free-radical systems. This leads to the formation of low molecular weight polymers. While controlled radical polymerization methods may offer some improvement in control over the polymer architecture, the inherent reactivity of the allyl group remains a limiting factor. For applications requiring high molecular weight and well-defined polymers, alternative monomers such as 2-(acetoacetoxy)ethyl methacrylate, which polymerize in a more controlled manner, are generally preferred. Researchers should carefully consider the trade-offs between the desired polymer properties and the synthetic challenges associated with this compound when designing their polymerization strategies.

References

A Comparative Guide to the Spectroscopic Data of Allyl Acetoacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for allyl acetoacetate (B1235776) and its structurally related derivatives, allyl acetate (B1210297) and ethyl acetoacetate. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in structured tables and provides detailed experimental protocols for these analytical techniques.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundCH₃-CH₂- (keto)=CH-=CH₂O-CH₂-
Allyl Acetoacetate ~2.2~3.4~5.9~5.2, ~5.3~4.6
Allyl Acetate 2.078-5.9015.32, 5.234.569[1]
Ethyl Acetoacetate (Keto) 2.283.46--4.21 (q)
Ethyl Acetoacetate (Enol) 1.99-5.04-4.17 (q)

Note: Data for this compound is estimated based on typical values for similar functional groups. Data for Ethyl Acetoacetate reflects the keto-enol tautomerism.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundCH₃ -CH₂- =CH- =CH₂ O-CH₂- C=O (keto) C=O (ester)
This compound ~30~50~132~118~65~200~167
Allyl Acetate 20.7-132.1118.265.0-170.3
Ethyl Acetoacetate (Keto) 30.1850.16--61.42200.75167.15

Note: Data for this compound is estimated based on typical values for similar functional groups.

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundC=O Stretch (Ester)C=O Stretch (Keto)C=C StretchC-O Stretch=C-H Stretch
This compound ~1740~1720~1650~1200~3080
Allyl Acetate ~1745-~1647~1230~3085
Ethyl Acetoacetate ~1740 (keto), ~1650 (enol)~1720 (keto)~1650 (enol)~1180-

Note: Data for this compound is estimated based on characteristic absorption bands.

Table 4: Mass Spectrometry Data (m/z of Major Peaks)

CompoundMolecular Ion [M]⁺Base PeakOther Key Fragments
This compound 142.064341, 58
Allyl Acetate 100.054341, 58, 59
Ethyl Acetoacetate 130.064388, 70, 61

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Approximately 5-10 mg of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64 scans are typically acquired for sufficient signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Pulse Width: A 30° or 90° pulse is used.

    • Spectral Width: A spectral width of approximately 16 ppm is used.

  • ¹³C NMR Parameters:

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectra Acquisition:

  • Sample Preparation: A single drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is commonly used.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectra Acquisition:

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatography (GC) interface. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Liquid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to Cross-linking Efficiency: Allyl Acetoacetate vs. Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical determinant of the final properties and performance of a polymer network. This guide provides a detailed comparison of two common cross-linking agents: allyl acetoacetate (B1235776) (AAA) and divinylbenzene (B73037) (DVB). While direct, side-by-side comparative studies with identical polymer systems are limited in publicly available literature, this guide synthesizes available data to offer a comprehensive overview of their respective cross-linking efficiencies, mechanisms, and the resulting polymer properties.

Executive Summary

Divinylbenzene is a well-established cross-linking agent that forms highly rigid and thermally stable networks through copolymerization with vinyl monomers like styrene. Its efficiency is directly related to its concentration, leading to predictable increases in mechanical properties such as modulus and hardness. Allyl acetoacetate, on the other hand, offers a more versatile cross-linking chemistry based on the reaction of its acetoacetate group with primary amines. This allows for cross-linking under milder conditions, including ambient temperature, and can be used to impart different properties to the final polymer, particularly in acrylic and emulsion-based systems.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data on the performance of polymers cross-linked with Divinylbenzene and acetoacetate-functional monomers (as a proxy for this compound).

Table 1: Quantitative Data for Divinylbenzene (DVB) Cross-linked Polystyrene

DVB Content (% by weight)Elastic Modulus Increase (%)Bulk Modulus Increase (%)Shear Modulus Increase (%)Glass Transition Temperature (Tg)Reference
3.819.262.921.05Increased with DVB content[1]
7.129.5620.9829.82Increased with DVB content[1]
11.140.1944.0342.98Increased with DVB content[1]

Table 2: Performance Characteristics of Acetoacetate-Functionalized Cross-linked Polymers

Functional MonomerCross-linking ChemistryKey Performance ImprovementsQuantitative Data HighlightReference
Acetoacetoxyethyl methacrylate (B99206) (AAEM)Enamine formation with diamineImproved hardness, chemical resistance, block resistance, and scrub resistance in coatings.[2][3][4]Tensile strength of a film was 211% higher than the uncrosslinked film.[5][2][3][4][5]
This compound (AAA)Enamine formation with diamineSimilar to AAEM, used in self-crosslinking acrylic emulsions.[4]Specific quantitative data on mechanical properties is limited in the reviewed literature.[4]

Cross-linking Mechanisms

The fundamental difference in the cross-linking efficiency of DVB and AAA stems from their distinct chemical mechanisms.

Divinylbenzene: Free-Radical Polymerization

Divinylbenzene acts as a cross-linking agent by copolymerizing with a primary monomer (e.g., styrene) via free-radical polymerization. Both of its vinyl groups can participate in the polymerization process, creating covalent bonds between polymer chains and forming a three-dimensional network. The density of these cross-links is directly proportional to the concentration of DVB in the monomer feed.

Figure 1: DVB Cross-linking Mechanism.
This compound: Enamine Chemistry

This compound's cross-linking functionality is derived from its acetoacetate group. This group readily reacts with primary amines (typically from a diamine added as a co-crosslinker) to form a stable enamine linkage. This reaction can occur at ambient temperatures, offering a significant advantage over the often high-temperature conditions required for free-radical polymerization with DVB.[6] The allyl group on AAA can also potentially participate in other polymerization reactions, offering dual-cure possibilities.

Figure 2: AAA Cross-linking Mechanism.

Experimental Protocols for Evaluating Cross-linking Efficiency

To quantitatively assess and compare the cross-linking efficiency of different agents, standardized experimental protocols are essential. The two most common methods are the determination of gel content and swelling ratio.

Determination of Gel Content

Gel content is a direct measure of the insoluble, cross-linked fraction of a polymer.[7] A higher gel content generally indicates a higher degree of cross-linking.

Protocol:

  • Sample Preparation: A known weight of the cross-linked polymer is dried to a constant weight.

  • Solvent Extraction: The dried polymer is placed in a suitable solvent (e.g., toluene (B28343) for polystyrene-based polymers) in which the uncrosslinked polymer is soluble. The extraction is typically carried out for an extended period (e.g., 24 hours) at an elevated temperature.

  • Isolation of Gel: The insoluble, swollen gel is separated from the solvent containing the dissolved, uncrosslinked polymer by filtration.

  • Drying and Weighing: The isolated gel is dried to a constant weight.

  • Calculation: The gel content is calculated as the percentage of the final dry weight of the gel to the initial dry weight of the polymer sample.

Gel_Content_Workflow Start Start Weigh_Initial Weigh Dry Polymer (Initial Weight) Start->Weigh_Initial Solvent_Extraction Solvent Extraction Weigh_Initial->Solvent_Extraction Filter Filter to Separate Gel and Sol Solvent_Extraction->Filter Dry_Gel Dry Gel to Constant Weight Filter->Dry_Gel Weigh_Final Weigh Dry Gel (Final Weight) Dry_Gel->Weigh_Final Calculate Calculate Gel Content (%) Weigh_Final->Calculate End End Calculate->End

Figure 3: Experimental Workflow for Gel Content Determination.
Determination of Swelling Ratio

The swelling ratio provides an indirect measure of the cross-link density. A lower swelling ratio indicates a higher cross-link density, as the tightly cross-linked network restricts the absorption of the solvent.[8][9]

Protocol:

  • Sample Preparation: A known weight of the dry, cross-linked polymer is recorded.

  • Immersion in Solvent: The polymer is immersed in a suitable solvent until equilibrium swelling is reached (typically 24-48 hours).

  • Removal of Excess Solvent: The swollen polymer is removed from the solvent, and any excess surface solvent is carefully blotted away.

  • Weighing of Swollen Polymer: The weight of the swollen polymer is recorded.

  • Calculation: The swelling ratio is calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer.

Swelling_Ratio_Workflow Start Start Weigh_Dry Weigh Dry Polymer (Dry Weight) Start->Weigh_Dry Immerse Immerse in Solvent to Equilibrium Weigh_Dry->Immerse Remove_Excess Remove Excess Surface Solvent Immerse->Remove_Excess Weigh_Swollen Weigh Swollen Polymer (Swollen Weight) Remove_Excess->Weigh_Swollen Calculate Calculate Swelling Ratio Weigh_Swollen->Calculate End End Calculate->End

Figure 4: Experimental Workflow for Swelling Ratio Determination.

Logical Relationships of Performance Metrics

The choice of cross-linking agent and the resulting cross-link density have a cascading effect on various performance metrics of the final polymer.

Performance_Metrics Crosslinker_Choice Cross-linker Choice (AAA vs. DVB) Crosslink_Density Cross-link Density Crosslinker_Choice->Crosslink_Density Gel_Content Gel Content Crosslink_Density->Gel_Content Directly Proportional Swelling_Ratio Swelling Ratio Crosslink_Density->Swelling_Ratio Inversely Proportional Mechanical_Properties Mechanical Properties (Modulus, Hardness) Crosslink_Density->Mechanical_Properties Directly Proportional Thermal_Stability Thermal Stability (Tg) Crosslink_Density->Thermal_Stability Directly Proportional Chemical_Resistance Chemical Resistance Crosslink_Density->Chemical_Resistance Directly Proportional

Figure 5: Logical Relationships of Performance Metrics.

Conclusion

The choice between this compound and divinylbenzene as a cross-linking agent depends heavily on the desired properties of the final polymer and the processing conditions.

  • Divinylbenzene is the preferred choice for creating rigid, thermally stable, and chemically resistant thermosets, particularly in styrenic systems. The cross-linking efficiency is well-understood and directly correlates with its concentration, allowing for predictable control over mechanical properties.

  • This compound offers greater versatility, especially in acrylic and waterborne systems. Its ability to cross-link at ambient temperatures via enamine chemistry is a significant advantage for applications where thermal curing is not feasible or desirable. While quantitative data is less readily available in a comparative context, the qualitative evidence points to its effectiveness in enhancing the durability and resistance of coatings and adhesives.

For researchers and formulators, the selection process should involve a careful consideration of the polymer backbone, the required curing conditions, and the specific performance characteristics needed for the intended application. The experimental protocols outlined in this guide can be employed to quantitatively evaluate and compare the efficiency of these and other cross-linking agents in their specific polymer systems.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Allyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of allyl acetoacetate (B1235776), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers, is critical for ensuring product quality and process control.[1][2] This guide provides a comparative overview of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of allyl acetoacetate. The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.[3] This document presents a summary of expected performance data based on the analysis of similar keto-esters and provides detailed, representative experimental protocols to guide method development and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID (Flame Ionization Detection) and RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) for the analysis of this compound and related keto-esters.[4][5][6]

ParameterGas Chromatography (GC-FID)Reverse-Phase HPLC (RP-HPLC-UV)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Typical Run Time 5 - 15 minutes10 - 20 minutes
Sample Volatility RequiredNot Required
Thermal Stability RequiredNot Required
Derivatization Generally not requiredGenerally not required

Experimental Protocols

Detailed methodologies for both GC and HPLC are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.[7]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Injection Volume: 1 µL (split mode, 50:1)

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in 10 mL of dichloromethane (B109758) to prepare a 10 mg/mL stock solution.

  • Further dilute with dichloromethane to a working concentration of 0.1 mg/mL.

  • An internal standard (e.g., methyl heptanoate) may be added to improve precision.

Validation Parameters:

  • Linearity: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) and inject each in triplicate. Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression analysis.

  • Accuracy: Determine the recovery of this compound from a spiked placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted solutions. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or UV Detector

  • Column: C18 column (4.6 x 150 mm, 5 µm)[4]

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm[4]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in 10 mL of the mobile phase to prepare a 10 mg/mL stock solution.

  • Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[4]

Validation Parameters:

  • Linearity: Prepare a series of calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL) and inject each in triplicate. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Perform spike and recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in a relevant matrix.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio method.

Mandatory Visualization

The following diagram illustrates the typical workflow for analytical method validation.

G start Method Development protocol Write Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end Method Implementation validation_report->end

References

Safety Operating Guide

Proper Disposal of Allyl Acetoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of allyl acetoacetate (B1235776), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals who handle this chemical.

Allyl acetoacetate is a combustible liquid that is toxic if swallowed or in contact with skin, causes skin irritation, and is toxic to aquatic life.[1][2][3] Adherence to proper disposal protocols is critical to mitigate these risks. This substance must be managed as hazardous waste and disposed of through a licensed professional waste disposal service.[1] It should never be disposed of down the drain or in regular trash.[4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE), including:

  • Eye Protection: Face shield and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Handle with compatible gloves. Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory practices.[1]

  • Skin Protection: Wear protective clothing to avoid skin contact.[2][6][7]

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapor or mist.[1][7] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled systematically to ensure safety and compliance.

1. Waste Identification and Classification:

  • This compound is classified as a hazardous waste due to its flammability, acute toxicity, and skin irritation properties.[1]

  • It is regulated under the Resource Conservation and Recovery Act (RCRA) by the Environmental Protection Agency (EPA).[4]

2. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof container with a screw-on cap that is compatible with this compound.[8] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4] The container must be in good condition, free from rust or leaks.[9]

  • Labeling: Immediately label the waste container with a hazardous waste tag.[4][10] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • The quantity of waste.

    • The date of waste generation.[4]

    • The location of origin (e.g., department, room number).[4]

    • The name and contact information of the Principal Investigator.[4]

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity).[4]

  • Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents and bases.[11] Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste storage area.[1][8]

  • The storage area should be secure and accessible only to authorized personnel.

  • Keep containers closed except when adding waste.[8]

  • Do not accumulate more than 55 gallons of hazardous waste at a time.[8][10]

4. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the disposal of the hazardous waste.[4]

  • Complete any required hazardous waste disposal forms, providing a complete and accurate list of the chemical waste.[4]

  • Follow the specific procedures outlined by your EHS office for waste pickup.

5. Disposal of Contaminated Materials and Empty Containers:

  • Contaminated Labware: Items such as gloves, absorbent paper, and other lab supplies contaminated with this compound should be considered hazardous waste.[8] These items should be double-bagged in clear plastic bags, sealed, and labeled with a hazardous waste tag detailing the contents.[8]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[9][10] The rinsate must be collected and disposed of as hazardous waste.[9][10] After triple-rinsing, the container labels should be defaced, and it can then be disposed of as regular trash.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, primarily sourced from safety data sheets.

PropertyValueSource
GHS Classification Flammable liquids (Category 4), Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 3), Skin irritation (Category 2), Short-term (acute) aquatic hazard (Category 2)[1]
Signal Word Danger[1]
UN Number 2810[1]
Hazard Class 6.1[1]
Packing Group III[1]
Flash Point 67 °C (152.6 °F) - closed cup
Boiling Point 194 - 195 °C (381 - 383 °F)[1]
Solubility in Water 48 g/L

Experimental Protocols Cited

The procedures outlined in this document are based on standard hazardous waste management protocols and information derived from safety data sheets for this compound. No specific experimental research protocols were cited for the generation of this disposal plan. The primary sources of information are regulatory guidelines and chemical safety data.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Allyl_Acetoacetate_Disposal_Workflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Disposal & Final Steps A Wear Appropriate PPE B Work in Ventilated Area A->B C Select & Prepare Compatible Waste Container B->C D Collect this compound Waste C->D E Attach Hazardous Waste Label (Chemical Name, Date, PI, etc.) D->E F Segregate from Incompatibles (Use Secondary Containment) E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Pickup G->H I Complete Waste Disposal Forms H->I J Dispose of Contaminated PPE & Labware as Hazardous Waste I->J K Triple-Rinse Empty Containers (Collect Rinsate as Waste) I->K

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Allyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Allyl acetoacetate (B1235776), including detailed operational and disposal plans to minimize risk and ensure compliance.

Chemical Identifier:

  • Name: Allyl acetoacetate

  • CAS Number: 1118-84-9

  • Molecular Formula: C₇H₁₀O₃

Hazard Summary: this compound is a combustible liquid that is toxic if swallowed or in contact with skin.[1][2][3] It is also known to cause skin irritation.[1][3] Inhalation of its vapor or mist should be avoided.[1] It is toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses & Face ShieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is also recommended.[1]
Hand Protection Chemical-resistant glovesHandle with gloves. Butyl-rubber gloves with a minimum layer thickness of 0.7 mm are recommended, offering a breakthrough time of approximately 480 minutes.[4] Always inspect gloves prior to use and use proper glove removal technique.
Body Protection Lab Coat/Protective ClothingWear a lab coat or other protective clothing to prevent skin contact.[3][5]
Respiratory Protection RespiratorIn case of insufficient ventilation, wear a suitable respirator. For high-risk operations, an open-circuit self-contained breathing apparatus (SCBA) may be necessary.[6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7]

  • Take measures to prevent the buildup of electrostatic charge.[1] Use non-sparking tools and ground/bond containers during transfer.[7][8][9]

2. Donning PPE:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Do not eat, drink, or smoke when using this product.[1][8]

  • Measure and dispense the chemical carefully to avoid splashes or spills.

4. Post-Handling:

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Remove and properly dispose of contaminated gloves and other disposable PPE.[1]

  • Wash contaminated clothing before reuse.[7]

In Case of Exposure or Spill:

SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek medical attention if skin irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[9] Use non-sparking tools.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and tightly sealed container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[7] Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for specific guidance and to ensure compliance with all federal, state, and local regulations.

  • Empty Containers: Handle empty containers with care as they may contain residual flammable vapors.[9]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling cluster_disposal 5. Disposal cluster_emergency Emergency Procedures prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 ppe3 Wear Lab Coat prep3->ppe3 ppe1 Wear Safety Glasses & Face Shield ppe2 Wear Chemical-Resistant Gloves ppe1->ppe2 ppe2->ppe3 handle1 Avoid Contact and Inhalation ppe3->handle1 handle2 Dispense Carefully handle1->handle2 post1 Wash Hands Thoroughly handle2->post1 post2 Doff and Dispose of PPE post1->post2 disp1 Collect in Labeled Waste Container post2->disp1 disp2 Follow Hazardous Waste Procedures disp1->disp2 em_contact Skin/Eye Contact action_flush Flush with Water em_contact->action_flush em_spill Spill action_contain Contain and Absorb em_spill->action_contain em_fire Fire action_extinguish Use Appropriate Extinguisher em_fire->action_extinguish

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.